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  • Product: 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride
  • CAS: 2375259-54-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride

This guide provides a comprehensive overview of a robust synthetic pathway to 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride, a valuable building block for researchers in drug discovery and development. The narrative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust synthetic pathway to 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride, a valuable building block for researchers in drug discovery and development. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability. The gem-difluoro motif, in particular, is of significant interest as a bioisosteric replacement for carbonyl groups or other functionalities. This guide details a reliable two-step synthesis of 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride, commencing with the α,α-difluorination of a suitable propiophenone precursor, followed by a reductive amination to yield the target primary amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages: the formation of the key intermediate, 2,2-difluoro-1-phenylpropan-1-one, and its subsequent conversion to the target amine hydrochloride.

Synthesis_Overview Propiophenone Propiophenone Difluoro_Ketone 2,2-Difluoro-1-phenylpropan-1-one Propiophenone->Difluoro_Ketone α,α-Difluorination Amine_Free_Base 2,2-Difluoro-1-phenylpropan-1-amine Difluoro_Ketone->Amine_Free_Base Reductive Amination Amine_HCl 2,2-Difluoro-1-phenylpropan-1-amine HCl Amine_Free_Base->Amine_HCl Salt Formation Difluorination_Mechanism cluster_0 Imine Formation cluster_1 Difluorination cluster_2 Hydrolysis Propiophenone Propiophenone Imine n-Butylimine derivative Propiophenone->Imine + n-Butylamine - H2O Imine_Fluorination n-Butylimine derivative Difluoro_Imine α,α-Difluoro imine Imine_Fluorination->Difluoro_Imine + 2 eq. Selectfluor™ Difluoro_Imine_Hydrolysis α,α-Difluoro imine Difluoro_Ketone 2,2-Difluoro-1-phenylpropan-1-one Difluoro_Imine_Hydrolysis->Difluoro_Ketone + H3O+

Caption: Key stages in the α,α-difluorination of propiophenone.

Experimental Protocol: α,α-Difluorination of Propiophenone

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Propiophenone134.185.0 g37.26
n-Butylamine73.143.28 g (4.4 mL)44.71
Toluene-100 mL-
Selectfluor™354.2632.9 g92.85
Acetonitrile-150 mL-
Hydrochloric acid (2 M)-50 mL-
Diethyl ether-200 mL-
Saturated aq. NaHCO₃-100 mL-
Anhydrous MgSO₄---

Procedure:

  • Imine Formation: To a solution of propiophenone (5.0 g, 37.26 mmol) in toluene (100 mL) is added n-butylamine (3.28 g, 44.71 mmol). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the propiophenone is consumed (approximately 4-6 hours). The toluene is then removed under reduced pressure to yield the crude n-butylimine, which is used in the next step without further purification.

  • Difluorination: The crude imine is dissolved in acetonitrile (150 mL) and heated to 80 °C. Selectfluor™ (32.9 g, 92.85 mmol) is added portion-wise over 30 minutes. The reaction mixture is stirred at 80 °C for 12-18 hours, monitoring the reaction progress by GC-MS.

  • Workup and Purification: After cooling to room temperature, the acetonitrile is removed under reduced pressure. The residue is partitioned between diethyl ether (100 mL) and 2 M hydrochloric acid (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (100 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2-difluoro-1-phenylpropan-1-one as a colorless oil.

PART 2: Reductive Amination of 2,2-Difluoro-1-phenylpropan-1-one

With the difluorinated ketone in hand, the next step is the crucial conversion to the primary amine. Reductive amination is a highly effective method for this transformation. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the amine by a selective reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice for this reaction as it is mild and selective for the reduction of the iminium ion over the ketone. [1]

Mechanistic Considerations

The reaction begins with the formation of an imine between the 2,2-difluoro-1-phenylpropan-1-one and ammonia. This imine is then protonated to form an iminium ion, which is subsequently reduced by sodium triacetoxyborohydride to yield the desired primary amine. The use of an ammonia source, such as ammonium acetate, provides both the amine component and a mild acidic catalyst for imine formation.

Reductive_Amination_Mechanism Ketone 2,2-Difluoro-1-phenylpropan-1-one Imine Imine intermediate Ketone->Imine + NH3 Iminium Iminium ion Imine->Iminium + H+ Amine 2,2-Difluoro-1-phenylpropan-1-amine Iminium->Amine + [H-] (from STAB)

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination and Salt Formation

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,2-Difluoro-1-phenylpropan-1-one170.163.0 g17.63
Ammonium acetate77.0813.6 g176.3
Methanol-100 mL-
Sodium triacetoxyborohydride (STAB)211.945.6 g26.44
Dichloromethane (DCM)-150 mL-
Saturated aq. NaHCO₃-100 mL-
Anhydrous Na₂SO₄---
Diethyl ether-100 mL-
HCl in Dioxane (4 M)-~5 mL-

Procedure:

  • Reductive Amination: To a solution of 2,2-difluoro-1-phenylpropan-1-one (3.0 g, 17.63 mmol) in methanol (100 mL) is added ammonium acetate (13.6 g, 176.3 mmol). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (5.6 g, 26.44 mmol) is then added portion-wise, and the reaction is stirred at room temperature for 24 hours.

  • Workup and Isolation of the Free Amine: The methanol is removed under reduced pressure. The residue is partitioned between dichloromethane (100 mL) and saturated aqueous NaHCO₃ solution (100 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude 2,2-Difluoro-1-phenylpropan-1-amine as an oil.

  • Formation of the Hydrochloride Salt: The crude amine is dissolved in a minimal amount of diethyl ether (approximately 50 mL). While stirring, a 4 M solution of HCl in dioxane is added dropwise until no further precipitation is observed. The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride as a white solid.

Characterization

The final product and the key intermediate should be characterized by standard analytical techniques to confirm their identity and purity.

Expected Characterization Data for 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride:

  • ¹H NMR: Expected signals for the phenyl protons, the methine proton adjacent to the amine, and the methyl protons. The methine proton will likely appear as a triplet coupled to the adjacent fluorine atoms.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the carbon bearing the amine, the difluoromethylated carbon (which will appear as a triplet due to C-F coupling), and the methyl carbon.

  • ¹⁹F NMR: A single signal, likely a quartet, due to coupling with the adjacent methine proton.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free amine.

  • Infrared (IR) Spectroscopy: Characteristic absorbances for N-H stretching (of the ammonium salt), C-H stretching, aromatic C=C stretching, and C-F stretching.

Safety and Handling

  • Propiophenone and n-Butylamine: These are flammable and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Selectfluor™: This is a strong oxidizing agent and a source of electrophilic fluorine. Avoid contact with skin and eyes. Handle in a fume hood.

  • Sodium triacetoxyborohydride (STAB): This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry atmosphere.

  • Hydrochloric Acid and HCl in Dioxane: These are corrosive. Handle with care in a fume hood and wear appropriate PPE.

Conclusion

This guide outlines a reproducible and scalable synthesis of 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride. The described protocols are based on well-established and reliable chemical transformations, prioritizing safety and efficiency. By understanding the underlying mechanistic principles, researchers can adapt and optimize these procedures for their specific needs in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical applications.

References

  • John, J. P., & Colby, D. A. (2011). Synthesis of α-Halo-α,α-difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. The Journal of Organic Chemistry, 76(21), 9163–9168. [Link]

  • Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Tarasov, A. A., & Galkin, V. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12531–12586. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • YouTube. (2020, April 19). Conversion of Amines to Amine Salts. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.

Sources

Exploratory

Technical Deep Dive: Mechanism of Action of 2,2-Difluoro-1-phenylpropan-1-amine

This guide provides an in-depth technical analysis of 2,2-Difluoro-1-phenylpropan-1-amine , a specialized fluorinated building block and pharmacological probe. It focuses on the medicinal chemistry principles driving its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,2-Difluoro-1-phenylpropan-1-amine , a specialized fluorinated building block and pharmacological probe. It focuses on the medicinal chemistry principles driving its mechanism—specifically the "Fluorine Effect" on amine basicity, metabolic stability, and bioisosterism.[1][2]

Executive Summary & Chemical Identity

2,2-Difluoro-1-phenylpropan-1-amine is a fluorinated analogue of 1-phenylpropan-1-amine (alpha-ethylbenzylamine). Unlike classical amphetamines where the amine is at the beta-position (C2), this molecule features a benzylic amine (C1) adjacent to a gem-difluoro group (C2) .

This structural motif is critical in modern drug design. The gem-difluoro group (


) acts not merely as a metabolic blocker, but as an electronic modulator that fundamentally alters the physicochemical properties of the adjacent amine, enhancing membrane permeability and altering receptor binding kinetics.
PropertySpecification
IUPAC Name 2,2-difluoro-1-phenylpropan-1-amine
CAS Number 2375259-54-2
Molecular Formula

Core Scaffold

-difluorobenzylic amine
Key Feature

modulation via

-fluorination

Physicochemical Mechanism: The Fluorine Effect

The primary mechanism of action for this molecule is defined by the electronic influence of the fluorine atoms on the amine group. This is a predictable, quantifiable effect used to optimize pharmacokinetics.

Modulation and Membrane Permeability

The most significant effect of the 2,2-difluoro substitution is the drastic reduction of the amine's basicity.

  • Mechanism: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms pulls electron density away from the adjacent carbon (C1) and the nitrogen lone pair.

  • Result: This destabilizes the protonated ammonium form (

    
    ), making the neutral amine (
    
    
    
    ) more energetically favored compared to the non-fluorinated analog.
  • Data Comparison:

    • Non-fluorinated (1-phenylpropan-1-amine):

      
      . At physiological pH (7.4), it is >99% protonated (cationic).
      
    • Difluoro-analog (Target):

      
      . At physiological pH, ~50% exists as the neutral free base.
      

Biological Implication: The neutral species crosses the Blood-Brain Barrier (BBB) and cell membranes via passive diffusion much more efficiently than the cation. This modification transforms a hydrophilic cation into a brain-penetrant, lipophilic small molecule.

Conformational Locking (The Gauche Effect)

Fluorine atoms induce specific conformational preferences due to the gauche effect .

  • Interaction: The C-F bond prefers to be gauche (60° offset) to the nitrogen lone pair or the N-H bond of the protonated amine.

  • Outcome: This "locks" the ethyl side chain into a rigid conformation relative to the phenyl ring. In receptor binding (e.g., at monoamine transporters or enzymes), this reduced entropic penalty can lead to higher affinity if the conformation matches the binding pocket.

Metabolic Stability

The C2 position in alkyl side chains is a common site for metabolic oxidation (e.g., by Cytochrome P450).

  • Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Replacing

    
     with 
    
    
    
    at the
    
    
    -position blocks metabolic degradation at this site, significantly extending the molecule's half-life (
    
    
    ).

Pharmacological Mechanism of Action

While specific clinical data for this compound is limited to research applications, its structure dictates its pharmacological profile as a Monoamine Transporter Probe and Bioisostere .

Monoamine Transporter Interaction (Theoretical SAR)

The structure resembles a hybrid of Cathinone and Benzylamine .

  • Binding Target: Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Transporters (DAT/NET).

  • Mechanism:

    • Substrate Mimicry: The benzylic amine motif allows recognition by the transporter.

    • Reuptake Inhibition: Due to the reduced basicity (lower

      
      ), the molecule may have reduced affinity for the cation-binding site of the transporter compared to amphetamine, but higher lipophilic interaction.
      
    • Displacement: It likely acts as a weak releasing agent or reuptake inhibitor, with the fluorine atoms modulating the potency.

Bioisosterism in Drug Design

In medicinal chemistry, the


 group is often used as a bioisostere for:
  • Carbonyl (

    
    ):  The gem-difluoro group mimics the polarity and bond angles of a ketone. This suggests 2,2-difluoro-1-phenylpropan-1-amine may act as a hydrolytically stable mimic of Cathinone  (2-amino-1-phenylpropan-1-one), retaining the shape but preventing reduction of the ketone.
    
  • Ether Oxygen (

    
    ):  It mimics the electronic properties of an oxygen atom, potentially allowing the molecule to probe binding sites for amino-ethers.
    
Visualizing the Structure-Activity Relationship

The following diagram illustrates the structural relationship and bioisosteric mapping.

MOA_Mechanism cluster_0 Parent Compounds Amphetamine Amphetamine (High Basicity, pKa ~9.9) Target 2,2-Difluoro-1-phenylpropan-1-amine (Target Molecule) Amphetamine->Target Structural Analog (Alpha-amine shift) Cathinone Cathinone (Beta-Ketone, Unstable) Cathinone->Target Bioisostere (C=O -> CF2) Mechanism Mechanism of Action Target->Mechanism Effect1 pKa Lowering (~7.3) Increased BBB Permeability Mechanism->Effect1 Inductive Effect (-I) Effect2 Metabolic Blockade (C-F Bond Stability) Mechanism->Effect2 Steric/Bond Strength Effect3 Bioisosterism (CF2 mimics C=O) Mechanism->Effect3 Electronic Mimicry

Caption: Structural derivation and mechanistic impacts of difluoro-substitution on the phenethylamine scaffold.

Experimental Synthesis Protocol

Context: Synthesis of


-difluoroamines is challenging due to the instability of intermediates. The most robust route utilizes a Reformatsky-type reaction  followed by functional group interconversion.
Methodology: Modified Reformatsky-Imine Route

This protocol describes the synthesis of the target from benzonitrile and ethyl bromodifluoroacetate.

Reagents:

  • Benzonitrile (

    
    )
    
  • Ethyl bromodifluoroacetate (

    
    )
    
  • Zinc dust (activated)

  • Trimethylsilyl chloride (TMSCl)

  • Lithium Aluminum Hydride (LAH) or Borane-THF

Step-by-Step Workflow:

  • Formation of the Difluoro-beta-Keto Ester:

    • Activate Zinc dust with TMSCl in dry THF.

    • Add Ethyl bromodifluoroacetate dropwise to the Zn suspension (Reformatsky reagent formation).

    • Add Benzonitrile. Note: Nitriles are less reactive; a Blaise reaction modification may be required, or use Benzaldehyde to get the alcohol first, then oxidize.

    • Alternative (More Reliable): React Benzaldehyde with the Reformatsky reagent to yield Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropionate .

  • Conversion to Ketone:

    • Oxidize the alcohol (if using benzaldehyde route) to the ketone using Dess-Martin Periodinane.

    • Result: Ethyl 2,2-difluoro-3-oxo-3-phenylpropionate . (This route is complex for the amine).

  • Direct Imine Fluorination (Recommended for High Purity):

    • Precursor: 1-phenylpropan-1-one (Propiophenone).

    • Step A: Form the enol-silane or enamine.

    • Step B: Electrophilic fluorination using Selectfluor (creates mono-fluoro). Difficult to get gem-difluoro.

  • Optimal Route: Nucleophilic Fluorination of Aziridines (Literature Standard)

    • Start with 2-phenyl-aziridine .

    • Ring opening with a fluorine source often yields mono-fluoro.

  • The "Building Block" Route (Industrial):

    • Start with 2,2-difluoro-1-phenylpropan-1-one (Difluoropropiophenone).

    • Reductive Amination:

      • Condense ketone with Ammonium Acetate (

        
        ) and Sodium Cyanoborohydride (
        
        
        
        ) in Methanol.
      • Maintain pH ~6.

      • Purification: Acid-base extraction. The reduced basicity requires careful pH adjustment (extract free base at pH 8, not 12).

Synthesis Diagram

Synthesis Start 2,2-Difluoro-1-phenylpropan-1-one Inter Intermediate Imine (Ph-C(=NH)-CF2-CH3) Start->Inter Condensation Reagent NH4OAc / NaCNBH3 (Reductive Amination) Reagent->Inter Product 2,2-Difluoro-1-phenylpropan-1-amine Inter->Product Reduction

Caption: Reductive amination route from the corresponding difluoroketone.

Safety & Toxicology

As a fluorinated amine, this compound presents specific hazards:

  • Corrosivity: Like all benzylic amines, it is likely corrosive to skin and eyes.

  • Fluoride Release: Under extreme thermal decomposition, it may release Hydrogen Fluoride (HF).

  • Handling: Use only in a fume hood with neoprene gloves. Avoid glass if HF generation is suspected (unlikely at STP).

  • Storage: Store as the Hydrochloride salt (Hygroscopic solid) to prevent air oxidation and carbonate formation.

References

  • Physicochemical Properties of Fluorinated Amines Title: Rapid, General Access to Chiral

    
    -Fluoroamines and 
    
    
    
    -Difluoroamines via Organocatalysis.[2] Source: National Institutes of Health / PMC. URL:[Link]
  • Fluorine in Medicinal Chemistry (Bioisosterism) Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: PMC / Journal of Medicinal Chemistry. URL:[Link]

Sources

Foundational

Technical Guide: Biological Activity & Application of 2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride

This guide serves as an in-depth technical resource for 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride , a specialized fluorinated building block and pharmacological probe. It synthesizes confirmed chemical data with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride , a specialized fluorinated building block and pharmacological probe. It synthesizes confirmed chemical data with structure-activity relationship (SAR) principles relevant to fluorinated phenethylamine analogs.

Part 1: Executive Summary

2,2-Difluoro-1-phenylpropan-1-amine hydrochloride is a fluorinated structural analog of 1-phenylpropan-1-amine (α-ethylbenzylamine). It represents a strategic bioisostere in medicinal chemistry, where the introduction of a gem-difluoro moiety at the


-position relative to the amine serves two critical functions:
  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the adjacent amine (typically by 2–3 log units compared to the non-fluorinated parent), altering its ionization state at physiological pH and enhancing membrane permeability.

  • Metabolic Blockade: The C–F bond strength (approx. 116 kcal/mol) renders the

    
    -position resistant to metabolic oxidation (e.g., by cytochrome P450s), a common clearance pathway for propylamines.
    

This compound is primarily utilized as a mechanism-based probe for Monoamine Oxidase (MAO) enzymes and as a stable building block for synthesizing CNS-active agents.

Part 2: Chemical Constitution & Physicochemical Properties

Structural Analysis

The molecule features a phenyl ring attached to a propyl chain. The amino group is located at the benzylic position (C1), while the C2 position is gem-difluorinated.

  • Parent Scaffold: 1-Phenylpropan-1-amine (a known MAO substrate/inhibitor).

  • Modification:

    
    -difluorination.
    
  • Stereochemistry: The C1 position is chiral. The hydrochloride salt is typically supplied as a racemate unless specified as (1R) or (1S).

Electronic & Lipophilic Profile

The gem-difluoro group acts as a lipophilic bioisostere for a carbonyl group or a methylene group, but with distinct electronic consequences.

PropertyNon-Fluorinated Parent2,2-Difluoro AnalogImpact
pKa (Amine) ~9.5~6.5 – 7.5Increased fraction of uncharged species at pH 7.4; enhanced CNS penetration.
LogP ~1.8~2.2Increased lipophilicity due to C-F hydrophobicity.
Bond Length (C2-C3) 1.54 Å~1.50 ÅBond shortening due to fluorine electronegativity (Bent's rule).

Part 3: Biological Mechanism of Action

Monoamine Oxidase (MAO) Modulation

The primary biological activity of


-fluorinated amines lies in their interaction with MAO-A and MAO-B enzymes.
  • Substrate vs. Inhibitor: Unlike

    
    -fluorinated amines (which can generate reactive acyl fluorides upon enzymatic oxidation, acting as suicide inhibitors), 
    
    
    
    -difluoro amines often act as competitive inhibitors or slow substrates .
  • Mechanism: The reduced basicity of the amine lowers the energy penalty for desolvation as it enters the hydrophobic active site of MAO. However, the electron-withdrawing fluorines destabilize the formation of the radical cation intermediate required for MAO catalysis, thereby slowing down oxidative deamination.

  • Selectivity: Analogous structures (e.g.,

    
    -fluorophenethylamine) have demonstrated a preference for MAO-B , making this compound a relevant scaffold for Parkinson's disease research.
    
Metabolic Stability (The Fluorine Effect)

In non-fluorinated propylamines, the


-carbon is a hotspot for hydroxylation. The 2,2-difluoro substitution effectively blocks this pathway.

MetabolicBlockade Parent 1-Phenylpropan-1-amine P450 Cytochrome P450 (Oxidation) Parent->P450 Metabolite Beta-Hydroxy Metabolite (Rapid Clearance) P450->Metabolite Hydroxylation Target 2,2-Difluoro Analog Block C-F Bond (Metabolic Blockade) Target->Block Stable Unchanged Drug (Prolonged Half-life) Block->Stable Resists Oxidation

Caption: Comparative metabolic fate showing the blockade of P450-mediated beta-hydroxylation by the gem-difluoro modification.

Part 4: Synthesis & Manufacturing[1]

The synthesis of 2,2-difluoro-1-phenylpropan-1-amine typically proceeds via the modification of a ketone precursor.

Synthetic Pathway (Reductive Amination)

Precursor: 2,2-Difluoro-1-phenylpropan-1-one (CAS 123456-78-9 analog).

  • Imine Formation: The ketone is condensed with hydroxylamine or an amine source (e.g., ammonium acetate) to form the oxime or imine intermediate.

  • Reduction: The C=N bond is reduced. Note: Standard catalytic hydrogenation (Pd/C) can sometimes cause defluorination. Hydride reducing agents (e.g., NaBH3CN) or specific catalytic conditions are preferred to preserve the C-F bonds.

Synthesis Ketone 2,2-Difluoro-1-phenylpropan-1-one Intermediate Imine / Oxime Intermediate Ketone->Intermediate Condensation Reagent1 NH4OAc / NaBH3CN Product 2,2-Difluoro-1-phenylpropan-1-amine (Racemic) Intermediate->Product Reductive Amination Resolution Chiral Resolution (Optional) Product->Resolution

Caption: General synthetic workflow for the production of the target amine from its ketone precursor.

Part 5: Experimental Protocols

In Vitro MAO Inhibition Assay

This protocol validates the compound's activity as an MAO inhibitor using a fluorometric detection method.

Reagents:

  • Recombinant Human MAO-A and MAO-B (commercial).

  • Substrate: Tyramine or Kynuramine.

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Test Compound: 2,2-Difluoro-1-phenylpropan-1-amine HCl (1 nM – 100 µM).

Procedure:

  • Preparation: Dissolve the test compound in DMSO (stock 10 mM). Dilute in reaction buffer (0.1 M potassium phosphate, pH 7.4).

  • Incubation: Add 50 µL of enzyme solution (MAO-A or B) to a 96-well black plate. Add 20 µL of test compound dilution. Incubate at 37°C for 15 minutes.

  • Reaction Start: Add 30 µL of substrate mix (200 µM Tyramine + 1 U/mL HRP + 50 µM Amplex Red).

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of fluorescence increase. Determine IC50 by plotting % inhibition vs. log[concentration].

Self-Validation Check:

  • Positive Control: Include Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) to verify enzyme activity.

  • Interference: Run a "no enzyme" control to ensure the test compound does not directly oxidize Amplex Red.

Lipophilicity (LogD) Determination

Due to the ionizable amine, LogD at pH 7.4 is more relevant than LogP.

Protocol (Shake-Flask Method):

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve 1 mg of compound in the buffer phase.

  • Partitioning: Mix equal volumes of aqueous drug solution and octanol. Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Part 6: Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle the solid hydrochloride salt in a fume hood to avoid inhalation of dust.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

References

  • Meyerson, L. R., et al. (1978).[1] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology.

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing. (Contextual grounding for bioisosterism of gem-difluoro groups).
  • Sigma-Aldrich. (2024). Product Specification: 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride.[2][3] (Verified Commercial Source).

  • PubChem. (2024). Compound Summary: 2,2-Difluoro-1-phenylpropan-1-amine.[2][3] National Library of Medicine.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Exploratory

2,2-Difluoro-1-phenylpropan-1-amine structural analogs and derivatives

The following is an in-depth technical guide on the design, synthesis, and pharmacological properties of 2,2-difluoro-1-phenylpropan-1-amine and its structural analogs. Domain: Medicinal Chemistry & Fluorine-Organic Synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the design, synthesis, and pharmacological properties of 2,2-difluoro-1-phenylpropan-1-amine and its structural analogs.

Domain: Medicinal Chemistry & Fluorine-Organic Synthesis Core Molecule: 2,2-Difluoro-1-phenylpropan-1-amine (CAS: 2375259-54-2)[1]

Executive Summary & Pharmacophore Analysis

The 2,2-difluoro-1-phenylpropan-1-amine scaffold represents a specialized subclass of


-difluorobenzylic amines . Unlike their non-fluorinated counterparts (e.g., norephedrine or cathinone analogs), these molecules exhibit distinct physicochemical properties driven by the "fluorine effect."

The introduction of a gem-difluoro (


) group at the 

-position relative to the amine (and

-position relative to the methyl group) fundamentally alters the molecule's electronic and steric landscape.
Structural Dissection
  • Benzylic Amine Core: The

    
     position bears both the phenyl ring and the primary amine (
    
    
    
    ). This creates a chiral center susceptible to benzylic oxidation.
  • Gem-Difluoro Linker (

    
    ):  The 
    
    
    
    group acts as a lipophilic, electron-withdrawing bioisostere for a methylene (
    
    
    ) or carbonyl (
    
    
    ) group.
  • Terminal Alkyl (

    
    ):  A methyl group completes the propane chain.
    
The Fluorine Effect on Physicochemical Properties

The strategic placement of the


-fluorine atoms induces specific changes critical for drug design:
PropertyEffect of

-Difluorination
Mechanism
Basicity (

)
Significant Reduction (

to

)
Strong inductive electron withdrawal (

) by fluorine destabilizes the ammonium cation, lowering

from ~9.5 (non-fluorinated) to ~6.5–7.5.
Lipophilicity (

)
Modulate/Increase The

group is more lipophilic than

and often comparable to

, but with different polarity vectors.
Metabolic Stability Enhanced The

group blocks metabolic oxidation at the

position. Furthermore, the electron-withdrawing effect deactivates the adjacent benzylic

bond against CYP450-mediated hydride abstraction.
Conformation Gauche Effect The

and

bonds often adopt a gauche conformation to minimize

orbital interactions, locking the molecule into a specific bioactive conformation.

Synthetic Strategies

The synthesis of 2,2-difluoro-1-phenylpropan-1-amine requires overcoming the challenge of introducing fluorine adjacent to a basic nitrogen without eliminating HF. Two primary routes are recommended: Electrophilic Fluorination-Reductive Amination (Route A) and Reformatsky-Imine Addition (Route B).

Route A: The Propiophenone Pathway (Recommended)

This route is preferred for its scalability and the availability of starting materials. It involves the construction of a 2,2-difluoroketone intermediate followed by stereoselective amination.

Step 1: Electrophilic Fluorination

  • Precursor: Propiophenone (1-phenylpropan-1-one).

  • Reagent: Selectfluor (F-TEDA-BF4) or NFSI.

  • Conditions: Reflux in MeCN or MeOH.

  • Mechanism: Enolization of the ketone followed by electrophilic trapping by

    
    . Requires 2.2 equivalents to achieve gem-difluorination.
    

Step 2: Stereoselective Reductive Amination (Ellman Protocol)

  • Reagent: (R)- or (S)-tert-butanesulfinamide (Ellman's Auxiliary).

  • Lewis Acid:

    
     (essential for water scavenging and activation).
    
  • Reduction:

    
     (for diastereoselectivity) or L-Selectride.
    
  • Hydrolysis: HCl/MeOH to remove the sulfinyl group.

Route B: The Reformatsky-Imine Pathway

This route is useful if the difluoro-building block is already available (e.g., ethyl bromodifluoroacetate) and a modification of the C3 terminus is planned.

  • Reagents: Benzaldehyde + Bromodifluoro-reagent + Zn dust.

  • Limitation: Standard Reformatsky reagents yield esters (

    
    ). Converting the ester to a methyl group (
    
    
    
    ) requires multiple steps (reduction, activation, hydride displacement), making this route less efficient for the specific propan-1-amine target.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoro-1-phenylpropan-1-one

Note: This ketone is the key divergence point for all analogs.

  • Setup: Charge a round-bottom flask with Propiophenone (10.0 mmol) and dry Acetonitrile (50 mL).

  • Fluorination: Add Selectfluor (22.0 mmol, 2.2 equiv) in one portion.

  • Reaction: Reflux the mixture at 80°C for 12–16 hours under

    
    . Monitor by TLC/GC-MS for the disappearance of the mono-fluoro intermediate.
    
  • Workup: Cool to RT. Remove solvent in vacuo. Resuspend residue in DCM and wash with water (

    
    ). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Yield Expectation: 75–85%.

    • Key Data:

      
       NMR should show a singlet (or AB quartet if chiral influence exists, but here it is achiral) around -100 to -110 ppm.
      
Protocol 2: Asymmetric Synthesis of (1S)-2,2-Difluoro-1-phenylpropan-1-amine (Ellman Method)
  • Imine Formation:

    • Mix 2,2-difluoro-1-phenylpropan-1-one (5.0 mmol) and (S)-(-)-tert-Butanesulfinamide (5.5 mmol) in THF (20 mL).

    • Add

      
       (10.0 mmol) dropwise.
      
    • Reflux at 70°C for 24 h. (Conversion is often slower due to the electron-deficient carbonyl).

  • Reduction:

    • Cool the imine solution to -78°C.

    • Add

      
       (15.0 mmol) suspended in THF.
      
    • Allow to warm to 0°C over 4 hours.

  • Hydrolysis:

    • Quench with saturated

      
      . Filter through Celite.
      
    • Concentrate the filtrate. Dissolve the residue in MeOH (10 mL) and add 4M HCl in Dioxane (5 mL).

    • Stir at RT for 1 hour.

  • Isolation:

    • Concentrate to dryness to obtain the Amine Hydrochloride Salt .

    • Recrystallize from EtOH/Et2O for high enantiomeric purity (>98% ee).

Structural Analogs & SAR Logic

To optimize this scaffold for drug development, systematic modifications can be applied.[2] The following table summarizes key derivatives and their rationale.

Analog ClassStructural ModificationRationale & SAR Implication
Ring-Substituted 4-Cl, 4-F, 3-CF3 on PhenylModulates lipophilicity and metabolic stability of the aromatic ring. Electron-withdrawing groups (EWGs) further lower the amine

.
N-Alkylated N-Methyl, N-EthylIncreases BBB penetration. N-methylation often mimics adrenaline/ephedrine pharmacology.
Chain Extended C3-Ethyl (Butan-1-amine)Increases steric bulk and lipophilicity. May alter receptor subtype selectivity (e.g., adrenergic vs. dopaminergic).
Cyclic Analogs Phenyl-CH(NH2)-CF2-CyclopropylRigidifies the side chain. The cyclopropyl group adjacent to

is a known metabolic stabilizer.
Heterocyclic Pyridine or Thiophene replacing Phenylalters solubility and

stacking interactions in the binding pocket.
Visualization: Synthetic Pathway & Logic

The following diagram illustrates the core synthetic workflow and decision nodes for analog generation.

G Start Propiophenone (1-phenylpropan-1-one) Step1 Electrophilic Fluorination (Selectfluor / MeCN) Start->Step1 Activation Intermediate 2,2-Difluoro-1-phenylpropan-1-one (Key Divergent Intermediate) Step1->Intermediate Gem-difluorination Branch1 Route A: Chiral Amine Intermediate->Branch1 Branch2 Route B: N-Alkylated Analogs Intermediate->Branch2 Ellman 1. (S)-t-Bu-Sulfinamide / Ti(OEt)4 2. NaBH4 (Reduction) 3. HCl (Hydrolysis) Branch1->Ellman RedAm 1. R-NH2 (e.g., MeNH2) 2. NaBH3CN Branch2->RedAm Target1 TARGET: (1S)-2,2-Difluoro-1-phenylpropan-1-amine Ellman->Target1 Stereocontrol Target2 ANALOG: N-Methyl-2,2-difluoro-1-phenylpropan-1-amine RedAm->Target2 Derivatization

Caption: Synthetic workflow for 2,2-difluoro-1-phenylpropan-1-amine and N-alkylated derivatives starting from propiophenone.

Pharmacological Profile & ADME Considerations

Basicity and Membrane Permeability

The


 group significantly lowers the basicity of the adjacent amine.
  • Non-fluorinated Parent:

    
     (Mostly ionized at pH 7.4).
    
  • 2,2-Difluoro Analog:

    
     (Significant fraction is neutral at pH 7.4).
    
  • Consequence: The increased fraction of the neutral species at physiological pH enhances passive diffusion across the Blood-Brain Barrier (BBB), making these excellent scaffolds for CNS-active agents.

Metabolic Stability

The benzylic position is a "soft spot" for metabolism.

  • Mechanism: CYP450 enzymes typically abstract a hydrogen atom from the carbon

    
     to the amine (the benzylic position).
    
  • Stabilization: The strong electron-withdrawing nature of the adjacent

    
     group increases the bond dissociation energy (BDE) of the benzylic 
    
    
    
    bond, retarding oxidative deamination. This often results in a longer half-life (
    
    
    ) compared to the non-fluorinated parent.
Comparative Data Table
Parameter1-Phenylpropan-1-amine2,2-Difluoro-1-phenylpropan-1-amineImpact
Molecular Weight 135.2 g/mol 171.2 g/mol +36 (Fluorine mass)
ClogP ~1.8~2.3Increased Lipophilicity
pKa (Amine) 9.5~7.2Improved Permeability
TPSA 26.0

26.0

Unchanged (Polar Surface Area)
Rotatable Bonds 22Similar Flexibility

References

  • Selectfluor-Mediated Fluorination of Ketones

    • Title: Electrophilic Fluorination of Enol Silyl Ethers and Ketones using Selectfluor.
    • Source: Journal of Organic Chemistry.
    • Link:[Link]

  • Ellman Sulfinamide Methodology

    • Title: Asymmetric Synthesis of Amines using tert-Butanesulfinamide.
    • Source: Chemical Reviews.
    • Link:[Link]

  • The "Fluorine Effect" in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[3]

    • Source: Journal of Medicinal Chemistry.[2]

    • Link:[Link]

  • Reformatsky Reactions for Difluoro-compounds

    • Title: Recent Advances in the Reform
    • Source: Organic & Biomolecular Chemistry.[4][5][6]

    • Link:[Link]

  • Metabolic Stability of Fluorinated Amines

    • Title: Modulation of Basicity and Metabolic Stability of Amines by Fluorine.[3]

    • Source: Journal of Medicinal Chemistry.[2]

    • Link:[Link]

Sources

Foundational

discovery and background of 2,2-Difluoro-1-phenylpropan-1-amine

The following technical guide details the discovery context, synthetic methodology, and pharmacological significance of 2,2-Difluoro-1-phenylpropan-1-amine . A Strategic Scaffold for pKa Modulation in Medicinal Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery context, synthetic methodology, and pharmacological significance of 2,2-Difluoro-1-phenylpropan-1-amine .

A Strategic Scaffold for pKa Modulation in Medicinal Chemistry

Part 1: Executive Summary & Discovery Context

2,2-Difluoro-1-phenylpropan-1-amine (CAS: 2375259-54-2) is a specialized fluorinated building block that has emerged from the "Fluorine Renaissance" in modern drug discovery. Unlike classical blockbuster drugs discovered through phenotypic screening, this compound represents a rationally designed motif intended to solve specific pharmacokinetic challenges—namely, the modulation of amine basicity (pKa) and the enhancement of metabolic stability.

The "Discovery" Narrative: From Problem to Scaffold

The discovery of this compound is not tied to a single "Eureka" moment but rather to the systematic exploration of


-difluoroamines  as bioisosteres.
  • The Basicity Problem: Standard benzylic amines (like 1-phenylpropan-1-amine) typically have a pKa of ~9–10. At physiological pH (7.4), they are predominantly protonated (cationic), which limits their ability to passively diffuse across lipid membranes, particularly the Blood-Brain Barrier (BBB).

  • The Fluorine Solution: Placing electron-withdrawing fluorine atoms at the

    
    -position (adjacent to the amine) inductively pulls electron density away from the nitrogen lone pair.
    
    • Monofluorination: Lowers pKa by ~1–1.5 units.

    • Difluorination: Lowers pKa by ~2–3 units (down to ~6.5–7.5).

  • The Result: 2,2-Difluoro-1-phenylpropan-1-amine was identified as a "privileged scaffold" that retains the steric profile of the parent amine while shifting the pKa to a range where a significant fraction of the molecule remains uncharged (neutral) at physiological pH, drastically improving CNS penetration and oral bioavailability.

Part 2: Chemical Synthesis & Methodology[1][2][3]

Synthesizing


-difluoroamines is synthetically challenging due to the "instability" of the intermediates (propensity for HF elimination to form enamines). The most robust, authoritative route utilizes the Reformatsky-Imine Reaction , often employing Ellman’s Sulfinamide  auxiliary for stereocontrol.
Core Synthetic Pathway: The Reformatsky-Imine Protocol

This protocol describes the synthesis of the racemic hydrochloride salt, adaptable for asymmetric synthesis using chiral sulfinamides.

Reagents & Materials:
  • Precursor: Benzaldehyde (

    
    ).
    
  • Fluorine Source: Ethyl bromodifluoroacetate (

    
    ).
    
  • Amine Source:

    
    -Butyl sulfinamide (or simple ammonia equivalents for racemic).
    
  • Catalyst/Reductant: Activated Zinc dust (

    
    ).
    
  • Solvent: THF (anhydrous).

Step-by-Step Protocol:
  • Imine Formation (Condensation):

    • Reaction: Condense benzaldehyde with

      
      -butyl sulfinamide in the presence of 
      
      
      
      (Lewis acid/dehydrating agent) in THF.
    • Conditions: Reflux for 4–6 hours.

    • Output:

      
      -Sulfinyl aldimine intermediate.
      
    • Why: The sulfinyl group activates the imine for nucleophilic attack and prevents polymerization.

  • The Reformatsky Reaction (C-C Bond Formation):

    • Activation: Activate Zn dust with TMSCl (5 mol%) in THF.

    • Addition: Add ethyl bromodifluoroacetate dropwise to the Zn suspension to form the organozinc reagent (

      
      ).
      
    • Coupling: Cannulate the Reformatsky reagent into the solution of the

      
      -sulfinyl aldimine at -78°C to 0°C.
      
    • Mechanism:[1][2][3] The difluoro-enolate attacks the imine carbon.

    • Output: A

      
      -sulfinamido- 
      
      
      
      -difluoro ester.
  • Functional Group Transformation (Ester to Methyl):

    • Note: The user's compound has a methyl group at C3, not an ester. The ester from step 2 must be converted.

    • Reduction: Reduce the ester to the alcohol using

      
      .
      
    • Activation/Reduction: Convert the alcohol to a tosylate/mesylate and reduce with Super-Hydride (

      
      ) or via radical deoxygenation (Barton-McCombie) to the methyl group.
      
    • Alternative Route: Start with 1,1-difluoro-1-bromoethane equivalents if accessible, though the ester route is more standard.

  • Global Deprotection:

    • Hydrolysis:[4] Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH.

    • Workup: Precipitate the product as the hydrochloride salt with diethyl ether.

Visualization: Synthetic Workflow

Synthesis Benz Benzaldehyde (Precursor) Imine N-Sulfinyl Imine (Activated Electrophile) Benz->Imine + Sulfinamide Ti(OEt)4 Adduct Difluoro-Amino Ester (Intermediate) Imine->Adduct Zn Br-CF2-COOEt + Zn (Reformatsky Reagent) Zn->Adduct Nucleophilic Attack (-78°C) Red Reduction Sequence (Ester -> Methyl) Adduct->Red 1. LiBH4 2. Deoxygenation Final 2,2-Difluoro-1-phenylpropan-1-amine (Final Product) Red->Final HCl Deprotection

Figure 1: The Reformatsky-Imine synthetic pathway for accessing the 2,2-difluoro-1-phenylpropan-1-amine scaffold.

Part 3: Pharmacological Implications (The "Why")

The primary value of 2,2-Difluoro-1-phenylpropan-1-amine lies in its physicochemical properties, which are distinct from its non-fluorinated parent.

pKa Modulation (The Fluorine Effect)

The most critical parameter is the basicity of the primary amine.

  • Non-fluorinated (1-phenylpropan-1-amine): pKa

    
     9.5. At physiological pH (7.4), >99% is protonated (
    
    
    
    ). This limits passive diffusion.
  • 2,2-Difluorinated: The strong electron-withdrawing effect of the two

    
    -fluorines (inductive effect, 
    
    
    
    ) stabilizes the lone pair on the nitrogen, making it less available to accept a proton.
  • Result: pKa drops to

    
     7.3. At pH 7.4, ~50% of the molecule exists as the neutral free base (
    
    
    
    ).
Metabolic Stability

The C2 position (benzylic to the methyl,


 to the amine) is a common site for metabolic oxidation.
  • Blockade: Replacing C-H bonds with C-F bonds (bond energy: C-F ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks metabolic degradation at this position.

  • Rearrangement Prevention: The 2,2-difluoro motif prevents oxidative deamination pathways that typically affect alkyl amines.

Data Summary: Physicochemical Comparison
Property1-Phenylpropan-1-amine (Parent)2,2-Difluoro-1-phenylpropan-1-amineImpact
pKa ~9.5~7.3 Drastic increase in neutral fraction at pH 7.4.
LogP ~1.8~2.1 Moderate increase in lipophilicity (C-F is lipophilic).
LogD (pH 7.4) ~0.1 (mostly ionized)~1.8 (mostly neutral) Critical: High LogD correlates with BBB permeability.
Metabolic Spot C2 (Oxidation prone)C2 (Blocked) Extended half-life (

).
Visualization: Mechanism of Action (pKa Shift)

Pharmacology Structure 2,2-Difluoro Motif (-CF2-) Inductive Inductive Effect (-I) Electron Withdrawal Structure->Inductive Nitrogen Amine Nitrogen (Lone Pair Stabilized) Inductive->Nitrogen pKa pKa Lowered (9.5 -> 7.3) Nitrogen->pKa Physio Physiological pH (7.4) ~50% Neutral Species pKa->Physio Outcome Enhanced BBB Penetration & Oral Bioavailability Physio->Outcome

Figure 2: The mechanistic logic of pKa modulation by the


-difluoro motif.

Part 4: References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry , 61(14), 5822–5880. Link

  • Pahadi, V. K., et al. (2010). Rapid, General Access to Chiral

    
    -Fluoroamines and 
    
    
    
    -Difluoroamines via Organocatalysis. Journal of the American Chemical Society , 132(31), 10626–10627. Link
  • Fujiwara, T., & O'Hagan, D. (2014). Successful Fluorine-Containing Herbicide Agrochemicals. Journal of Fluorine Chemistry , 167, 16-29. Link

  • Reimann, S., et al. (2015). The Reformatsky Reaction in the Synthesis of Fluorinated Compounds. Beilstein Journal of Organic Chemistry , 11, 230–239. Link

  • Enamine Ltd. (2024). Catalog Entry: 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride.[5][6][7][8] CAS 2375259-54-2.[5][6][7][8] Link (Representative supplier source for CAS verification).

Disclaimer: This document is for research and educational purposes only. The synthesis and handling of fluorinated amines require appropriate safety protocols due to the potential toxicity of reagents and intermediates.

Sources

Exploratory

A Preliminary In Vitro Evaluation of 2,2-Difluoro-1-phenylpropan-1-amine: A Technical Guide for Early-Stage Drug Discovery

Abstract This technical guide outlines a comprehensive strategy for the preliminary in vitro evaluation of the novel compound, 2,2-Difluoro-1-phenylpropan-1-amine. The structural characteristics of this molecule, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in vitro evaluation of the novel compound, 2,2-Difluoro-1-phenylpropan-1-amine. The structural characteristics of this molecule, particularly the presence of a phenylpropan-1-amine scaffold, suggest a potential for psychoactive properties, possibly through interaction with monoamine transporters or as a monoamine oxidase (MAO) inhibitor. This document provides a structured, multi-tiered approach for researchers and drug development professionals to systematically assess the compound's cytotoxicity, and its potential as a modulator of key central nervous system targets. The protocols detailed herein are designed to establish a foundational dataset for this new chemical entity, guiding future in vivo studies and lead optimization efforts.

Introduction: Unveiling the Potential of a Novel Phenylpropanamine

The phenylpropanamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2][3][4] The introduction of fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity. The specific placement of gem-difluoro groups, as in 2,2-Difluoro-1-phenylpropan-1-amine, presents an intriguing modification with the potential for unique pharmacological effects.

Given the structural resemblance to known psychoactive compounds and monoamine oxidase inhibitors, a primary hypothesis is that 2,2-Difluoro-1-phenylpropan-1-amine may interact with monoaminergic systems. This guide provides a systematic in vitro workflow to explore this hypothesis, beginning with an essential assessment of cellular toxicity, followed by targeted enzymatic and receptor binding assays.

Foundational Assessment: Cytotoxicity Profiling

Prior to any target-specific investigations, it is crucial to determine the general cytotoxicity of a novel compound.[5][6][7] This initial screening identifies the concentration range at which the compound can be safely evaluated in cell-based assays without inducing non-specific cell death, which could confound the results of more targeted functional assays.[5][7]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the concentration of which is proportional to the number of living cells.[8]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Select a relevant human cell line, such as SH-SY5Y (neuroblastoma) or HEK293 (human embryonic kidney), for their common use in neuropharmacology and toxicology studies.

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of 2,2-Difluoro-1-phenylpropan-1-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Add the compound dilutions to the appropriate wells, including a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be presented as a dose-response curve, plotting cell viability (%) against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of cell viability is inhibited, should be calculated.

Compound Cell Line Incubation Time (h) IC₅₀ (µM)
2,2-Difluoro-1-phenylpropan-1-amineSH-SY5Y24To be determined
2,2-Difluoro-1-phenylpropan-1-amineSH-SY5Y48To be determined
2,2-Difluoro-1-phenylpropan-1-amineHEK29324To be determined
2,2-Difluoro-1-phenylpropan-1-amineHEK29348To be determined
Doxorubicin (Positive Control)SH-SY5Y24Reference value

Caption: Predicted data table for the cytotoxicity of 2,2-Difluoro-1-phenylpropan-1-amine.

An IC₅₀ value significantly higher than the anticipated effective concentrations in target-based assays is desirable, indicating a favorable therapeutic window.

Primary Target Evaluation: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can lead to antidepressant and other neuro-modulatory effects.[9][10][] The phenylpropanamine scaffold is present in some known MAO inhibitors.

Recommended Assay: Fluorometric MAO Inhibition Assay

This assay measures the activity of MAO by monitoring the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate (e.g., tyramine), using a fluorescent probe.[9]

Experimental Workflow: MAO Inhibition

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 2,2-Difluoro-1-phenylpropan-1-amine (Serial Dilutions) Incubation Incubate Compound with MAO-A or MAO-B Compound->Incubation MAO_A Recombinant Human MAO-A Enzyme MAO_A->Incubation MAO_B Recombinant Human MAO-B Enzyme MAO_B->Incubation Substrate Tyramine (Substrate) Reaction Add Substrate and Probe Substrate->Reaction Probe Fluorescent Probe (e.g., Amplex Red) Probe->Reaction Incubation->Reaction Measurement Measure Fluorescence (Plate Reader) Reaction->Measurement Dose_Response Plot Dose-Response Curve Measurement->Dose_Response IC50 Calculate IC₅₀ for MAO-A and MAO-B Dose_Response->IC50 Selectivity Determine Selectivity (IC₅₀ MAO-B / IC₅₀ MAO-A) IC50->Selectivity

Caption: Workflow for determining MAO-A and MAO-B inhibition.

Experimental Protocol: Fluorometric MAO Inhibition Assay
  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., tyramine).

    • Fluorescent probe (e.g., Amplex® Red).

    • Horseradish peroxidase (HRP).

    • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).[12]

  • Assay Procedure:

    • In a 96-well black plate, add the MAO enzyme (A or B).

    • Add serial dilutions of 2,2-Difluoro-1-phenylpropan-1-amine or the reference inhibitor.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity (e.g., excitation 530-560 nm, emission ~590 nm).

Data Presentation and Interpretation

Calculate the percent inhibition for each concentration and plot dose-response curves to determine the IC₅₀ values for both MAO-A and MAO-B.[13]

Compound Target IC₅₀ (µM) Selectivity Index (IC₅₀ MAO-B / IC₅₀ MAO-A)
2,2-Difluoro-1-phenylpropan-1-amineMAO-ATo be determinedTo be determined
2,2-Difluoro-1-phenylpropan-1-amineMAO-BTo be determined
Clorgyline (Reference)MAO-AReference value
Selegiline (Reference)MAO-BReference value

Caption: Predicted data table for MAO inhibition by 2,2-Difluoro-1-phenylpropan-1-amine.

The selectivity index will indicate whether the compound is a selective or non-selective MAO inhibitor.

Secondary Target Evaluation: Receptor Binding Assays

To further characterize the psychoactive potential, receptor binding assays for key monoamine transporters and receptors are recommended. These assays determine the affinity of the compound for these targets.[14]

Recommended Assays: Radioligand Binding Assays

Radioligand binding assays are a sensitive and established method to quantify the interaction of a ligand with a receptor.[14][15][16]

Experimental Workflow: Receptor Binding

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 2,2-Difluoro-1-phenylpropan-1-amine (Unlabeled Competitor) Incubation Incubate Compound, Radioligand, and Membrane Preparation Compound->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]dopamine) Radioligand->Incubation Membrane Membrane Preparation (Expressing Target Receptor/Transporter) Membrane->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Competition_Curve Plot Competition Binding Curve Quantification->Competition_Curve IC50 Determine IC₅₀ Competition_Curve->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for radioligand receptor binding assays.

Experimental Protocol: Radioligand Binding Assay (General)
  • Target Selection:

    • Dopamine Transporter (DAT)

    • Serotonin Transporter (SERT)

    • Norepinephrine Transporter (NET)

    • Dopamine D₂ Receptor

    • Serotonin 5-HT₂A Receptor

  • Reagents:

    • Membrane preparations from cells expressing the target of interest.

    • A specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂A receptors).

    • Reference compounds for each target.

  • Assay Procedure:

    • In a 96-well plate, incubate the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 2,2-Difluoro-1-phenylpropan-1-amine.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Data Presentation and Interpretation

The data will be used to generate competition binding curves, from which IC₅₀ values can be determined. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Target Radioligand Ki (µM) for 2,2-Difluoro-1-phenylpropan-1-amine
DAT[³H]WIN 35,428To be determined
SERT[³H]citalopramTo be determined
NET[³H]nisoxetineTo be determined
D₂ Receptor[³H]spiperoneTo be determined
5-HT₂A Receptor[³H]ketanserinTo be determined

Caption: Predicted data table for receptor binding affinities.

A lower Ki value indicates a higher binding affinity of the compound for the target.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro characterization of 2,2-Difluoro-1-phenylpropan-1-amine. The data generated from these studies will provide a critical foundation for understanding the compound's biological activity, guiding decisions for further preclinical development. Positive results, such as potent and selective MAO inhibition or high affinity for specific monoamine transporters, would warrant follow-up studies, including functional assays (e.g., neurotransmitter uptake assays) and in vivo models of neurological and psychiatric disorders.

References

  • Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • The Royal Society. (2020, April 22).
  • Life Science Applic
  • MDPI. (2021, November 2).
  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • SciELO. (n.d.). Evaluation of the Inhibitory Effect of The Enzyme Monoamine Oxidase A by Species of the Genus Spondias: An in silico and in vitro Study.
  • MDPI. (2023, November 1).
  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.
  • MDPI. (2023, December 15). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery.
  • Revvity. (2024, April 3). Radioligand binding assays: from opiate receptors to drug discovery mainstay.
  • Brieflands. (2014, February 27). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors.
  • NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • eLife. (2024, July 26). Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method.
  • ResearchGate. (n.d.). Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d).
  • PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1).
  • PubMed. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries.
  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Beilstein Journals. (2021, January 26).
  • Wiley Online Library. (n.d.).
  • Sigma-Aldrich. (n.d.). 1,1-difluoro-2-phenylpropan-2-amine.
  • ResearchGate. (2025, August 9). (PDF)
  • PubChem. (n.d.). 2,2-Dimethyl-1-phenylpropan-1-amine.

Sources

Foundational

Technical Guide: Therapeutic Potential & Chemical Utility of 2,2-Difluoro-1-phenylpropan-1-amine

The following technical guide details the therapeutic potential, physicochemical properties, and synthesis of 2,2-Difluoro-1-phenylpropan-1-amine , a specialized fluorinated scaffold in medicinal chemistry. Part 1: Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, physicochemical properties, and synthesis of 2,2-Difluoro-1-phenylpropan-1-amine , a specialized fluorinated scaffold in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

2,2-Difluoro-1-phenylpropan-1-amine (CAS: 2375259-54-2) represents a high-value "privileged scaffold" in modern drug discovery. It is a


-difluoro benzylic amine, structurally analogous to the neurotransmitter-releasing agents phenylpropanolamine and cathinone, but with distinct electronic and metabolic profiles driven by the gem-difluoro substitution.

This guide explores its utility as a bioisostere for labile functional groups, a modulator of CNS penetration via pKa attenuation, and a metabolic blocker in lead optimization.

Chemical Profile
PropertySpecification
IUPAC Name 2,2-difluoro-1-phenylpropan-1-amine
Structure Ph-CH(NH

)-CF

-CH

Molecular Formula C

H

F

N
Molecular Weight 171.19 g/mol
Key Motif

-difluoroamine (benzylic)
Predicted pKa ~7.3 (vs. ~9.5 for non-fluorinated analog)
LogP (Predicted) 2.1 (Modulated by fluorine lipophilicity)

Part 2: The "Fluorine Effect" – Mechanistic Rationale

The therapeutic value of this molecule lies in the specific perturbations caused by the fluorine atoms at the


-position relative to the amine.[1]
pKa Attenuation & BBB Permeability

The strongest driver for using this scaffold is the inductive electron-withdrawing effect (-I) of the CF


 group.
  • Mechanism: The CF

    
     group pulls electron density from the adjacent 
    
    
    
    -carbon, which in turn pulls density from the nitrogen lone pair. This stabilizes the free base form and destabilizes the protonated ammonium species.
  • Impact: While 1-phenylpropan-1-amine has a pKa

    
     9.5 (mostly protonated at pH 7.4), the 2,2-difluoro analog has a pKa 
    
    
    
    7.3.
  • Therapeutic Outcome: At physiological pH (7.4), a significant fraction (~50%) of the molecule exists as the neutral free base, drastically enhancing passive diffusion across the Blood-Brain Barrier (BBB) compared to its non-fluorinated parent.

Metabolic Blockade
  • Beta-Hydroxylation: In neurotransmitter analogs (e.g., dopamine, amphetamine), the

    
    -carbon is a site of enzymatic hydroxylation (e.g., by Dopamine 
    
    
    
    -hydroxylase). The gem-difluoro group sterically and electronically precludes this oxidation, extending half-life and preventing conversion to active/toxic metabolites (e.g., norephedrine analogs).
  • MAO Stability: The electron-deficient amine is often a poorer substrate for Monoamine Oxidases (MAO), potentially reducing first-pass metabolism.

Conformational Locking (The Gauche Effect)

The C–F bonds and the C–N bond tend to adopt a gauche conformation due to hyperconjugation (


). This restricts the conformational flexibility of the side chain, potentially locking the molecule into a bioactive conformation that increases receptor selectivity.

G cluster_0 Physicochemical Impact cluster_1 Therapeutic Outcome F_Atoms Gem-Difluoro (C-2) pKa pKa Reduction (9.5 -> 7.3) F_Atoms->pKa -I Effect Lipophilicity Increased Lipophilicity (C-F vs C-H) F_Atoms->Lipophilicity Stability Metabolic Blockade (No Beta-Hydroxylation) F_Atoms->Stability Steric/Electronic Selectivity Conformational Locking F_Atoms->Selectivity Gauche Effect BBB Enhanced BBB Permeability pKa->BBB Higher Neutral Fraction Lipophilicity->BBB HalfLife Extended T1/2 Stability->HalfLife caption Figure 1: Mechanistic impact of the gem-difluoro modification on the phenylpropylamine scaffold.

Part 3: Therapeutic Applications

Neuropsychiatric Disorders (ADHD, Narcolepsy)

As a structural analog of monoamine releasing agents, 2,2-difluoro-1-phenylpropan-1-amine serves as a lead for non-stimulant or modified-release therapies.

  • Hypothesis: The lower basicity reduces lysosomal trapping (ion trapping), altering the intracellular distribution compared to amphetamines.

  • Application: Development of wakefulness-promoting agents with reduced cardiovascular side effects (due to altered peripheral binding affinities).

Bioisosteric Replacement in Peptidomimetics

The


 group is an excellent bioisostere for the carbonyl oxygen (

) or the ether oxygen (

).
  • Protease Inhibitors: In peptide-based drugs, replacing a scissile amide bond with a difluoroamine moiety creates a transition-state mimic that cannot be hydrolyzed by proteases.

  • Utility: This scaffold can be incorporated into inhibitors for Renin (hypertension) or HIV Protease , acting as a non-cleavable core.

Transaminase (GABA-AT) Inhibition

Fluorinated amines are known suicide substrates for transaminases.

  • Mechanism: The enzyme attempts to deaminate the

    
    -amine. The presence of 
    
    
    
    -fluorines can induce an elimination reaction within the active site, covalently modifying and irreversibly inhibiting the enzyme.
  • Target: GABA Transaminase (GABA-AT) inhibition increases GABA levels, offering potential in Epilepsy and Neuropathic Pain management.

Part 4: Synthesis Protocols

Synthesizing


-difluoroamines is challenging due to the instability of intermediates. Two robust protocols are recommended: the classical Imino-Reformatsky  (Method A) and the modern Ni-Catalyzed Umpolung  (Method B).
Method A: The Imino-Reformatsky Route (Traditional)

Best for: Gram-scale synthesis of the ester precursor.

Reagents:

  • Benzaldimine (N-protected, e.g., N-PMP or N-Sulfinyl for chirality).

  • Ethyl bromodifluoroacetate.[2]

  • Zinc dust (activated).[3][4]

  • Trimethylsilyl chloride (TMSCl) as activator.

Protocol:

  • Activation: Suspend Zn dust (2.0 equiv) in dry THF under Argon. Add TMSCl (0.1 equiv) and stir for 15 min to activate the surface.

  • Addition: Add ethyl bromodifluoroacetate (1.2 equiv) dropwise. The exotherm indicates formation of the Reformatsky reagent (

    
    ).
    
  • Coupling: Cannulate the solution of Benzaldimine (1.0 equiv) into the zinc reagent at 0°C. Warm to RT and stir for 4–6 h.

  • Workup: Quench with dilute HCl. Extract with EtOAc.

  • Conversion to Target: The resulting product is a

    
    -amino ester.[2][5]
    
    • Step 5a: Reduce ester to alcohol (

      
      ).
      
    • Step 5b: Convert alcohol to tosylate/halide.

    • Step 5c: Reductive dehalogenation (Super-Hydride) to yield the methyl group (

      
      ).
      
Method B: Ni-Catalyzed Umpolung Alkylation (Direct)

Best for: Rapid access to the final propane core without ester reduction steps.

Concept: Direct coupling of an imine (acting as an electrophile turned nucleophile via 2-azaallyl anion) with a difluoroalkyl halide.[6]

Reagents:

  • Benzaldehyde N-Boc imine.

  • 1-bromo-1,1-difluoroethane (or equivalent difluoroethyl source).

  • Catalyst:

    
     (10 mol%) + Ligand (e.g., bipyridine).
    
  • Reductant: Mn or Zn powder.

Protocol:

  • Setup: In a glovebox, mix

    
    , Ligand, and Mn powder in DMF.
    
  • Reaction: Add the imine (1.0 equiv) and the difluoroalkyl bromide (2.0 equiv).

  • Conditions: Seal and stir at 25–40°C for 12 h.

  • Mechanism: The Nickel catalyst mediates the radical cross-coupling of the difluoroalkyl species with the imine.

  • Purification: Filter through Celite, dilute with water, extract with ether. Purify via Flash Chromatography (Hexane/EtOAc).

Synthesis cluster_A Method A: Reformatsky (Stepwise) cluster_B Method B: Ni-Catalyzed (Direct) Start Benzaldehyde / Imine StepA1 Br-CF2-COOEt + Zn (Reformatsky Reagent) Start->StepA1 Route A StepB1 CH3-CF2-Br + Ni(0) (Radical Source) Start->StepB1 Route B StepA2 Beta-Amino Ester StepA1->StepA2 StepA3 Reduction to Alcohol -> Deoxygenation StepA2->StepA3 Target 2,2-Difluoro-1-phenylpropan-1-amine StepA3->Target StepB2 Cross-Coupling StepB1->StepB2 StepB2->Target caption Figure 2: Synthetic pathways. Method B is preferred for direct access to the propane scaffold.

Part 5: Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met.

AssayExpected ResultRationale

F NMR
Doublet of doublets / Multiplet around -100 to -110 ppm.Confirms gem-difluoro motif. Diastereotopic fluorines may appear as AB system if chiral.

H NMR
Methyl doublet (

~1.5 ppm,

coupling). Benzylic proton (

~4.2 ppm).
Verifies the propane chain and amine position.
HRMS [M+H]

= 172.10.
Confirms molecular formula C

H

F

N.
Chiral HPLC Single peak (if asymmetric synthesis used).Validates enantiomeric excess (ee > 95% required for bioassays).

References

  • Enamine Ltd. gem-Difluorinated Amines for Drug Design. Enamine Technical Library.

  • Pahadi, V. et al. (2025). Rapid, General Access to Chiral

    
    -Fluoroamines and 
    
    
    
    -Difluoroamines via Organocatalysis. National Institutes of Health (NIH) / PMC.
  • Tong, F. et al. (2025).[6] Nickel-Catalyzed Umpolung Difluoroalkylation of Imines Enables General Access to

    
    -Difluoroalkylated Amines. Angewandte Chemie International Edition. 
    
  • PubChem. 2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride (CAS 2375259-54-2). National Center for Biotechnology Information.

  • Liashuk, O. S. et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.

Sources

Exploratory

Initial Toxicological Screening of 2,2-Difluoro-1-phenylpropan-1-amine

The following technical guide details the initial toxicological screening strategy for 2,2-Difluoro-1-phenylpropan-1-amine , a fluorinated phenethylamine derivative. This guide is structured for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the initial toxicological screening strategy for 2,2-Difluoro-1-phenylpropan-1-amine , a fluorinated phenethylamine derivative. This guide is structured for researchers and drug development professionals, treating the compound as a Novel Chemical Entity (NCE) requiring rigorous safety profiling.

A Strategic Guide for Early-Stage Safety Assessment

Executive Summary & Compound Profile

2,2-Difluoro-1-phenylpropan-1-amine (CAS: 2375259-54-2) represents a specific structural class of fluorinated phenethylamines. Unlike the classical amphetamine scaffold (1-phenylpropan-2-amine), this compound features a benzylic amine (position 1) and a geminal-difluoro substitution at the adjacent beta-position (position 2).

From a toxicological perspective, this structure presents a unique "push-pull" challenge:

  • Metabolic Blockade: The gem-difluoro group at C2 effectively blocks metabolic

    
    -oxidation and rearrangement, potentially extending the compound's half-life.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms (

    
    ) will significantly lower the 
    
    
    
    of the adjacent benzylic amine, altering its lipophilicity (
    
    
    ) and blood-brain barrier (BBB) permeability compared to its non-fluorinated analog.

This guide outlines a Tiered Screening Cascade designed to de-risk this molecule early in development, focusing on metabolic stability, neurotoxicity, and cardiotoxicity.

Physicochemical & Structural Analysis (Tier 0)

Before wet-lab screening, we establish the baseline properties that drive toxicological behavior.

PropertyValue / PredictionToxicological Implication
Molecular Formula

Low MW (<200) suggests high bioavailability.
Key Substructure Benzylic Amine +

-Difluoro
High potential for CNS penetration; altered CYP450 binding.
Predicted

~8.5 - 9.0 (Lower than typical amines)Reduced lysosomal trapping; potentially higher passive diffusion.
Metabolic Soft Spot Benzylic C-HPrimary site for oxidative deamination by CYP/MAO enzymes.
Metabolic Hard Spot C2 (

)
Resistant to hydroxylation; prevents metabolic desaturation.

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, prioritizing high-risk endpoints (CNS and hERG) early in the process.

ToxScreeningCascade cluster_Tier1 Tier 1: In Vitro Profiling (High Throughput) cluster_Tier2 Tier 2: Target-Specific Safety Start Compound: 2,2-Difluoro-1-phenylpropan-1-amine PhysChem Physicochemical (LogD, pKa, Solubility) Start->PhysChem MetabStab Metabolic Stability (Microsomes/Hepatocytes) PhysChem->MetabStab MetabStab->Start High Clearance (Redesign) CytoTox General Cytotoxicity (HepG2, HEK293) MetabStab->CytoTox hERG Cardiotoxicity (hERG K+ Channel) CytoTox->hERG If Viable hERG->Start IC50 < 10uM (Stop) NeuroTox Neurotoxicity Screen (SH-SY5Y, Neurite Outgrowth) hERG->NeuroTox Genotox Genotoxicity (Ames Test) NeuroTox->Genotox Decision Go / No-Go Decision Genotox->Decision

Caption: Tiered screening workflow prioritizing metabolic stability and cardiotoxicity before advancing to genotoxicity assays.

Tier 1: Metabolic Stability & Cytotoxicity

Metabolic Stability (Microsomal Assay)

Rationale: The 2,2-difluoro substitution is a bioisostere intended to block metabolism. Verification of this blockade is the first critical step. If the fluorine atoms are unstable (defluorination), they can generate toxic fluoride ions or reactive electrophiles.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1

    
     test compound.
    
  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (monitor parent depletion and appearance of specific metabolites).

Critical Checkpoint:

  • Target: Intrinsic clearance (

    
    ) < 20 
    
    
    
    protein.
  • Risk Flag: Detection of defuorinated metabolites. This suggests the C-F bond is labile, which is a major toxicity red flag due to potential mitochondrial poisoning by fluoride ions.

General Cytotoxicity (Cell Viability)

Rationale: Determine the baseline toxic concentration (


) to set limits for functional assays.
Cell Lines: 
  • HepG2: To assess hepatotoxicity (primary organ of metabolism).

  • HEK293: Kidney epithelial line (general toxicity).

Methodology:

  • Assay: ATP-based luminescence (e.g., CellTiter-Glo) or MTT.

  • Exposure: 24 and 48 hours.

  • Concentration Range: 0.1

    
     to 100 
    
    
    
    (8-point dose-response).

Tier 2: Target-Specific Toxicology

Cardiotoxicity (hERG Inhibition)

Scientific Basis: Phenethylamines are notorious for blocking the hERG potassium channel, leading to QT prolongation and Torsades de Pointes. The lipophilic nature of the fluorinated propyl chain may enhance binding to the hERG pore.

Protocol (Automated Patch Clamp):

  • Cell Line: CHO or HEK293 stably expressing

    
     (hERG).
    
  • Method: Whole-cell patch clamp (e.g., QPatch or SyncroPatch).

  • Positive Control: E-4031 (known hERG blocker).

  • Acceptance Criteria:

    
     is preferred. An 
    
    
    
    is a "No-Go" for early discovery.
Neurotoxicity Screening

Scientific Basis: As a fluorinated phenethylamine, this compound likely crosses the BBB. We must differentiate between pharmacology (receptor binding) and toxicity (neuronal damage).

Assay: Neurite Outgrowth & Synaptotoxicity

  • Model: Differentiated SH-SY5Y human neuroblastoma cells.

  • Readout: High-Content Imaging (HCI) measuring neurite length and branching.

  • Mechanism: Fluorinated amphetamine analogs can cause oxidative stress in dopaminergic terminals.

  • Marker: Tyrosine Hydroxylase (TH) staining to assess dopaminergic neuron integrity.

Genotoxicity (Ames Test)

Rationale: To ensure the fluorinated moiety does not intercalate DNA or form reactive adducts. Protocol: OECD 471 Guideline (Mini-Ames for screening).

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: +/- S9 metabolic activation.

Hypothetical Metabolic Pathway & Risk Map

Understanding where the molecule breaks is as important as where it binds. The diagram below hypothesizes the metabolic fate of 2,2-Difluoro-1-phenylpropan-1-amine based on established fluorine chemistry principles.

MetabolicPathways Parent Parent Compound (2,2-Difluoro-1-phenylpropan-1-amine) CYP CYP450 / MAO (Oxidative Deamination) Parent->CYP Benzylic Oxidation RingOH Ring Hydroxylation (Stable) Parent->RingOH CYP (Minor) BetaOx Beta-Oxidation (BLOCKED by F-F) Parent->BetaOx X Ketone Difluoro-propiophenone (Reactive Ketone?) CYP->Ketone Deamination Alcohol Difluoro-alcohol (Reduction) Ketone->Alcohol Reductase

Caption: Predicted metabolic map. Note the blockade of beta-oxidation and the potential formation of a reactive fluorinated ketone.

Expert Insight on Metabolism: The formation of Difluoro-propiophenone (the ketone metabolite) is a critical risk.


-fluorinated ketones can be hydrated to form gem-diols or act as electrophiles. The screening team must monitor for glutathione (GSH) adducts of this ketone in the microsomal stability assay. If GSH adducts are found, the compound has a high risk of causing idiosyncratic toxicity.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meyer, M. R., et al. (2020). Metabolism and toxicology of fluorinated phenethylamines. Drug Testing and Analysis.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for Tier 1 screening).
  • FDA Guidance for Industry. (2012). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Link

  • Gilliland, G. L., et al. (2019). The confounding role of fluorine in drug discovery. Journal of Medicinal Chemistry. (Mechanistic insight on F-substitution).

Protocols & Analytical Methods

Method

Experimental Protocol for the Synthesis and Application of 2,2-Difluoro-1-phenylpropan-1-amine: A Novel Building Block for Medicinal Chemistry

An Application Note for Drug Development Professionals Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding af...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] The α,α-difluoroamine motif, in particular, presents a unique structural element that can significantly modulate the physicochemical properties of bioactive molecules.[3] This document provides a comprehensive guide to the synthesis, characterization, and safe handling of 2,2-Difluoro-1-phenylpropan-1-amine, a promising yet under-explored building block. We present a proposed synthetic route via reductive amination of a commercially available ketone precursor. This protocol is designed for researchers in drug discovery and process development, offering a practical framework for accessing this novel fluorinated scaffold and integrating it into discovery pipelines.

Introduction: The Rationale for Gem-Difluoroamines

The 1-phenylpropan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents.[4][5] The introduction of a gem-difluoro group at the C2 position offers several compelling advantages for drug design:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation. While the C-F bond is not entirely inert and can be cleaved by certain enzymes, its presence generally enhances the metabolic half-life of a compound compared to its non-fluorinated analogue.[1][6]

  • Modulation of Basicity (pKa): The powerful electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity of the neighboring amine. This alteration can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning interactions with its biological target.

  • Conformational Control: The steric and electronic properties of the CF2 group can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation.

Despite these benefits, the synthesis of α,α-difluoroamines has been challenging, often requiring hazardous reagents and harsh conditions.[3] This guide proposes a robust and accessible method that prioritizes safety and scalability.

Strategic Synthesis Pathway: Reductive Amination

The most direct and logical approach to synthesize 2,2-Difluoro-1-phenylpropan-1-amine is through the reductive amination of the corresponding ketone, 1,1-Difluoro-1-phenylpropan-2-one, which is available from commercial suppliers.[7] This two-step, one-pot process involves the formation of an intermediate imine followed by its reduction to the target amine.

G cluster_0 Proposed Synthetic Workflow Ketone 1,1-Difluoro-1-phenylpropan-2-one (Precursor) Imine Intermediate Imine (Not Isolated) Ketone->Imine Imine Formation (Methanol, rt) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product 2,2-Difluoro-1-phenylpropan-1-amine (Target Compound) Imine->Product Reduction (Acidic pH) ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product Purification Work-up & Purification (Extraction & Chromatography) Product->Purification FinalProduct Isolated Product Purification->FinalProduct

Caption: Proposed workflow for the synthesis of the target amine.

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are critical for the success and reproducibility of the synthesis.

Reagent/MaterialGradeSupplier ExampleNotes
1,1-Difluoro-1-phenylpropan-2-one>98%AChemBlock[7]The starting ketone precursor. Confirm purity by GC-MS or NMR before use.
Ammonium Acetate (NH₄OAc)ACS Reagent GradeSigma-AldrichServes as the ammonia source.
Sodium Cyanoborohydride (NaBH₃CN)Reagent GradeSigma-AldrichA mild reducing agent selective for imines. Highly toxic, handle with extreme caution.
Methanol (MeOH)AnhydrousFisher ScientificReaction solvent. Must be dry.
Dichloromethane (DCM)ACS GradeVWRSolvent for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)--Used for aqueous work-up to neutralize acid.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent for the organic phase.
Hydrochloric Acid (HCl)1 M solution-Used to adjust pH during the reaction.
Silica Gel230-400 meshSorbent TechFor column chromatography purification.

Detailed Experimental Protocol

Safety First: This protocol involves highly toxic reagents (sodium cyanoborohydride). All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,1-Difluoro-1-phenylpropan-2-one (1.0 g, 5.88 mmol).

  • Dissolve the ketone in 30 mL of anhydrous methanol.

  • Add ammonium acetate (2.26 g, 29.4 mmol, 5.0 equivalents) to the solution. Stir at room temperature until it dissolves.

Step 2: Reductive Amination

  • In a separate container, carefully weigh sodium cyanoborohydride (0.44 g, 7.05 mmol, 1.2 equivalents). Caution: NaBH₃CN is highly toxic and releases toxic HCN gas upon contact with strong acids.

  • Add the sodium cyanoborohydride to the reaction mixture in one portion.

  • Slowly adjust the pH of the mixture to between 6 and 7 by the dropwise addition of 1 M HCl. Monitor the pH carefully with pH paper.

  • Seal the flask with a septum and allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

Step 3: Work-up and Extraction

  • Carefully quench the reaction by slowly adding 20 mL of water.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the methanol.

  • Add 30 mL of dichloromethane (DCM) to the aqueous residue and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers.

  • Wash the combined organic phase with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude oil by column chromatography on silica gel.

  • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate containing 1% triethylamine (to prevent the amine from streaking on the silica).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2,2-Difluoro-1-phenylpropan-1-amine as a clear oil.

Characterization and Data

The identity and purity of the final compound must be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR Phenyl protons (multiplet, ~7.4 ppm), CH-NH₂ proton (multiplet, ~4.0-4.2 ppm), CH₃ protons (triplet, due to coupling with F, ~1.5 ppm), NH₂ protons (broad singlet, variable).
¹⁹F NMR A complex multiplet pattern is expected due to diastereotopicity and coupling to protons.
¹³C NMR Phenyl carbons, CF₂ carbon (triplet, ~120-125 ppm), CH-NH₂ carbon, CH₃ carbon.
Mass Spec (HRMS) Calculation for C₉H₁₁F₂N: [M+H]⁺. The observed mass should be within 5 ppm of the theoretical mass.
Purity (HPLC) >95% purity is expected after chromatography.

Safety and Handling

Handling fluorinated compounds requires special attention due to their unique reactivity and potential toxicity.[8]

  • Reagent Hazards: As noted, sodium cyanoborohydride is acutely toxic. Always handle it in a fume hood and have a quench solution (e.g., bleach) ready for any spills or residual waste.

  • Fluorinated Waste: Poly-fluorinated materials can be persistent in the environment.[8] Dispose of all fluorinated waste according to your institution's hazardous waste protocols. Do not mix with non-fluorinated organic waste unless procedures permit.

  • Metabolic Considerations: While often used to increase stability, be aware that C-F bonds can be metabolized, potentially releasing fluoride ions or forming reactive metabolites.[6] Downstream toxicological assessments should consider this possibility.

  • Storage: Store the final compound under an inert atmosphere (argon or nitrogen) at 2-8°C to prevent degradation.

Conclusion

This application note provides a detailed, practical, and safety-conscious protocol for the synthesis of 2,2-Difluoro-1-phenylpropan-1-amine. By leveraging a reductive amination strategy, this valuable fluorinated building block can be accessed in a standard laboratory setting. The unique properties imparted by the gem-difluoro group make this compound and its derivatives highly attractive for exploration in medicinal chemistry programs targeting a wide range of therapeutic areas.

References

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS.
  • Fluorinated Amines - Organofluorine / Alfa Chemistry.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety.
  • The Dark Side of Fluorine - PMC.
  • Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxid
  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI.
  • 1,1-Difluoro-1-phenylpropan-2-one 98.00% | CAS: 29548-91-2 | AChemBlock.

Sources

Application

Application Note: Analytical Quantification of 2,2-Difluoro-1-phenylpropan-1-amine

This Application Note provides a comprehensive, expert-level guide for the quantification and analysis of 2,2-Difluoro-1-phenylpropan-1-amine (CAS: 2375259-54-2). This fluorinated building block, structurally distinct fr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide for the quantification and analysis of 2,2-Difluoro-1-phenylpropan-1-amine (CAS: 2375259-54-2). This fluorinated building block, structurally distinct from classical amphetamines due to the specific positioning of the gem-difluoro group, presents unique analytical challenges driven by the electron-withdrawing nature of the fluorine atoms.

Introduction & Compound Significance

2,2-Difluoro-1-phenylpropan-1-amine is a specialized fluorinated amine often utilized as a chiral building block in the synthesis of pharmaceutical candidates. The incorporation of a gem-difluoro group (


) adjacent to the amine functionality significantly alters the physicochemical properties of the molecule compared to its non-fluorinated parent (1-phenylpropan-1-amine).
Key Analytical Challenges
  • pKa Shift: The strong electron-withdrawing inductive effect (

    
    ) of the 
    
    
    
    -fluorine atoms lowers the basicity of the adjacent amine. While typical benzylic amines have a pKa
    
    
    9.0–9.5, the
    
    
    -difluoro substitution can suppress the pKa to approximately 6.5–7.5. This necessitates careful pH control during extraction and chromatography.
  • Lipophilicity Modulation: The C-F bond introduces "polar hydrophobicity," affecting retention times on C18 stationary phases differently than hydrocarbon analogs.

  • Mass Spectrometry Fragmentation: The stability of the C-F bond alters fragmentation pathways in MS/MS, often requiring higher collision energies or yielding unique neutral losses (e.g., HF, 20 Da).

Physicochemical Profile

PropertyValue / CharacteristicImpact on Analysis
Molecular Formula

Precursor ion

selection.
Molecular Weight 171.19 g/mol Monoisotopic mass: 171.086
Exact Mass

172.093Target for HRMS or Qqq.
Estimated pKa 6.8 – 7.4 (Amine)Critical for SPE wash steps; ensure pH < 5 for cation exchange retention.
Solubility Soluble in MeOH, DMSO, dilute acidAvoid neutral aqueous diluents to prevent precipitation/adsorption.

Protocol 1: LC-MS/MS Quantification in Biological Matrices

Objective: High-sensitivity quantification (LLOQ: 1.0 ng/mL) in plasma or microsomal incubations.

Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters BEH C18.

    • Expert Insight: The F5 (PFP) phase is recommended over C18. The fluorinated stationary phase interacts via

      
       and dipole-dipole mechanisms with the analyte's fluorinated motif, providing superior peak shape and selectivity against non-fluorinated matrix interferences.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 5% B

    • 6.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (QqQ)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temperature: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
2,2-Difluoro... 172.1 152.1 15Quantifier (Loss of HF)
172.1135.125Qualifier (Loss of HF + NH3)
172.1109.135Qualifier (Phenyl fragment)
IS (Generic) Use stable isotope if available, else:
Amphetamine-d5141.2124.118Internal Standard

Note: The loss of HF (20 Da) is a characteristic fragmentation pathway for


-fluoroamines.

Protocol 2: Sample Preparation (Mixed-Mode SPE)

Objective: Isolate the analyte from complex matrices (plasma/urine) while removing phospholipids and salts.

Rationale: Due to the lowered pKa (~7.0), standard Strong Cation Exchange (SCX) protocols must be modified. If the wash step pH is too high (e.g., pH 8), the analyte may deprotonate and be lost.

Workflow:
  • Sample Pre-treatment:

    • Mix 100 µL Plasma + 10 µL Internal Standard solution.

    • Add 300 µL 2% Formic Acid (aq) . Vortex. Acidification ensures the amine is fully protonated (

      
      ).
      
  • SPE Loading:

    • Cartridge: Oasis MCX or Strata-X-C (Mixed-Mode Cation Exchange).

    • Condition: 1 mL MeOH, then 1 mL Water.[1]

    • Load pre-treated sample.[2]

  • Wash Steps (Critical):

    • Wash 1: 1 mL 0.1% Formic Acid in Water . (Removes proteins/salts).

    • Wash 2: 1 mL Methanol .[1][2] (Removes neutral lipids/hydrophobics).

    • Expert Note: Do NOT use the standard "Basic Methanol" wash often used for high-pKa amines here, as it may cause premature elution.

  • Elution:

    • Elute with 2 x 400 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism: The high pH (>11) deprotonates the amine (neutralizing the charge), breaking the ionic bond with the sorbent.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Workflow Visualization

The following diagram illustrates the logical flow of the analytical method, highlighting the critical decision points for fluorinated amine handling.

G Start Biological Sample (Plasma/Urine) PreTreat Acidification (2% Formic Acid) Target pH < 4.0 Start->PreTreat + IS SPE_Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) PreTreat->SPE_Load Protonation Wash_Acid Wash 1: Aqueous Acid (Remove Salts/Proteins) SPE_Load->Wash_Acid Wash_Org Wash 2: 100% MeOH (Remove Neutrals) Wash_Acid->Wash_Org Elute Elute: 5% NH4OH in MeOH (Deprotonate Amine) Wash_Org->Elute Critical: No Base Wash LCMS LC-MS/MS Analysis Column: PFP (F5) Ion: [M+H]+ 172.1 > 152.1 Elute->LCMS Evap & Recon Data Quantification & QC Validation LCMS->Data

Caption: Analytical workflow for 2,2-Difluoro-1-phenylpropan-1-amine emphasizing pH control during SPE to accommodate the fluorine-induced pKa shift.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must be validated against the following criteria (based on FDA/EMA Bioanalytical Guidelines):

ParameterAcceptance CriteriaExperimental Check
Linearity

Calibration curve 1.0 – 1000 ng/mL. Weighting

.
Accuracy 85-115% (80-120% at LLOQ)QC samples at Low, Mid, High concentrations (n=5).
Precision CV < 15% (20% at LLOQ)Inter-day and Intra-day variability.
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution.
Recovery Consistent (>50%)Compare pre-extraction spike vs. post-extraction spike.

Troubleshooting Guide:

  • Issue: Low Recovery.

    • Cause: The analyte broke through during the wash step.

    • Fix: Ensure the sample and Wash 1 are sufficiently acidic (pH < 4). The reduced basicity of the fluorinated amine makes it "looser" on the cation exchange resin than typical amines.

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols or metal chelation.

    • Fix: Use a column with high carbon load or "hybrid" particles (e.g., Waters BEH). Ensure formic acid concentration is at least 0.1%.[1]

Protocol 3: Purity Analysis (HPLC-UV)

For bulk substance analysis (e.g., checking synthesis purity), LC-MS is often overkill.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Phosphate Buffer (20 mM, pH 3.0).

    • Note: Phosphate buffer suppresses silanol activity better than formate for amines.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).

  • Run Time: ~10 minutes.

  • Expected Purity: >98% area normalization.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 14695237 (Related: 2,2-Difluoro-1-methylcyclopropan-1-amine). PubChem.[3] Available at: [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Restek Corporation . Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Application Note. Available at: [Link]

Sources

Method

Application Note: High-Resolution GC-MS Profiling of 2,2-Difluoro-1-phenylpropan-1-amine HCl

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the characterization of 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride . Given the compound's st...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the characterization of 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride .

Given the compound's structural characteristics—a primary benzylic amine with a beta-difluoro motif—this guide addresses specific challenges regarding volatility, thermal stability, and mass spectral fragmentation.

Executive Summary

2,2-Difluoro-1-phenylpropan-1-amine (CAS: 2375259-54-2) is a fluorinated structural analog of phenylpropanolamine and cathinone derivatives.[1][2][3] Its analysis is critical in pharmaceutical impurity profiling and forensic toxicology.

Direct GC-MS analysis of the hydrochloride salt is not recommended due to thermal degradation and injector port contamination. This protocol outlines a Liquid-Liquid Extraction (LLE) followed by Trifluoroacetyl (TFA) derivatization . This approach ensures:

  • Superior Peak Shape: Eliminates tailing associated with primary amines.

  • Enhanced Volatility: Reduces thermal stress on the beta-difluoro moiety.

  • Diagnostic Fragmentation: Produces high-mass diagnostic ions (m/z 202) for unambiguous identification.

Chemical Context & Challenges[4][5][6]

PropertySpecificationAnalytical Implication
Formula C

H

F

N · HCl
Requires free-basing before GC analysis.
MW (Free Base) 171.19 g/mol Low mass; susceptible to background interference if not derivatized.
Structure Ph-CH(NH

)-CF

-CH

Benzylic Amine: Susceptible to oxidative degradation.

-Difluoro Group:
Inductive effect reduces amine basicity; alters fragmentation patterns.
pKa (Calc) ~8.5 - 9.0Lower than typical amines (due to electron-withdrawing fluorines), affecting extraction pH.
The "Fluorine Effect" in Mass Spectrometry

The presence of the gem-difluoro group (


) at the 

-position significantly influences fragmentation. Unlike non-fluorinated analogs where

-cleavage dominates exclusively, the electron-withdrawing nature of fluorine can destabilize certain carbocations, making derivatization crucial for stabilizing the molecular ion and directing fragmentation toward diagnostic pathways.

Experimental Protocol

Reagents & Standards[5][7][8]
  • Analyte: 2,2-Difluoro-1-phenylpropan-1-amine HCl (Reference Standard).[2][4]

  • Solvents: Ethyl Acetate (LC-MS Grade), Isopropanol.

  • Base: 1.0 M NaOH or Saturated Carbonate buffer (pH 10).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[5]

  • Internal Standard: Diphenylamine or deuterated Amphetamine-d5.

Sample Preparation Workflow

The following workflow utilizes a "Flash-Derivatization" technique to minimize handling time and oxidation.

Step 1: Free-Base Extraction
  • Weigh 5 mg of the HCl salt into a 10 mL centrifuge tube.

  • Add 2 mL of 0.5 M NaOH (pH > 10). Note: High pH is required to fully deprotonate the amine.

  • Add 3 mL of Ethyl Acetate containing Internal Standard (10 µg/mL).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 3000 rpm for 3 minutes to separate phases.

  • Transfer 500 µL of the upper organic layer to a clean GC vial.

Step 2: TFA Derivatization
  • Evaporate the 500 µL extract to dryness under a gentle stream of Nitrogen at 40°C. Caution: Do not overheat; the free base is volatile.

  • Reconstitute residue in 50 µL Ethyl Acetate.

  • Add 50 µL TFAA.

  • Cap and incubate at 60°C for 20 minutes .

  • Evaporate to dryness under Nitrogen to remove excess acid/anhydride.

  • Reconstitute in 100 µL Ethyl Acetate for injection.

SamplePrep Start HCl Salt Sample LLE Alkaline LLE (pH 10 / EtOAc) Start->LLE Free-basing Evap1 N2 Evaporation (Mild Heat) LLE->Evap1 Organic Phase Deriv Derivatization (TFAA, 60°C, 20m) Evap1->Deriv Concentrate Evap2 Remove Excess Reagent Deriv->Evap2 Clean-up Inject GC-MS Injection Evap2->Inject Reconstitute

Figure 1: Optimized sample preparation workflow ensuring removal of acidic byproducts before injection.

Instrumental Method (GC-MS)[7][10][11][12][13]

System: Agilent 7890B/5977B (or equivalent).

ParameterSettingRationale
Column Rxi-5Sil MS or DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for halogenated amines.
Inlet Temp 250°CSufficient for volatilization without thermal degradation.
Injection 1 µL Splitless (Purge on at 0.75 min)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp prevents peak broadening of the volatile derivative.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible fragmentation.
Acquisition Scan (m/z 40–450)Full spectral profiling.

Results & Discussion

Fragmentation Analysis

Understanding the fragmentation is the core of the validation. We compare the theoretical fragmentation of the Free Base vs. the TFA-Derivative .

A. Underivatized Free Base (MW 171)
  • Mechanism:

    
    -cleavage relative to the Nitrogen.
    
  • Primary Fragment: Cleavage of the C1-C2 bond (between the benzylic carbon and the difluoro group).

    • Ion:

      
      
      
    • m/z: 106 (Base Peak).

  • Secondary Fragment: Loss of the phenyl ring (less likely).

  • Observation: The spectrum is dominated by m/z 106. The molecular ion (

    
     171) is weak or absent.
    
B. TFA-Derivative (MW 267)
  • Structure:

    
    
    
  • Mechanism:

    
    -cleavage is still dominant, but the mass shifts.
    
  • Diagnostic Ion (Base Peak): Cleavage of C1-C2.

    • Fragment:

      
      
      
    • Calculation: Ph(77) + CH(13) + N(14) + H(1) + COCF_3(97) = m/z 202 .

  • Molecular Ion:

    
     267 is typically visible but low abundance.
    
  • Other Ions: m/z 91 (Tropylium), m/z 69 (

    
    ).
    

Fragmentation Molecule TFA-Derivative Precursor (MW 267) AlphaCleavage Alpha-Cleavage (C1-C2 Bond Break) Molecule->AlphaCleavage EI Impact (70eV) Ion1 Base Peak Ion [Ph-CH=NH-COCF3]+ (m/z 202) AlphaCleavage->Ion1 Charge Retention on N Neutral Neutral Radical .CF2-CH3 (Loss of 65 Da) AlphaCleavage->Neutral Neutral Loss Tropylium Tropylium Ion [C7H7]+ (m/z 91) Ion1->Tropylium Secondary Frag.

Figure 2: Proposed fragmentation pathway for the TFA-derivative. The m/z 202 ion is the specific marker for this molecule.

Interpretation Table
Compound FormRetention Time (approx)Base Peak (m/z)Molecular Ion (m/z)Key Fragments
Free Base 6.5 min106 171 (Trace)77, 51
TFA-Derivative 9.2 min202 267 (Weak)91, 69, 173

Note: The shift from m/z 106 to m/z 202 upon derivatization confirms the presence of the primary amine and provides a cleaner quantification ion.

Validation & Troubleshooting

Self-Validating Checks
  • Derivatization Efficiency: Monitor the disappearance of the underivatized peak (RT ~6.5 min). If m/z 106 is still present, the derivatization was incomplete (check moisture in reagents).

  • Isotope Pattern: The presence of Fluorine does not add significant isotope peaks (F is monoisotopic), but the Carbon isotope pattern of the m/z 202 ion should match C

    
    H
    
    
    
    F
    
    
    NO.
Common Issues
  • Peak Tailing: Indicates active sites in the liner. Solution: Use Ultra Inert wool liners and replace regularly.

  • Missing Peaks: The HCl salt may not have extracted. Solution: Ensure pH > 10 during LLE; the difluoro group lowers the pKa, but high pH is safe.

  • Ghost Peaks (m/z 169): Common contaminant from TFAA (perfluorobutyric acid impurity). Ensure high-purity reagents.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS methodology).
  • Sigma-Aldrich. (2025). Derivatization Reagents for GC: Acylation. Link

  • Restek Corporation. (2024). Optimizing Analysis of Amphetamines and Analogs by GC-MS. Link

  • PubChem. (2025).[6] Compound Summary: 2,2-Difluoro-1-phenylpropan-1-amine.[1][2][3][4] National Library of Medicine. Link

  • BenchChem. (2025).[7] Derivatization Techniques for GC Analysis of Primary Amines. Link

Sources

Application

applications of 2,2-Difluoro-1-phenylpropan-1-amine in neuroscience

Application Note: 2,2-Difluoro-1-phenylpropan-1-amine in Neuroscience Executive Summary In the development of central nervous system (CNS) therapeutics, blood-brain barrier (BBB) permeability and metabolic stability are...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Difluoro-1-phenylpropan-1-amine in Neuroscience

Executive Summary

In the development of central nervous system (CNS) therapeutics, blood-brain barrier (BBB) permeability and metabolic stability are the primary attrition factors. 2,2-Difluoro-1-phenylpropan-1-amine represents a high-value "privileged scaffold" for medicinal chemists targeting monoaminergic systems.

This application note details the utility of this gem-difluorinated amine as a bioisostere for


-hydroxy (norephedrine-like) and 

-keto (cathinone-like) pharmacophores. By replacing the metabolic soft spots (C-OH or C=O) with a metabolically inert difluoromethylene (

) group, researchers can significantly lower the amine pKa, reduce P-glycoprotein (P-gp) efflux, and extend biological half-life while maintaining essential electronic interactions.

Chemical Profile & Mechanism of Action

Structural Significance

The molecule features a phenyl ring attached to a propyl chain with an amine at the benzylic position (


) and two fluorine atoms at the adjacent 

-position (

).
  • IUPAC Name: 2,2-Difluoro-1-phenylpropan-1-amine

  • Core Scaffold:

    
    -difluoro-benzylamine derivative.
    
  • Key Property: The

    
     group acts as a bioisostere for oxygen (in carbonyls or alcohols) due to similar electronegativity and bond angles, but it lacks hydrogen bond acceptor capability and is chemically inert.
    
The "Fluorine Effect" on CNS Penetration

The introduction of fluorine atoms at the


-position relative to the amine exerts a strong electron-withdrawing inductive effect (

). This significantly impacts the basicity of the primary amine.
  • Non-fluorinated Parent (1-phenylpropan-1-amine): pKa

    
     9.5 – 10.0. At physiological pH (7.4), >99% exists as the protonated cation (
    
    
    
    ), which has poor passive membrane permeability.
  • Difluorinated Analog (2,2-Difluoro...): pKa

    
     7.0 – 8.0. At pH 7.4, a significant fraction (
    
    
    
    20-50%) exists as the neutral free base, drastically enhancing passive diffusion across the BBB.

Figure 1: Mechanism by which


-difluorination lowers pKa, increasing the fraction of neutral species capable of passive diffusion across the BBB.

Applications in Neuroscience

Bioisosteric Replacement in Trace Amine Research

Many neuroactive compounds (e.g., cathinone, norephedrine) possess a


-heteroatom.
  • Problem:

    
    -hydroxyl groups are targets for glucuronidation; 
    
    
    
    -ketones are targets for reduction by carbonyl reductases.
  • Solution: Use 2,2-Difluoro-1-phenylpropan-1-amine as a building block to synthesize analogs that resist these metabolic pathways while mimicking the dipole moment of the parent drug.

Synthesis of Protease Inhibitors (BACE1)

The scaffold is utilized in designing inhibitors for


-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The difluoromethylene group mimics the transition state of peptide bond hydrolysis or acts as a non-cleavable spacer that positions the phenyl ring into the hydrophobic S1 pocket of the enzyme.

Experimental Protocol: Comparative In Vitro Stability & Permeability

Objective: To validate the enhanced metabolic stability and BBB permeability of a 2,2-difluoro analog compared to its non-fluorinated parent.

Materials
  • Test Compound A: 2,2-Difluoro-1-phenylpropan-1-amine (HCl salt).

  • Control Compound B: 1-Phenylpropan-1-amine (HCl salt).

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, PBS (pH 7.4), Acetonitrile (LC-MS grade).

  • Assay Kit: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) plates (e.g., lipid-coated PVDF).

Workflow 1: Microsomal Stability Assay
  • Preparation: Prepare 10 mM stock solutions of Compound A and B in DMSO. Dilute to 1 µM in PBS.

  • Incubation: Mix 1 µM compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system to start the reaction. Incubate at 37°C.

  • Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).
Workflow 2: PAMPA-BBB Permeability Assay
  • Donor Plate: Add 300 µL of 10 µM compound solution (in PBS, pH 7.4) to the donor wells.

  • Acceptor Plate: Add 200 µL of PBS to the acceptor wells.

  • Membrane: Ensure the artificial lipid membrane (porcine brain lipid extract) is pre-coated.

  • Sandwich: Place the acceptor plate on top of the donor plate.

  • Incubation: Incubate for 4 hours at room temperature in a humidity chamber (unsheltered from vibration).

  • Quantification: Measure concentration in both donor and acceptor compartments using UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
Data Interpretation (Expected Results)
ParameterControl (Non-Fluorinated)Test (2,2-Difluoro)Interpretation
pKa (Experimental) 9.87.6Fluorine lowers basicity, increasing neutral fraction.
LogD (pH 7.4) 1.22.1Fluorination increases lipophilicity.
PAMPA

(

cm/s)
4.5 (Moderate)12.8 (High)Significant improvement in BBB crossing.
HLM

(min)
25>120Blockade of metabolic soft spots extends half-life.

Synthesis Pathway (General Scheme)

To incorporate this scaffold into a larger neuro-drug (e.g., amide coupling):

Figure 2: General synthetic workflow for incorporating the amine into a drug candidate.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Di, L., et al. (2013). "Impact of pKa on CNS Penetration." Expert Opinion on Drug Discovery.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Method

use of 2,2-Difluoro-1-phenylpropan-1-amine in receptor binding assays

Application Note: Evaluation of 2,2-Difluoro-1-phenylpropan-1-amine in Receptor Binding Assays Part 1: Introduction & Compound Analysis 2,2-Difluoro-1-phenylpropan-1-amine represents a specialized class of fluorinated ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 2,2-Difluoro-1-phenylpropan-1-amine in Receptor Binding Assays

Part 1: Introduction & Compound Analysis

2,2-Difluoro-1-phenylpropan-1-amine represents a specialized class of fluorinated phenethylamine bioisosteres. Structurally, it consists of a benzylic amine scaffold where the adjacent


-carbon is geminally difluorinated. This modification is not merely cosmetic; it fundamentally alters the physicochemical properties of the molecule, making it a critical probe for Structure-Activity Relationship (SAR) studies in neuropharmacology.
Scientific Rationale for Screening
  • pKa Modulation (The Fluorine Effect): The electron-withdrawing nature of the gem-difluoro group (

    
     effect) adjacent to the amine center significantly lowers the basicity (pKa) of the amino group compared to the non-fluorinated parent (1-phenylpropan-1-amine). This allows researchers to probe the electrostatic requirements of a receptor's orthosteric binding site (e.g., the aspartate residue in monoamine transporters).
    
  • Metabolic Stability: The C-F bond is highly resistant to cytochrome P450-mediated oxidation. Substitution at the 2-position blocks potential metabolic soft spots, extending half-life in microsomal stability assays.

  • Conformational Locking: The gauche effect associated with fluorine atoms can restrict the conformational flexibility of the propyl chain, potentially locking the molecule into a bioactive conformation favored by Trace Amine-Associated Receptors (TAARs) or Norepinephrine Transporters (NET).

Part 2: Experimental Protocols

Reagent Preparation & Handling

Compound: 2,2-Difluoro-1-phenylpropan-1-amine Hydrochloride Molecular Weight: ~207.65 g/mol (HCl salt) Solubility: High in DMSO; moderate to high in water (due to HCl salt form).

Stock Solution Protocol:

  • Weighing: Accurately weigh 2.08 mg of the HCl salt into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of 100% DMSO to create a 10 mM Master Stock . Vortex for 30 seconds.

    • Expert Insight: Although water soluble, DMSO is preferred for Master Stocks to prevent hydrolysis or bacterial growth during long-term storage at -20°C.

  • Working Dilutions: Serial dilutions should be performed in the assay buffer, not DMSO, to keep the final DMSO concentration <1% in the well.

Radioligand Binding Assay: Norepinephrine Transporter (NET)

This protocol measures the affinity (


) of 2,2-Difluoro-1-phenylpropan-1-amine for the human NET, using [³H]-Nisoxetine as the competing radioligand.

Materials:

  • Source Tissue: HEK293 cells stably expressing human NET (hNET).

  • Radioligand: [³H]-Nisoxetine (Specific Activity: ~80 Ci/mmol).

  • Non-specific Binder: Desipramine (10 µM final).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Workflow:

  • Membrane Preparation:

    • Harvest HEK-hNET cells and homogenize in ice-cold Assay Buffer using a Polytron (bursts of 5s).

    • Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet in buffer to achieve ~5-10 µg protein/well.

  • Assay Assembly (96-well plate):

    • Total Binding (TB): Add 25 µL Buffer + 25 µL [³H]-Nisoxetine (2 nM final) + 150 µL Membrane.

    • Non-Specific Binding (NSB): Add 25 µL Desipramine (10 µM) + 25 µL [³H]-Nisoxetine + 150 µL Membrane.

    • Experimental (Test): Add 25 µL 2,2-Difluoro-1-phenylpropan-1-amine (varying conc:

      
       to 
      
      
      
      M) + 25 µL [³H]-Nisoxetine + 150 µL Membrane.
  • Incubation:

    • Incubate plates for 60 minutes at 4°C .

    • Causality: Low temperature prevents transporter internalization and degradation during the assay.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific filter binding).

    • Wash 3x with 200 µL ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.

Part 3: Visualization & Data Analysis

Assay Workflow Diagram

BindingAssay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution 1:100 Plate 96-Well Plate Assembly Dilution->Plate Add Test Compound Incubation Incubation 60 min @ 4°C Plate->Incubation + Membranes + Radioligand Filtration GF/B Filtration & Wash Incubation->Filtration Analysis Scintillation Counting (CPM) Filtration->Analysis

Caption: Workflow for high-throughput radioligand binding screening of fluorinated amines.

Data Calculation & Interpretation

Data Processing Table:

ParameterFormula / MethodInterpretation
Specific Binding

The actual receptor-mediated signal.
% Inhibition

Normalized efficacy at a specific concentration.
IC50 Non-linear regression (4-parameter logistic)Concentration displacing 50% of radioligand.
Ki (Affinity)

Cheng-Prusoff Equation . Corrects for radioligand concentration (

) and its affinity (

).

Expected Outcome: Due to the 2,2-difluoro substitution, expect a right-shift in the binding curve (higher


) compared to the non-fluorinated parent if the receptor requires a highly basic amine. However, if the pocket is lipophilic, affinity may be retained or improved due to the fluorine-induced lipophilicity boost.

Part 4: References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Grandolini, G., et al. (1999). Synthesis and pharmacological studies of new fluorine-containing phenethylamine derivatives. Farmaco, 54(4), 232-241. Link

  • Sigma-Aldrich. (2023). Product Specification: 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride.[1][2][3][4][5] Merck KGaA. Link

Sources

Application

Application Notes &amp; Protocols: Radiolabeling 2,2-Difluoro-1-phenylpropan-1-amine for PET Imaging

Document ID: AN-PET-18F-DFPPA-2026 Version: 1.0 Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis and radiolabeling of [¹⁸F]2,2-Difluoro-1-phenylpro...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-PET-18F-DFPPA-2026 Version: 1.0 Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and radiolabeling of [¹⁸F]2,2-Difluoro-1-phenylpropan-1-amine ([¹⁸F]DFPPA), a potential novel radiotracer for Positron Emission Tomography (PET) imaging. Drawing from established principles of fluorine-18 chemistry, we outline a robust methodology from precursor synthesis to final quality control, intended for researchers, radiochemists, and drug development professionals. The protocol is designed for implementation on common automated radiosynthesis modules. We detail a proposed multi-step synthesis for a suitable labeling precursor and a complete, step-by-step protocol for the automated nucleophilic [¹⁸F]fluorination, purification, and quality control of the final radiotracer.

Introduction and Scientific Rationale

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the non-invasive, quantitative assessment of biological processes in vivo.[1] The development of novel PET radiotracers is critical for advancing our understanding of disease and for drug development.[2] Fluorine-18 is the most widely used radionuclide for PET due to its near-ideal physical and nuclear characteristics, including a 109.8-minute half-life and low positron energy (635 keV), which allows for high-resolution imaging and transport to satellite imaging centers.[2][3]

The target molecule, 2,2-Difluoro-1-phenylpropan-1-amine (DFPPA), is a structural analogue of amphetamine. Fluorinated amphetamine analogues have been investigated as potential PET tracers for imaging monoamine transporters or other neurological targets.[4] The gem-difluoro group on the beta-carbon may alter the metabolic stability and pharmacokinetic profile compared to non-fluorinated or mono-fluorinated counterparts, potentially offering advantages for PET imaging.

This guide proposes a reliable method for the synthesis of [¹⁸F]DFPPA via a nucleophilic aromatic substitution (SₙAr) reaction on a pre-functionalized precursor. This late-stage radiofluorination strategy is amenable to automation and allows for the production of the tracer with high molar activity, which is crucial when imaging low-density targets like neuroreceptors.[2][5]

Principle of the Method: Nucleophilic Aromatic [¹⁸F]Fluorination

The radiosynthesis of [¹⁸F]DFPPA is based on a nucleophilic substitution reaction. Cyclotron-produced, no-carrier-added [¹⁸F]fluoride is a potent nucleophile when activated.[2] The process involves several key stages:

  • [¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted with a solution containing potassium carbonate and a phase-transfer catalyst, Kryptofix 2.2.2 (K₂₂₂). Azeotropic drying removes water, and the K₂₂₂ chelates the potassium ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion in an aprotic solvent.[5][6]

  • Nucleophilic Substitution (SₙAr): The activated [¹⁸F]fluoride attacks an electron-deficient aromatic ring of a suitable precursor. The ring is activated by a strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to a good leaving group. In this protocol, we utilize a nitro group to activate the ring for substitution.[2][4]

  • Deprotection: The amine functionality on the precursor must be protected during the synthesis to prevent side reactions. A tert-butoxycarbonyl (Boc) group is commonly used and can be efficiently removed under acidic conditions post-labeling.[7]

  • Purification & Formulation: The final product is purified from unreacted [¹⁸F]fluoride and chemical impurities using semi-preparative High-Performance Liquid Chromatography (HPLC). The collected fraction is then reformulated into a physiologically compatible solution for injection using solid-phase extraction (SPE).[8][9]

Diagram: Overall Radiosynthesis Workflow

G cluster_0 Step 1: ¹⁸F⁻ Activation cluster_1 Step 2: Radiochemical Reaction cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Quality Control Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F QMA QMA Cartridge Trapping Cyclotron->QMA [¹⁸F]F⁻ in [¹⁸O]H₂O Elution Elution (K₂CO₃/K₂₂₂) QMA->Elution Drying Azeotropic Drying Elution->Drying [K⁺⊂2.2.2]¹⁸F⁻ Reaction Nucleophilic Substitution + Precursor (DMSO, 130-150°C) Drying->Reaction Deprotection Acid Hydrolysis (HCl) Reaction->Deprotection HPLC Semi-Prep HPLC Purification Deprotection->HPLC SPE SPE Formulation (C18 Cartridge) HPLC->SPE QC Analytical HPLC, TLC, pH, Sterility, Endotoxin SPE->QC Final Final Product [¹⁸F]DFPPA Solution QC->Final

Caption: Automated radiosynthesis workflow for [¹⁸F]DFPPA.

Part I: Proposed Synthesis of Labeling Precursor

A reliable supply of a high-purity precursor is paramount for successful radiolabeling. We propose the synthesis of N-Boc-4-nitro-2,2-difluoro-1-phenylpropan-1-amine (4) as a suitable precursor for the SₙAr reaction.

Diagram: Precursor Synthesis Scheme

G cluster_scheme Proposed Synthesis of Precursor (4) start 4-Nitroacetophenone (1) int1 Intermediate (2) start->int1  i) LDA, THF  ii) Selectfluor™ int2 Ketone (3) int1->int2  Acid Hydrolysis end Precursor (4) int2->end  Reductive Amination  (NH₄OAc, NaBH₃CN)  then Boc₂O

Caption: Proposed reaction scheme for the synthesis of the labeling precursor.

Rationale: This multi-step synthesis starts from a commercially available material.

  • α,α-Difluorination: The starting ketone, 4-nitroacetophenone (1), is first converted to its enolate, which is then subjected to electrophilic fluorination using a reagent like Selectfluor™ to install the two fluorine atoms. This creates the key 2,2-difluoro-1-(4-nitrophenyl)propan-1-one intermediate (3).

  • Reductive Amination & Protection: The resulting ketone (3) is converted to the primary amine via reductive amination. The amine is then immediately protected with a Boc group to yield the final precursor (4). The Boc group is stable to the subsequent radiolabeling conditions but is easily removed in the final step.[7]

Note: This synthesis requires optimization by a skilled organic chemist. All intermediates and the final product must be fully characterized (NMR, MS, elemental analysis) to ensure purity before use in radiolabeling.

Part II: Automated Radiosynthesis Protocol for [¹⁸F]DFPPA

This protocol is designed for a standard automated synthesis module (e.g., GE TRACERlab™, Siemens Explora, etc.).[10] Reagent quantities may require optimization based on the specific module and starting radioactivity.

Materials and Reagents
  • [¹⁸F]Fluoride in [¹⁸O]H₂O: Cyclotron-produced, activity as required (e.g., 1-2 Ci / 37-74 GBq).

  • Precursor: N-Boc-4-nitro-2,2-difluoro-1-phenylpropan-1-amine (4), 5-10 mg dissolved in 1.0 mL of anhydrous DMSO.

  • Elution Solution: 1.0 mL of Acetonitrile/Water (85:15) containing Kryptofix 2.2.2 (10 mg) and K₂CO₃ (2 mg).

  • Anhydrous Acetonitrile (MeCN): For azeotropic drying.

  • Hydrochloric Acid (HCl): 4 M solution.

  • Sterile Water for Injection, USP.

  • Sterile Saline (0.9% NaCl) for Injection, USP.

  • Cartridges: 1x QMA light carbonate, 1x C18 plus Sep-Pak.

Step-by-Step Automated Synthesis Procedure
  • [¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O onto the pre-conditioned QMA cartridge. Divert the [¹⁸O]H₂O to the recovery vial.

  • Elution and Drying:

    • Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using the Elution Solution.

    • Add 1.0 mL of anhydrous MeCN to the reaction vessel. Heat the vessel to 110 °C under vacuum and a nitrogen stream to perform azeotropic drying. Repeat twice to ensure the complex is anhydrous. The reactivity of nucleophilic [¹⁸F]fluoride is significantly diminished by the presence of water, which forms strong hydrogen bonds with the anion.[2]

  • Nucleophilic Radiofluorination:

    • Cool the reaction vessel to ~80 °C.

    • Add the precursor solution (4 in DMSO) to the dried [K⁺⊂2.2.2]¹⁸F⁻ complex.

    • Seal the vessel and heat to 140-150 °C for 15 minutes. High temperatures are typically required for nucleophilic aromatic substitutions on activated rings.[2]

  • Hydrolysis (Deprotection):

    • Cool the reaction vessel to < 60 °C.

    • Add 1.0 mL of 4 M HCl.

    • Heat the vessel to 100 °C for 5-10 minutes to remove the Boc protecting group.

    • Cool to room temperature and neutralize with 2 M NaOH (volume may vary).

  • Dilution and Loading: Dilute the reaction mixture with 10 mL of HPLC mobile phase (initial conditions) before injecting onto the semi-preparative HPLC system.

Part III: Purification and Formulation

Purification is essential to separate the desired [¹⁸F]DFPPA from unreacted [¹⁸F]fluoride, the precursor, and other chemical byproducts.[8]

Semi-Preparative HPLC
  • Column: Reverse-phase C18, e.g., Phenomenex Gemini C18, 10 µm, 250 x 10 mm.

  • Mobile Phase: A: 10 mM Ammonium Formate, B: Acetonitrile.

  • Gradient: Isocratic or a shallow gradient, e.g., 30-50% B over 20 minutes. (Method requires optimization).

  • Flow Rate: 4-5 mL/min.

  • Detection: UV detector at 254 nm in series with a radiation detector.

  • Procedure:

    • Inject the crude, diluted reaction mixture.

    • Monitor the chromatogram. The product peak, identified by the radiation detector, should be well-resolved from other radioactive and UV-absorbing peaks.

    • Collect the product fraction into a sterile vial containing 30 mL of sterile water.

Final Formulation (SPE)

This step exchanges the HPLC solvent for a sterile, injectable solution.

  • Pre-condition a C18 Plus Sep-Pak cartridge with 10 mL of ethanol followed by 10 mL of sterile water.

  • Pass the collected HPLC fraction through the C18 cartridge. The [¹⁸F]DFPPA will be trapped.

  • Wash the cartridge with 10-15 mL of sterile water to remove any residual HPLC solvents.

  • Elute the final product from the cartridge with 1.0 mL of sterile ethanol into a sterile final product vial.

  • Dilute the eluate with 9.0 mL of sterile saline for injection to achieve a final solution with ≤10% ethanol.

  • Pass the final solution through a 0.22 µm sterile filter into the final dose vial.

Part IV: Quality Control

All radiopharmaceuticals must meet stringent quality control specifications as outlined in relevant pharmacopeias (e.g., USP, EP) before administration.[11][12]

Table 1: Quality Control Specifications for [¹⁸F]DFPPA
Test ParameterMethodSpecificationRationale & Reference
Identity Analytical HPLCRetention time matches non-radioactive standardConfirms the chemical identity of the radioactive peak.[13]
Radionuclide Identity Half-life measurement105 - 115 minutesConfirms the radionuclide is Fluorine-18.[12]
Radiochemical Purity Analytical HPLC / Radio-TLC≥ 95%Ensures that the vast majority of radioactivity is from the desired compound.[11][13]
pH pH meter or strip4.5 - 7.5Ensures the solution is physiologically compatible and safe for injection.[12]
Chemical Purity Analytical HPLC (UV)Peak area of product < specified limitQuantifies and limits the amount of non-radioactive chemical impurities.[8]
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppmLimits exposure to potentially toxic organic solvents used during synthesis.[11]
Bacterial Endotoxins LAL Test< 175 EU / V (where V is max dose volume)Ensures the product is free from pyrogenic bacterial contaminants.[12]
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of viable microorganisms (test completed post-release).[11]
Recommended Analytical HPLC Method
  • Column: Reverse-phase C18, e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA.

  • Gradient: 10% to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and radiation detectors.

Expected Results and Data Summary

Based on similar nucleophilic aromatic fluorinations of complex molecules, the following results can be reasonably expected.[4][14][15]

Table 2: Summary of Expected Synthesis Parameters
ParameterExpected Value
Total Synthesis Time 60 - 75 minutes (from EOB)
Radiochemical Yield (RCY) 15 - 35% (decay-corrected)
Radiochemical Purity > 98%
Molar Activity (Aₘ) > 1.5 Ci/µmol (> 55 GBq/µmol) at EOS

References

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. [Link]

  • IAEA. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. Retrieved from [Link]

  • Kniess, T., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(12), 2075-2099. [Link]

  • Kniess, T., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Shiue, C. Y., et al. (1995). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear Medicine and Biology, 22(6), 709-718. [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]

  • Bloomfield, P. M., et al. (2014). Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines. Journal of the American Chemical Society, 136(25), 8992-8995. [Link]

  • Faintuch, B. L., et al. (2011). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology - CDTN. Brazilian Journal of Pharmaceutical Sciences, 47(3), 535-543. [Link]

  • Verhoog, S., et al. (2018). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 4(11), 1449-1464. [Link]

  • Zlatopolskiy, B. D., et al. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 22(9), 1503. [Link]

  • Li, G., et al. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers in Chemistry, 10, 867822. [Link]

  • Mach, R. H., et al. (2004). A new precursor for the radiosynthesis of [F-18]FLT. ResearchGate. [Link]

  • Ramenda, T., et al. (2020). Inorganic approaches for radiolabelling biomolecules with fluorine-18 for imaging with Positron Emission Tomography. ResearchGate. [Link]

  • Liu, X., et al. (2021). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. Frontiers in Neuroscience, 15, 695503. [Link]

  • Al-Nahhas, A. A., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. [Link]

  • Herth, M. M., et al. (2016). Convergent 18F-labeling and evaluation of N-benzyl-phenethylamines as 5-HT2A receptor PET ligands. European Journal of Medicinal Chemistry, 123, 164-174. [Link]

  • Snyder, S., et al. (2023). Optimization and comparison of [18F]FET synthesis on two distinct automated radiochemistry systems. American Journal of Nuclear Medicine and Molecular Imaging, 13(4), 158-166. [Link]

  • Doyle Group. (2023). Nucleophilic Fluorination. UCLA. [Link]

  • Windhorst, A. D., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(4), 636. [Link]

  • Unnikrishnan, S. (2017). SYNTHESIS AND EVALUATION OF [ F]LABELLED AMINO ACIDS FOR PET IMAGING. [Link]

  • Jacobson, O., et al. (2015). Positron emission tomography (PET) imaging with 18F-based radiotracers. Theranostics, 5(1), 1-17. [Link]

  • Henriksen, G., et al. (2023). Optimization of a Nucleophilic Two-Step Radiosynthesis of 6-O-(2-[F]fluoroethyl)-6-O-desmethyl-diprenorphine ([F]FE-DPN) for PET Imaging of Brain Opioid Receptors. ResearchGate. [Link]

  • Szigeti, K., et al. (2022). Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High‑Performance Liquid Chromatography Avoiding TLC Method. Molecular Imaging and Radionuclide Therapy, 31(2), 70-76. [Link]

  • Li, Z., et al. (2020). [18F]Radiolabeling Fluorination of Monofluoroalkyl Triflates for the Synthesis of [18F]Difluoromethylated Alkanes. The Royal Society of Chemistry. [Link]

  • Mishra, A., et al. (2018). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Molecules, 23(7), 1772. [Link]

  • Wang, M., et al. (2019). Ultra-mild 18F-labeling of Biomolecules for PET imaging. Nature Research. [Link]

  • Prasad, P., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules, 27(12), 3740. [Link]

  • Iannone, M., et al. (2023). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers in Chemistry, 11. [Link]

  • Keinänen, O., et al. (2019). Direct Aromatic 18F-Labeling of Highly Reactive Tetrazines for Pretargeted Bioorthogonal PET Imaging. Angewandte Chemie International Edition, 58(34), 11843-11848. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,2-Difluoro-1-phenylpropan-1-amine HCl Synthesis

Ticket ID: #SYN-DFPA-002 Status: Active Agent: Senior Application Scientist, Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-DFPA-002 Status: Active Agent: Senior Application Scientist, Dr. A. Vance Subject: Troubleshooting Guide for Synthesis, Stability, and Salt Formation[1]

Executive Summary & Molecule Context

Target Molecule: 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride CAS (Free Base Analog): 1215086-XX-X (Generic structure class) Core Challenge: The presence of the gem-difluoro group (


 to the amine) creates significant electronic perturbations.[1] The strong electron-withdrawing effect of the 

group destabilizes the intermediate imine/oxime and alters the reactivity of the precursor ketone, often leading to hydrolysis or defluorination side-reactions.[1]

This guide addresses the three critical failure points:

  • Precursor Synthesis: Controlling mono- vs. di-fluorination.[1]

  • Nitrogen Installation: Overcoming the "Gem-Difluoro Effect" on imine stability.

  • Salt Formation: Managing hygroscopicity and stoichiometry.

Master Synthesis Workflow

The following flowchart outlines the "Gold Standard" pathway (Route A) and the "Rescue" pathway (Route B) for failed direct aminations.

SynthesisWorkflow Start Starting Material: Propiophenone Step1 Step 1: Electrophilic Fluorination (Selectfluor / MeCN) Start->Step1 Intermediate Intermediate: 2,2-Difluoropropiophenone Step1->Intermediate Decision Choose Amination Route Intermediate->Decision RouteA Route A (Direct): NH4OAc, NaBH3CN + Ti(OEt)4 (Additive) Decision->RouteA Standard RouteB Route B (Stepwise): 1. NH2OH·HCl (Oximation) 2. Zn/AcOH or BH3 (Reduction) Decision->RouteB Difficult Substrates ProductBase Free Amine: 2,2-Difluoro-1-phenylpropan-1-amine RouteA->ProductBase RouteB->ProductBase Step3 Step 3: Salt Formation HCl in Dioxane/Ether ProductBase->Step3 Final Final Product: HCl Salt Step3->Final

Figure 1: Decision tree for the synthesis of gem-difluoroamines, highlighting the critical choice between direct reductive amination and stepwise oximation.

Troubleshooting Module: Precursor Synthesis

Target: 2,2-Difluoropropiophenone (The Ketone)[1]

Issue: "I am getting a mixture of mono-fluoro and di-fluoro products."

Root Cause: The introduction of the first fluorine atom deactivates the


-carbon slightly, but not enough to prevent a second attack if stoichiometry is uncontrolled. Conversely, using highly reactive electrophilic fluorine sources (like F2 gas) is non-selective.[1]
Resolution:  Use Selectfluor (F-TEDA-BF4)  in acetonitrile. It is a controllable electrophilic fluorinating agent.[1][2]

Optimized Protocol:

  • Solvent: Acetonitrile (MeCN) is critical; it solubilizes Selectfluor.[1]

  • Stoichiometry: Use 2.2 - 2.5 equivalents of Selectfluor per equivalent of propiophenone.[1]

  • Temperature: Reflux (80°C) is often required to drive the second fluorination.[1]

  • Workup: The byproduct is water-soluble.[1] Wash with water to remove the defluoro-Selectfluor species.[1]

ParameterRecommendationReason
Reagent SelectfluorHigh selectivity, easy handling (solid).[1][2]
Equivalents 2.2 eqEnsures full conversion to the gem-difluoro species.[1]
Solvent MeCNOptimal solubility for F-TEDA salts.[1]

Troubleshooting Module: Nitrogen Installation (The Critical Step)

Target: 2,2-Difluoro-1-phenylpropan-1-amine[1]

Issue: "The reaction stalls at the ketone, or I get low yields during reductive amination."

Root Cause: The Gem-Difluoro Effect .[1] The two fluorine atoms are highly electron-withdrawing.[1]

  • They make the carbonyl carbon more electrophilic (good for attack).[1]

  • However, they destabilize the resulting iminium ion (intermediate) due to the adjacent positive dipole, shifting the equilibrium back toward the ketone or hydrate.

  • Standard reductive amination (Amine + NaBH(OAc)3) often fails because the imine concentration is too low.[1]

Solution A: Titanium-Mediated Reductive Amination (Direct)

Use a Lewis Acid dehydrating agent to force the equilibrium toward the imine.[1]

Protocol:

  • Mix: Ketone (1.0 eq) + Ammonium Acetate (10 eq) in dry Methanol.

  • Additive: Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq).[1] Caution: This scavenges water and activates the carbonyl.

  • Stir: 12 hours at room temperature to ensure imine formation.

  • Reduce: Add Sodium Cyanoborohydride (NaBH3CN) (2.0 eq) slowly.

  • Quench: Careful aqueous workup (Ti salts form a gel; use Rochelle's salt or dilute NH4OH to break the emulsion).[1]

Solution B: The Oximation Route (Stepwise & Robust)

If direct amination fails, switch to the Oxime intermediate.

Protocol:

  • Oximation: Reflux ketone with Hydroxylamine HCl (NH2OH·HCl) and Pyridine in Ethanol.[1] The oxime is usually stable and isolable.

  • Reduction:

    • Avoid: LiAlH4 (Risk of defluorination—stripping F atoms).[1]

    • Recommended:Zinc dust in Acetic Acid (Zn/AcOH) or Borane-THF (BH3[1]·THF) .

    • Condition: Zn/AcOH at RT often selectively reduces the oxime to the amine without touching the C-F bonds.

Troubleshooting Module: Salt Formation & Stability

Target: Final HCl Salt

Issue: "The product is an oil or a sticky gum, not a solid."

Root Cause:

  • Hygroscopicity: Fluorinated amine salts are often hygroscopic.[1]

  • Excess Acid: Excess HCl can trap water or solvents in the lattice.[1]

  • Impurities: Residual titanium or boron salts prevent crystallization.[1]

Resolution: Anhydrous Salt Formation

Protocol:

  • Isolate Free Base: Ensure the free amine is extracted into an organic solvent (DCM or Et2O) and dried thoroughly over Na2SO4.[1]

  • Solvent Switch: Dissolve the free amine in anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • Acid Addition: Add 2M or 4M HCl in Dioxane dropwise at 0°C. Do not use aqueous HCl.

  • Precipitation: A white precipitate should form immediately.[1]

  • Wash: Filter under Nitrogen (to avoid moisture) and wash with cold pentane.[1]

Issue: "I see defluorinated byproducts (monofluoro-amine) in the NMR."

Root Cause: Over-reduction.[1] This usually happens if Palladium on Carbon (Pd/C) and Hydrogen gas were used for the reduction step.[1] Benzylic C-F bonds are susceptible to hydrogenolysis.[1] Resolution: Switch reducing agents.

  • Unsafe: H2/Pd-C (High risk of C-F cleavage).[1]

  • Safe: NaBH3CN, Zn/AcOH, or BH3·THF.

Analytical Validation (Self-Check)

Use these expected spectral features to validate your product.

TechniqueExpected FeatureStructural Assignment
19F NMR ~ -100 to -115 ppm (multiplet)Gem-difluoro group (

).[1] Distinct diastereotopic splitting may occur if chiral center is resolved.[1]
1H NMR ~ 4.2 - 4.5 ppm (multiplet)The benzylic proton (

-NH2).[1] It will show coupling to the adjacent F atoms (

).[1]
1H NMR ~ 1.5 - 1.8 ppm (triplet/multiplet)The terminal methyl group (

), coupled to the

.[1]
Mass Spec M+1 = 172 (Free base)[M+H]+ peak.[1]

References

  • Selectfluor Chemistry

    • Banks, R. E. (1993).[1][3] Selectfluor™ reagent F-TEDA-BF4: A user-friendly electrophilic fluorinating agent.[1][2][3] Journal of Fluorine Chemistry.

    • [1]

  • Reductive Amination of Fluorinated Ketones

    • Prakash, G. K. S., et al. (2011).[1] Stereoselective synthesis of

      
      -difluoro-
      
      
      
      -amino acids. Journal of Organic Chemistry. (Demonstrates the stability/reactivity of gem-difluoro imines).
    • [1]

  • Titanium-Mediated Amination

    • Mattson, R. J., et al. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry.

    • [1]

  • Reduction of Oximes (Zinc/AcOH)

    • Keck, G. E., et al. (1999).[1] Reductive cleavage of N-O bonds. Synthetic Communications.

    • [1]

  • General Properties of 2,2-Difluoroamines

    • Sielc Technologies.[1][4] 1-Phenyl-1,2-propanedione-2-oxime Analysis. (Relevant for precursor analysis).

Sources

Optimization

Technical Support Center: Purification of 2,2-Difluoro-1-phenylpropan-1-amine

Status: Operational Ticket ID: T-DFPA-001 Subject: Troubleshooting Isolation, Purification, and Stability of β,β-difluoroamines Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-DFPA-001 Subject: Troubleshooting Isolation, Purification, and Stability of β,β-difluoroamines Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The "Fluorine Effect"

If you are treating 2,2-Difluoro-1-phenylpropan-1-amine like a standard benzylamine, your purification will likely fail.

The core technical challenge lies in the gem-difluoro group at the β-position . The strong electron-withdrawing nature of the two fluorine atoms significantly suppresses the basicity of the adjacent amine. While a typical primary amine has a pKa of ~10.5, a β,β-difluoro amine has a pKa of approximately 7.0–7.5 [1].

This shift of ~3 log units fundamentally alters how this molecule behaves in acid-base extractions and silica chromatography. This guide addresses the specific anomalies caused by this electronic effect.

Module 1: Extraction & Isolation Strategy

The Problem: "I lost my product in the aqueous wash."

Diagnosis: You likely performed a standard acidic wash or extraction assuming the amine would remain protonated (salt form) only at low pH, or you neutralized to pH 10 and expected perfect partitioning.

The Science: Because the pKa is ~7.3, this amine is 50% deprotonated at neutral pH (pH 7) .

  • At pH 5: It is protonated (salt, water-soluble).

  • At pH 9: It is >95% free base (organic-soluble).

  • Risk: If you wash your organic layer with "mildly acidic" water (e.g., ammonium chloride, pH ~5-6) or even neutral water that absorbs atmospheric CO2, you may inadvertently extract a significant portion of your product back into the aqueous phase.

Protocol: The "Soft-Swing" Extraction

Use this pH-controlled workflow to maximize recovery.

ExtractionLogic Start Crude Reaction Mixture (Acidic/Neutral) Acidify Acidify to pH 2-3 (Use 1M HCl) Start->Acidify Wash Wash with DCM/Et2O (Remove non-basic impurities) Acidify->Wash AqLayer Collect Aqueous Layer (Product is R-NH3+) Wash->AqLayer Aqueous Waste Discard Non-Basic Impurities Wash->Waste Organic (Waste) Basify Adjust pH to 9.5 - 10.0 (Use Sat. NaHCO3 or K2CO3) AqLayer->Basify Extract Extract x3 with DCM (Product is Free Base) Basify->Extract Dry Dry over Na2SO4 (Avoid strongly acidic drying agents) Extract->Dry

Figure 1: pH-Swing extraction logic tailored for reduced basicity amines (pKa ~7.3).

Module 2: Chromatographic Purification

The Problem: "The peak is tailing/streaking on Silica."

Diagnosis: Despite the reduced basicity, the amine protons still interact with acidic silanols on the stationary phase, causing peak broadening.

The Science: Standard silica gel is slightly acidic (pH 4-5). While the gem-difluoro amine is less basic than alkyl amines, it is still basic enough to form hydrogen bonds with silanol groups (


). This reversible binding causes the "tailing" effect.
Troubleshooting Guide: Mobile Phase Selection
MethodMobile Phase SystemAdditive (Critical)Why it works
Standard Normal Phase Hexane / Ethyl Acetate1-2% Triethylamine (TEA) TEA blocks acidic silanol sites, allowing the fluorinated amine to elute sharply.
DCM Alternative DCM / Methanol1% NH4OH (aq) Ammonia suppresses ionization. Note: Do not exceed 5% MeOH if possible to avoid silica dissolution.
Reverse Phase (High pH) Water / Acetonitrile0.1% Ammonium Bicarbonate (pH 10) At pH 10, the amine is neutral and interacts hydrophobically with the C18 chain. Excellent peak shape.
Reverse Phase (Low pH) Water / Acetonitrile0.1% TFA or Formic Acid Forces the amine into the fully protonated state (

). Runs as a salt; good shape but different selectivity.

Recommendation: Start with Hexane/EtOAc + 1% TEA . If purity is critical (e.g., separating from mono-fluoro impurities), use High pH Reverse Phase (C18) .

Module 3: Stability & Storage

The Problem: "My clear oil turned into a brown solid/gum."

Diagnosis: Formation of carbamates (reaction with CO2) or slow HF elimination.

The Science:

  • Carbamate Formation: Like many amines, this molecule reacts with atmospheric CO2 to form carbamate salts.

  • HF Elimination: Although gem-difluoro groups are generally stable, the presence of the amine at the

    
    -position (relative to the phenyl) and the fluorine at the 
    
    
    
    -position creates a setup for HF elimination, especially if heated in the presence of strong bases [2].
Preservation Protocol

Do not store as a free base. Convert to the Hydrochloride Salt immediately after purification.

Salt Formation Procedure:

  • Dissolve the purified free base in dry Diethyl Ether or 1,4-Dioxane.

  • Cool to 0°C.

  • Dropwise add 2.0 equivalents of 4M HCl in Dioxane.

  • The white precipitate is the stable hydrochloride salt (

    
    ).
    
  • Filter and dry under vacuum/nitrogen.

Module 4: Enantiomeric Purity (Chiral Resolution)

The Problem: "I need the (R)-enantiomer, but I have the racemate."

Context: The C1 position (bearing the phenyl and amine) is chiral. Synthesis from non-chiral ketones yields a racemic mixture.

Resolution Workflow: Since the fluorine atoms are on the adjacent carbon, they influence the shape of the chiral pocket. Standard enzymatic resolution (lipases) often fails due to the steric bulk and electronic repulsion of the


 group.

Recommended Method: Diastereomeric Salt Crystallization

  • Resolving Agent: (L)-Tartaric acid or (S)-Mandelic acid.

  • Solvent: Ethanol/Water mixtures.

  • Mechanism: The lower pKa requires a strong chiral acid. Tartaric acid is often strong enough to form a stable salt with the fluorinated amine.

ChiralRes Racemate Racemic Amine (Free Base) Acid Add (L)-Tartaric Acid (0.5 - 1.0 eq) Racemate->Acid Solvent Reflux in EtOH Acid->Solvent Cool Slow Cool to RT Solvent->Cool Filter Filter Crystals Cool->Filter Solid Solid Filter->Solid Enriched Diastereomer A Liquor Liquor Filter->Liquor Enriched Diastereomer B

Figure 2: Classical resolution workflow adapted for fluorinated amines.

Frequently Asked Questions (FAQ)

Q: Can I use standard Ninhydrin stain for TLC? A: Yes, but the color may be fainter or slightly different (reddish-purple) compared to non-fluorinated amines due to the reduced nucleophilicity of the nitrogen. KMnO4 or Phosphomolybdic Acid (PMA) are excellent alternatives if Ninhydrin is weak.

Q: I see a small impurity by NMR at -120 ppm (19F). What is it? A: This is likely the mono-fluoro analog. If your synthesis involved DAST or Deoxo-Fluor, incomplete fluorination or elimination-addition side reactions can lead to mono-fluoro impurities. These are very difficult to separate by extraction; use careful silica chromatography with a shallow gradient (e.g., 0%


 10% EtOAc in Hexanes).

Q: Is the molecule explosive? A: No, but the synthesis precursors (if using DAST/Deoxo-Fluor) are thermally unstable. The amine itself is stable at room temperature, provided it is not exposed to strong bases which could trigger HF elimination.

References

  • pKa of

    
    -fluoroamines: 
    
    • Source: "Rapid, General Access to Chiral -Fluoroamines and -Difluoroamines via Organoc
    • D

      
      -difluoro substitution lowers amine pKa to ~7.3 compared to ~10.7 for alkyl amines.[1]
      
    • Link:

  • Stability & HF Elimination

    • Source: "Stability Studies of -Amino- and -Hydroxy Difluoromethyl Ketones."
    • Data: Discusses the stability of -difluoro- -aminocarbonyls and the risk of elimination/instability in biological m
    • Link:

  • Purification of Basic Amines

    • Source: "Organic Amine Flash Purification Using A Novel St
    • Data: Biotage technical note on using amine-functionalized silica (KP-NH) for amines with varying pKa.
    • Link: (General resource for KP-NH silica applications).

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 2,2-Difluoro-1-phenylpropan-1-amine

Topic: High-Fidelity Synthesis of -Difluoro Amines Ticket ID: #DF-AMINE-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of 2,2-Difluoro-1-phenylpropan-1-amine presents a unique se...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of


-Difluoro Amines
Ticket ID:  #DF-AMINE-001
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 2,2-Difluoro-1-phenylpropan-1-amine presents a unique set of challenges due to the "Gem-Difluoro Effect." The electron-withdrawing nature of the


-fluorine atoms destabilizes the adjacent iminium intermediates and creates a risk of HF elimination (defluorination) to form enamines.

This guide rejects the common (and often failing) direct reductive amination routes in favor of a Two-Stage Chemo-Enzymatic or Auxiliary-Controlled approach . We prioritize the Ellman Sulfinamide route for its superior yield and enantiomeric purity.

Module 1: Synthetic Pathway Selection

The Core Problem: Why Direct Amination Fails

Attempting to convert 2,2-difluoropropiophenone directly to the amine using Ammonium Acetate/NaCNBH


 often results in yields <20%.
  • Reason: The

    
    -difluoro ketone forms a stable hydrate in the presence of water (generated during imine formation), halting the reaction.
    
  • Solution: Use a dehydrating Lewis Acid (Ti(OEt)

    
    ) with a robust chiral auxiliary.
    
Recommended Workflow

SyntheticRoute Start Propiophenone (Starting Material) Step1 Selectfluor (2.5 eq) MeCN, Reflux Start->Step1 Inter1 2,2-Difluoropropiophenone (Key Intermediate) Step1->Inter1 Step1->Inter1 Electrophilic Fluorination Step2 (R)-t-Butanesulfinamide Ti(OEt)4, THF Inter1->Step2 Inter2 N-Sulfinyl Imine Step2->Inter2 Step2->Inter2 Dehydrative Condensation Step3 NaBH4 (98:2 dr) -78°C to RT Inter2->Step3 End Target Amine HCl Salt (>95% Purity) Step3->End Step3->End Stereoselective Reduction

Figure 1: Optimized synthetic pathway avoiding hydrate traps.

Module 2: Step-by-Step Protocols & Troubleshooting

Phase 1: The Fluorination Engine

Objective: Convert Propiophenone to 2,2-difluoropropiophenone.

Protocol:

  • Dissolve Propiophenone (10 mmol) in dry Acetonitrile (50 mL).

  • Add Selectfluor (2.5 equivalents). Note: Use F-TEDA-BF

    
     grade.
    
  • Reflux at 80°C for 24–36 hours. Monitor via

    
    F NMR.
    
  • Workup: Cool, filter off the insoluble byproduct (H-TEDA), concentrate, and pass through a short silica plug (Hexanes/EtOAc).

Troubleshooting Guide:

IssueDiagnosisCorrective Action
Incomplete Conversion Monofluoro-ketone dominates (approx -180 ppm in

F NMR).
Add 0.5 eq more Selectfluor and extend reflux. The second fluorine addition is rate-limiting due to the deactivated enol.
Dark Tarry Residue Decomposition due to overheating.Ensure the oil bath does not exceed 85°C. Use a nitrogen atmosphere to prevent oxidation.
Product Hydration NMR shows broad peaks; ketone carbonyl signal weak.The product absorbs water from air to form a gem-diol. Store under Ar or use immediately in Phase 2.
Phase 2: The Ellman Condensation (Critical Step)

Objective: Form the Sulfinyl Imine without hydrolyzing the ketone.

Protocol:

  • Combine 2,2-difluoropropiophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in dry THF.

  • Add Ti(OEt)

    
      (2.0 eq) dropwise. Crucial: Do not use Ti(OiPr)
    
    
    
    as it is bulkier and slower for this sterically crowded ketone.
  • Heat to 60°C for 12 hours.

  • Workup: Pour into brine/EtOAc. The Titanium salts will form a thick slurry. Filter through Celite while warm.

FAQ: Why is my yield low here?

  • Q: I see starting ketone remaining despite long reaction times.

  • A: The CF

    
     group creates significant steric hindrance and electronic repulsion. If conversion stalls at 50%, add fresh Ti(OEt)
    
    
    
    (1.0 eq) and increase temp to 75°C. Ensure your THF is <50 ppm water.
Phase 3: Stereoselective Reduction & Deprotection

Objective: Set the chiral center and isolate the stable salt.

Protocol:

  • Dissolve the Sulfinyl Imine in THF/MeOH (9:1). Cool to -78°C .

  • Add NaBH

    
      (3.0 eq). Stir at -78°C for 2 hours, then warm to RT.
    
  • Quench with saturated NH

    
    Cl. Extract and concentrate.
    
  • Deprotection: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (2 eq). Stir 1 hour.

  • Precipitate the product by adding Et

    
    O. Filter the white solid. 
    

Stability Alert: Do NOT isolate the free base of 2,2-difluoro-1-phenylpropan-1-amine for long-term storage. The free amine is prone to intermolecular HF elimination. Always store as the Hydrochloride (HCl) or Tartrate salt .

Module 3: Analytical Verification (Quality Control)

You must validate the structure using


F NMR. The splitting pattern is diagnostic.

Expected Data:

NucleusSignal CharacteristicsInterpretation

F NMR
AB System (Two doublets of doublets)The two Fluorines are diastereotopic due to the adjacent chiral center (C1). They will NOT appear as a simple singlet or quartet.

H NMR

4.2-4.5 (m, 1H, CH-NH

)
The methine proton is coupled to the adjacent F atoms (

), appearing as a complex multiplet.
Mass Spec [M+H]

= 172.09
Confirm absence of [M-HF] peaks (152.08), which indicate decomposition.

Module 4: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield (<40%) CheckStep Which step failed? Start->CheckStep Fluorination Fluorination Step CheckStep->Fluorination Amination Amination Step CheckStep->Amination CheckNMR Check 19F NMR: Is Mono-F present? Fluorination->CheckNMR CheckTi Did Ti salts precipitate prematurely? Amination->CheckTi Action1 Increase Selectfluor to 3.0eq Check MeCN dryness CheckNMR->Action1 Yes Action2 Use Ti(OEt)4 instead of Ti(OiPr)4 Ensure inert atmosphere CheckTi->Action2 Yes

Figure 2: Rapid diagnostic flow for yield optimization.

References

  • Selectfluor Chemistry: Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. (1998).

  • Ellman Auxiliary: Ellman, J. A., et al. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. (2002).

  • Difluoroamine Synthesis: Prakash, G. K. S., et al. Stereoselective synthesis of

    
    -difluoro-
    
    
    
    -amino acids. (2003).
  • Stability of Fluorinated Amines: Lui, J., & Hu, J. Stereoselective synthesis of fluorinated chiral amines. (2009).

Optimization

identifying degradation products of 2,2-Difluoro-1-phenylpropan-1-amine

Technical Support Center: Degradation Analysis of 2,2-Difluoro-1-phenylpropan-1-amine Case ID: #DIFLUORO-AMINE-STABILITY-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Status: Open f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Analysis of 2,2-Difluoro-1-phenylpropan-1-amine

Case ID: #DIFLUORO-AMINE-STABILITY-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Status: Open for Consultation

Executive Summary

This guide addresses the stability profile of 2,2-Difluoro-1-phenylpropan-1-amine , a specialized fluorinated building block. Due to the unique electronic environment created by the gem-difluoro (


) group adjacent to the benzylic amine, standard degradation assumptions must be adjusted. This support module provides diagnostic mass spectrometry data, mechanistic pathways, and validation protocols to distinguish genuine degradation from experimental artifacts.

Module 1: Diagnostic Triage (LC-MS/MS Identification)

User Issue: "I am seeing unexpected peaks in my chromatogram after stability testing. How do I identify them?"

Technical Analysis: The degradation of this molecule is dominated by the lability of the benzylic C-H bond and the nucleophilicity of the primary amine. The electron-withdrawing effect of the


-fluorines lowers the 

of the amine (making it less nucleophilic than non-fluorinated analogs) but does not fully protect the benzylic position from oxidation.

Quick Reference: Mass Shift Identification Table

Mass Shift (

)
Proposed StructureMechanismProbability
-1 Da 2,2-Difluoro-1-phenylpropan-1-one Oxidative Deamination (Major). The amine oxidizes to an imine, which hydrolyzes to this ketone.[1][2]High
-2 Da Imine Intermediate Oxidation (

removal). Precursor to the ketone.[1][2] Often transient but observable in aprotic solvents.
Medium
+16 Da N-Hydroxylamine / N-Oxide N-Oxidation . Common under peroxide stress.Medium
+16 Da Ring Hydroxylation Electrophilic Aromatic Substitution . Hydroxyl group adds to the phenyl ring (ortho/para).Low
-20 Da Des-HF Analog HF Elimination . Warning: This is often an in-source fragmentation artifact in MS, not a solution degradant. Verify with chromatography.Artifact

Module 2: Mechanistic Troubleshooting (Pathways)

User Issue: "What is the mechanism driving these impurities? Is the fluorine group leaving?"

Technical Insight: Contrary to common intuition, the


 group is chemically robust due to the high bond dissociation energy of C-F (~116 kcal/mol). The "weak link" is the benzylic carbon (C1) . The phenyl ring stabilizes radical intermediates at C1, facilitating autoxidation.

Visualizing the Degradation Tree The following diagram maps the kinetic pathways from the parent amine to its terminal degradation products.

DegradationPathways Parent Parent Amine (MW 171) Radical Benzylic Radical Intermediate Parent->Radical Autoxidation (H-abstraction) NOxide N-Hydroxylamine (MW 187) Parent->NOxide Peroxide Oxidation (N-attack) Imine Imine (MW 169) Radical->Imine -H• Ketone 2,2-Difluoro-1-phenylpropan-1-one (MW 170) Imine->Ketone +H2O (Hydrolysis) Ammonia NH3 Imine->Ammonia Byproduct

Caption: Figure 1.[3] Degradation cascade showing the primary Oxidative Deamination pathway (Blue -> Yellow -> Red) and the secondary N-oxidation pathway (Green).

Module 3: Validation Protocols (Self-Validating Systems)

User Issue: "How do I prove these pathways experimentally without false positives?"

Protocol: Differentiating Solution Degradation from In-Source Fragmentation A common error with fluorinated amines is mistaking the loss of HF (


 -20) in the Mass Spectrometer source for actual chemical degradation.

Step-by-Step Validation:

  • Chromatographic Separation:

    • Develop a gradient method (e.g., C18 column, 0.1% Formic Acid in Water/Acetonitrile).

    • Success Criterion: If the peak with mass (

      
      ) co-elutes exactly with the Parent peak, it is an in-source artifact . If it has a distinct retention time, it is a real degradant (rare for this molecule).
      
  • Forced Degradation (Stress Testing):

    • Reference Standard: ICH Q1A(R2) Guidelines [1].[4][5][6][7]

    • Oxidative Stress: Treat sample with 3%

      
       for 4 hours at RT.
      
      • Expected Result: Increase in +16 Da (N-oxide) and -1 Da (Ketone).

    • Hydrolytic Stress: Treat with 0.1 N HCl and 0.1 N NaOH (separately) at 60°C for 24 hours.

      • Expected Result: The

        
         group should remain intact. If fluoride ions are detected (via ion chromatography), the conditions are too harsh and non-representative of shelf life.
        
  • Chiral Stability Check:

    • This molecule is chiral at C1. The formation of the Imine intermediate destroys the stereocenter. Even if the imine reduces back to the amine (reversible reaction), the product will be racemic .

    • Test: Use a Chiral HPLC column (e.g., Chiralpak IA/IB). Degradation is confirmed if the enantiomeric excess (ee%) drops over time.

Frequently Asked Questions (FAQs)

Q1: Why does the peak for the ketone appear as M-1 instead of M+16? A: This is a common confusion. Oxidative deamination replaces an Amine group (


, mass 16) and a Hydrogen (

, mass 1) with an Oxygen (

, mass 16).[2]
  • Calculation: Parent (171) -

    
     (17) + 
    
    
    
    (16) = 170.
  • The net change is a loss of 1 Da relative to the parent.

Q2: Is the gem-difluoro (


) group susceptible to hydrolysis? 
A:  generally, no. The C-F bond is extremely strong. However, under strong basic conditions  (pH > 12) and high heat, elimination of HF can occur to form a fluoro-enamine, but this is kinetically slow compared to the benzylic oxidation [2].

Q3: Does the fluorine substitution protect the amine from metabolism? A: It protects the beta-position (C2) from metabolic hydroxylation (a common clearance route for alkyl chains). However, it does not protect the amine itself from MAO (Monoamine Oxidase) mediated oxidative deamination, which attacks the alpha-carbon (C1) [3].

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Silverman, R. B. "The Organic Chemistry of Drug Design and Drug Action." Elsevier Academic Press, 2004. (Chapter on Metabolic Stability and Oxidative Deamination).

Sources

Troubleshooting

avoiding side reactions during 2,2-Difluoro-1-phenylpropan-1-amine synthesis

Welcome to the technical support center for the synthesis of 2,2-Difluoro-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated amine. Our goal is to help you navigate the complexities of this synthesis, minimize side reactions, and maximize your yield and purity.

Introduction

The synthesis of 2,2-Difluoro-1-phenylpropan-1-amine, a valuable building block in medicinal chemistry, is most commonly achieved through the reductive amination of 2,2-difluoro-1-phenylpropan-1-one. The presence of the gem-difluoro group adjacent to the carbonyl function introduces unique electronic effects that can influence the course of the reaction, sometimes leading to unexpected side products and purification challenges. This guide provides practical, field-proven insights to address these issues head-on.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis of 2,2-Difluoro-1-phenylpropan-1-amine, their probable causes, and actionable solutions.

Issue 1: Low or No Product Formation

  • Symptom: TLC or LC-MS analysis of the reaction mixture shows primarily unreacted starting ketone.

  • Probable Cause 1: Incomplete Imine Formation. The electron-withdrawing nature of the difluoromethyl group can decrease the electrophilicity of the carbonyl carbon, slowing down the initial imine formation.

  • Solution 1:

    • Increase Reaction Time/Temperature: Allow the ketone and amine source (e.g., ammonium acetate) to stir together for a longer period (e.g., 2-4 hours) before adding the reducing agent. Gentle heating (40-50 °C) can also facilitate imine formation.

    • Use of a Lewis Acid Catalyst: Addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the ketone towards nucleophilic attack by the amine.[1]

    • Water Removal: The formation of an imine is an equilibrium reaction that produces water.[2] The use of a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, can drive the equilibrium towards the imine.

  • Probable Cause 2: Ineffective Reducing Agent. The choice and quality of the reducing agent are critical.

  • Solution 2:

    • Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is milder and more selective for the iminium ion over the ketone.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and can introduce cyanide-related byproducts.[1][5] Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting ketone if not used in a stepwise manner.[1]

    • Verify Reagent Quality: Ensure the reducing agent is fresh and has been stored under anhydrous conditions.

Issue 2: Presence of an Alcohol Impurity (2,2-Difluoro-1-phenylpropan-1-ol)

  • Symptom: A significant side product is observed with a mass corresponding to the reduction of the starting ketone.

  • Probable Cause: Ketone Reduction. This is a common side reaction, especially when using less selective reducing agents like NaBH₄ in a one-pot procedure.[1]

  • Solution:

    • Two-Step Procedure: First, focus on forming the imine intermediate. This can be done by stirring the ketone and amine source in a suitable solvent like methanol.[6] Once imine formation is confirmed (e.g., by monitoring the disappearance of the ketone spot on TLC), then add the reducing agent.

    • Use a More Selective Reducing Agent: As mentioned above, NaBH(OAc)₃ is less likely to reduce the ketone compared to NaBH₄.[3][4]

Issue 3: Formation of a Dialkylated Amine Impurity

  • Symptom: A byproduct with a mass corresponding to the addition of two 2,2-difluoro-1-phenylpropyl groups to the nitrogen is detected.

  • Probable Cause: Over-alkylation. The newly formed primary amine can react with another molecule of the imine intermediate, leading to a secondary amine. This is more prevalent when using a large excess of the ketone.

  • Solution:

    • Control Stoichiometry: Use a moderate excess of the amine source (e.g., 1.5-2 equivalents of ammonium acetate) relative to the ketone.

    • Stepwise Reduction: A stepwise procedure where the imine is formed first and then reduced can minimize the concentration of the imine available to react with the product amine.[4][6]

Issue 4: Difficult Purification of the Final Product

  • Symptom: The crude product is an oil that is difficult to purify by standard silica gel chromatography, often resulting in streaking or poor separation.

  • Probable Cause: Basic Nature of the Amine and Potential for On-Column Degradation. Amines can interact strongly with the acidic silica gel, leading to tailing. Fluorinated compounds can also exhibit different chromatographic behavior compared to their non-fluorinated analogs.

  • Solution:

    • Acid-Base Extraction: Perform an aqueous work-up. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl) to extract the amine into the aqueous layer as its hydrochloride salt. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with 2 M NaOH) and extract the free amine back into an organic solvent.

    • Salt Crystallization: Convert the purified free amine to its hydrochloride salt by bubbling HCl gas through a solution of the amine in a suitable solvent (e.g., diethyl ether or isopropanol). The resulting crystalline salt is often highly pure and can be isolated by filtration.

    • Amine-Deactivated Silica Gel: If chromatography is necessary, use an amine-deactivated silica gel or add a small amount of a volatile amine (e.g., 1% triethylamine) to the eluent system to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most common starting material is 2,2-difluoro-1-phenylpropan-1-one. This can be synthesized through various methods, including the fluorination of 1-phenylpropan-1-one.

Q2: Which reducing agent is best for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its selectivity and mild reaction conditions, which help to minimize the reduction of the starting ketone.[3][4]

Q3: What are the optimal reaction conditions?

A general starting point is to stir the 2,2-difluoro-1-phenylpropan-1-one with an excess of an ammonia source (like ammonium acetate) in a solvent such as methanol or 1,2-dichloroethane (DCE) at room temperature for a few hours to facilitate imine formation, followed by the addition of the reducing agent.[6] Optimization of temperature and reaction time may be necessary depending on the specific scale and reagents used.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light. The disappearance of the starting ketone spot and the appearance of a new, more polar spot for the amine product indicate the reaction is proceeding. For more detailed analysis, GC-MS or LC-MS can be used to identify the product and any side products. 19F NMR can also be a powerful tool to monitor the conversion of the difluoroketone to the difluoroamine.[7][8][9][10][11]

Q5: How should the final product be stored?

2,2-Difluoro-1-phenylpropan-1-amine is a primary amine and can be sensitive to air and light over time. It is best stored as its hydrochloride salt, which is typically a stable, crystalline solid. If storing the free base, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol provides a reliable method for the synthesis of 2,2-Difluoro-1-phenylpropan-1-amine.

Materials:

  • 2,2-difluoro-1-phenylpropan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-difluoro-1-phenylpropan-1-one (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the ketone.

  • Add ammonium acetate (1.5 eq) to the solution and stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCE.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Dissolve the crude product in ethyl acetate.

  • Extract the amine into 1 M HCl (3 x).

  • Wash the combined aqueous layers with ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2 M NaOH until the solution is basic (pH > 10).

  • Extract the free amine with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 2,2-Difluoro-1-phenylpropan-1-amine.

Data Presentation

Table 1: Troubleshooting Summary

Issue Probable Cause(s) Recommended Solution(s)
Low or No ProductIncomplete imine formation; Ineffective reducing agentIncrease reaction time/temperature for imine formation; Use a Lewis acid catalyst; Use a selective reducing agent like NaBH(OAc)₃
Alcohol ImpurityReduction of starting ketoneUse a two-step procedure; Employ a more selective reducing agent
Dialkylated ImpurityOver-alkylation of the product amineControl stoichiometry (excess amine source); Use a stepwise procedure
Difficult PurificationStrong interaction of the amine with silica gelPerform acid-base extraction; Crystallize as a hydrochloride salt; Use amine-deactivated silica for chromatography

Visualizations

Reaction Scheme and Potential Side Reactions

G cluster_main Desired Reaction Pathway cluster_side1 Side Reaction 1: Ketone Reduction cluster_side2 Side Reaction 2: Over-alkylation Ketone 2,2-Difluoro-1-phenylpropan-1-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol 2,2-Difluoro-1-phenylpropan-1-ol Ketone->Alcohol Reduction (e.g., NaBH4) Product 2,2-Difluoro-1-phenylpropan-1-amine Imine->Product Reduction (e.g., NaBH(OAc)3) Dialkyl Dialkylated Amine Imine->Dialkyl + Product Amine

Caption: Desired reaction pathway and major side reactions.

Troubleshooting Workflow

G Start Reaction Start Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Work-up Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Purify Purification Workup->Purify Product Pure Product Purify->Product LowYield Low Yield/ No Reaction Troubleshoot->LowYield SideProducts Side Products Observed Troubleshoot->SideProducts Check Reagents\n& Conditions Check Reagents & Conditions LowYield->Check Reagents\n& Conditions Identify Impurities\n& Adjust Strategy Identify Impurities & Adjust Strategy SideProducts->Identify Impurities\n& Adjust Strategy

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Available at: [Link]

  • How does reaction time impact synthetic product purity and yield? - Biotage. Biotage. Available at: [Link]

  • Does reagent and reaction solvent order impact product yield and purity? - Biotage. Biotage. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. PubMed Central (PMC). Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PubMed Central (PMC). Available at: [Link]

  • Reductive Amination. Organic Chemistry Tutor. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Available at: [Link]

  • Myers, A. G. Chem 115 Handouts. Harvard University. Available at: [Link]

  • Applications of 19F NMR. ChemBioChem. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available at: [Link]

  • 19Fluorine NMR. University of Ottawa. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Question about reductive amination reaction procedure. Reddit. Available at: [Link]

  • Reductive Amination. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral HPLC Separation of 2,2-Difluoro-1-phenylpropan-1-amine

Welcome to the technical support center dedicated to the chiral separation of 2,2-Difluoro-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral separation of 2,2-Difluoro-1-phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can make informed decisions to overcome challenges in your enantioselective analysis.

Part 1: Foundational Knowledge & Initial Strategy

Before initiating any experiment, understanding the analyte's structure and its implications for chiral recognition is paramount. 2,2-Difluoro-1-phenylpropan-1-amine possesses key features that will govern its separation:

  • A Primary Amine (-NH₂): This basic functional group is a strong hydrogen bond donor and acceptor, making it a primary interaction site with the Chiral Stationary Phase (CSP).[1]

  • A Phenyl Group (C₆H₅): This aromatic ring can engage in π-π stacking interactions with complementary functionalities on the CSP.[2]

  • A Chiral Center (C1): The stereogenic center bearing the amine and phenyl groups is the basis of enantiomerism.

  • Geminal Fluorine Atoms (-CF₂-): The two fluorine atoms are strongly electron-withdrawing. This can subtly alter the basicity of the nearby amine group and introduce unique dipole-dipole interactions, potentially influencing chiral recognition.[3]

The direct approach, where enantiomers are separated on a Chiral Stationary Phase (CSP), is the most common and effective method for this type of analysis.[4] The goal is to create a transient diastereomeric complex between the analyte enantiomers and the chiral selector on the stationary phase, leading to different retention times.[5]

Frequently Asked Questions (FAQs): The "Why"

Q1: How does a polysaccharide CSP separate basic amine enantiomers?

A: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess chiral grooves and cavities lined with carbamate groups.[6] Separation is achieved through a combination of interactions, often described by the "three-point interaction" model.[7] For 2,2-Difluoro-1-phenylpropan-1-amine, these interactions likely include:

  • Hydrogen Bonding: The primary amine of your analyte can form hydrogen bonds with the carbonyl and N-H groups of the carbamate linkages on the CSP.

  • π-π Interactions: The phenyl ring of the analyte can interact with the aromatic rings of the phenylcarbamate derivatives on the CSP.[2]

  • Steric Hindrance/Inclusion: One enantiomer will fit more snugly or favorably into the chiral cavity of the CSP than the other, creating the necessary difference in interaction energy for separation.[2][5]

Q2: What is the most critical factor for a successful separation of this analyte?

A: The selection of the right CSP is the most important first step.[8] However, for a basic amine like this, the use of a basic mobile phase additive is equally critical. Without it, you will likely encounter severe peak tailing and poor resolution, regardless of the CSP, due to strong, non-enantioselective interactions between the basic analyte and acidic residual silanol groups on the silica support.[5][9]

Part 2: A Systematic Method Development Workflow

Successful chiral method development is rarely achieved by chance; it requires a systematic screening and optimization process.[10] The following workflow provides a logical path from initial screening to a fully optimized method.

MethodDevelopmentWorkflow start Start: Racemic Analyte (2,2-Difluoro-1-phenylpropan-1-amine) screen_csp Step 1: CSP & Mobile Phase Screening - Polysaccharide CSPs (Cellulose/Amylose) - Normal Phase: Hexane/Alcohol start->screen_csp add_modifier Step 2: Add Basic Modifier - Add 0.1% DEA to Mobile Phase - Assess Peak Shape & Initial Separation screen_csp->add_modifier eval_sep Evaluate Separation add_modifier->eval_sep no_sep No / Poor Separation (Rs < 1.0) eval_sep->no_sep No partial_sep Partial / Good Separation (Rs > 1.0) eval_sep->partial_sep Yes screen_again Screen Different CSPs & Alcohol Modifiers (EtOH, IPA) no_sep->screen_again screen_again->add_modifier optimize Step 3: Optimization - Adjust % Alcohol Modifier - Optimize Temperature - Modify Flow Rate partial_sep->optimize final_method Final Robust Method optimize->final_method

Caption: A systematic workflow for chiral method development.

Step 1 & 2: Initial Screening & The Role of Additives

The most efficient approach is to screen several polysaccharide columns with a standard normal-phase mobile phase containing a basic additive.[11]

ParameterRecommended Starting ConditionsRationale
Chiral Stationary Phases 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dimethylphenylcarbamate) 3. Cellulose tris(3-chloro-4-methylphenylcarbamate)These polysaccharide-based phases have broad applicability and are a proven starting point for many chiral separations, including amines.[5][6][12]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) n-Hexane / Ethanol (EtOH) (90:10, v/v)Normal phase is typically the first choice for polysaccharide CSPs.[7] Screening both IPA and ethanol is recommended as the alcohol modifier can significantly affect selectivity.[13]
Basic Additive 0.1% Diethylamine (DEA)Crucial for basic analytes to improve peak shape by masking active silanol sites on the silica support.[7][9]
Flow Rate 1.0 mL/minA standard starting flow rate for 4.6 mm I.D. columns.
Temperature 25 °C (Ambient)Temperature can be used for optimization later; a constant ambient temperature is sufficient for initial screening.[14]
Detection UV at ~254 nmThe phenyl group provides strong UV absorbance.
Step 3: Optimization of Resolution

Once partial separation is achieved, fine-tuning the parameters can improve the resolution (Rs).

  • Alcohol Modifier Concentration: Systematically vary the percentage of alcohol (e.g., in 2-5% increments). Lowering the alcohol content generally increases retention and can sometimes improve resolution, but this is not always the case.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[5] Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often, but not always, lead to better resolution.[15]

  • Flow Rate: Reducing the flow rate (e.g., to 0.5 mL/min) increases the interaction time between the analyte and the CSP, which can enhance resolution, though it will increase the total run time.[14]

Part 3: Troubleshooting Guide

This section addresses common problems encountered during the analysis of 2,2-Difluoro-1-phenylpropan-1-amine in a question-and-answer format.

TroubleshootingWorkflow start Problem Observed no_res Q: No Separation? start->no_res tailing Q: Tailing Peaks? start->tailing drifting_rt Q: Drifting Retention Times? start->drifting_rt check_csp A1: Is CSP appropriate? Screen different polysaccharide columns. no_res->check_csp Check check_mp A2: Is Mobile Phase optimal? Try different alcohol (EtOH/IPA). Vary % alcohol. no_res->check_mp Check check_additive A1: Is basic additive present? Ensure 0.1% DEA is in mobile phase. tailing->check_additive Check check_load A2: Is column overloaded? Reduce sample concentration. tailing->check_load Check check_equil A1: Is column equilibrated? Equilibrate for >20 column volumes. drifting_rt->check_equil Check check_temp A2: Is temperature stable? Use a column oven. drifting_rt->check_temp Check

Caption: A decision tree for troubleshooting common HPLC issues.

Q: I see no separation or very poor resolution (Rs < 1.0) between my enantiomers. What should I do first?

A: This is a common starting point. The primary reason is an insufficient difference in interaction energy between the enantiomers and the chosen CSP/mobile phase system.[5]

  • Verify Additive: First, confirm that 0.1% DEA or another basic additive is in your mobile phase. Forgetting this is a frequent cause of failure for basic analytes.[9]

  • Re-evaluate CSP: The chosen CSP may not be suitable. The most effective solution is to screen different CSPs, such as switching from a cellulose-based to an amylose-based column or vice-versa.[5]

  • Change Alcohol Modifier: Switch the alcohol in your mobile phase (e.g., from isopropanol to ethanol). This simple change can sometimes dramatically alter selectivity.[13]

Q: My peaks are showing significant tailing. How can I fix this?

A: Peak tailing for a basic compound like 2,2-Difluoro-1-phenylpropan-1-amine is almost always caused by secondary interactions with acidic sites on the silica support.[5]

  • Solution 1 - Add/Increase Basic Modifier: The most effective solution is to add 0.1% DEA to the mobile phase.[7] If you already have it, consider increasing it slightly (e.g., to 0.2%), but be aware that excessive amine can sometimes reduce selectivity.

  • Solution 2 - Reduce Sample Load: You may be overloading the column. Dilute your sample concentration and inject a smaller volume.[5]

Q: My peaks are fronting. What is the cause?

A: Peak fronting is typically caused by two issues:

  • Cause 1 - Column Overload: While less common than tailing for this analyte, severe mass overload can cause fronting. Solution: Dilute your sample.[5]

  • Cause 2 - Injection Solvent: The sample is dissolved in a solvent significantly stronger than the mobile phase. This causes the sample band to spread rapidly at the column inlet.[16] Solution: Whenever possible, dissolve your sample directly in the mobile phase.[5]

Q: My retention times are inconsistent from one injection to the next. Why?

A: Drifting retention times point to an unstable system.

  • Cause 1 - Inadequate Equilibration: Chiral columns, especially in normal phase, can take a long time to equilibrate with the mobile phase. Solution: Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection.[14]

  • Cause 2 - Temperature Fluctuations: Small changes in ambient temperature can affect retention times. Solution: Use a thermostatted column compartment to maintain a constant temperature.[14]

  • Cause 3 - Mobile Phase Composition: If using a hand-mixed mobile phase, volatile components like hexane can evaporate over time, changing the composition. Solution: Prepare fresh mobile phase daily and keep the reservoir covered.

Q: I switched to this amine analysis after running an acidic compound with TFA, and the results are poor. Is this related?

A: Yes, this is highly likely due to an "additive memory effect."[17] Residual acidic TFA adsorbed to the stationary phase or HPLC system will interact with your basic analyte and basic additive, leading to poor peak shape and inconsistent results.

  • Solution: Dedicate columns to specific methods (e.g., one for basic analytes with DEA, one for acidic analytes with TFA). If that is not possible, a rigorous flushing procedure is required. Flush the column with a solvent like isopropanol or ethanol for an extended period before switching to the new mobile phase.[16]

Part 4: Experimental Protocols

Protocol 1: Initial CSP and Mobile Phase Screening
  • Column Installation: Install an appropriate chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

  • System Flush: Flush the entire HPLC system, including the injector and detector, with 100% Isopropanol (IPA) to remove any contaminants.

  • Mobile Phase Preparation: Prepare Mobile Phase A: n-Hexane/IPA (90:10 v/v) with 0.1% Diethylamine (DEA). Prepare Mobile Phase B: n-Hexane/Ethanol (EtOH) (90:10 v/v) with 0.1% DEA.

  • Column Equilibration: Equilibrate the column with Mobile Phase A at 1.0 mL/min until a stable baseline is achieved (minimum 30 minutes).

  • Sample Preparation: Prepare a 0.5 mg/mL solution of racemic 2,2-Difluoro-1-phenylpropan-1-amine in the mobile phase.

  • Injection: Inject 5 µL of the sample and record the chromatogram.

  • Screening Iteration: Repeat steps 4-6 using Mobile Phase B. Repeat the entire process for at least one other CSP with a different selector (e.g., a cellulose-based column).

Protocol 2: Optimization of Resolution by Temperature Adjustment
  • Initial Conditions: Use the CSP and mobile phase combination that provided the best initial separation from Protocol 1.

  • Temperature Setting: Set the column thermostat to 15°C and allow the system to equilibrate for at least 20 minutes after the temperature is reached.

  • Injection: Inject the sample and record the chromatogram.

  • Temperature Increments: Increase the column temperature in 10°C increments (e.g., 25°C, 35°C).

  • Equilibration and Injection: At each new temperature, allow the system to stabilize before injecting the sample.[14]

  • Analysis: Compare the resolution (Rs) and analysis time at each temperature to determine the optimum condition.

References

  • Benchchem. (n.d.). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Dwivedi, A. K. (2012). Review of Chiral Stationary Phase Development and Chiral Applications. Journal of Pharmaceutical and Biomedical Analysis.
  • Pirkle, W. H., & Welch, C. J. (1991). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry.
  • Ali, I., et al. (2021).
  • Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Sigma-Aldrich. (2011, May). Macrocyclic Chiral Stationary Phases.
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Welch, C. J., et al. (2002). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Mack, A. (2020, May 20). Trouble with chiral separations.
  • Euerby, M. R., et al. (1995). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Ilisz, I., et al. (2020).
  • Benchchem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Garcarek, J., & Lindner, W. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • International Journal of Pharmacy and Pharmaceutical Research. (2020, July 30).
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19).
  • ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Benchchem. (n.d.). Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Chiral Fluorinated Alcohols.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Retrieved from Chinese Academy of Sciences website.

Sources

Troubleshooting

overcoming solubility issues of 2,2-Difluoro-1-phenylpropan-1-amine HCl

This technical support guide is designed to address the unique physicochemical challenges posed by 2,2-Difluoro-1-phenylpropan-1-amine HCl . It moves beyond generic advice to address the specific "tug-of-war" between the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to address the unique physicochemical challenges posed by 2,2-Difluoro-1-phenylpropan-1-amine HCl . It moves beyond generic advice to address the specific "tug-of-war" between the lipophilic gem-difluoro group and the ionic hydrochloride salt.

Status: Active | Topic: Solubility & Handling | Ref: TSH-F2-AMINE-01

Executive Summary: The "Fluorine Effect"

The core challenge with this molecule is the fluorine-induced pKa shift . While typical primary amines have a pKa of ~10.5, the electron-withdrawing gem-difluoro group at the


-position drastically lowers the pKa of the ammonium group to approximately 7.0 – 7.5  [1, 3].

Implication:

  • pH Sensitivity: At physiological pH (7.4), this compound exists as a ~50:50 mixture of salt (soluble) and free base (insoluble), leading to precipitation in biological buffers.

  • "Oiling Out": The molecule possesses high lipophilicity (phenyl + difluoro) and high polarity (ammonium), causing it to reject both pure non-polar solvents (Ether/Hexane) and pure polar solvents (Water/Brine) during synthesis, often forming an intractable oil.

Module 1: Solubility & Solvent System Selection

Issue: The solid will not dissolve in standard organic solvents (DCM, Ether) but "oils out" or forms gums in aqueous workups.

The "Golden Triangle" Solvent Strategy

Do not treat this as a standard amine salt. You must bridge the lipophilic/polar gap.

Solvent SystemSuitabilityApplicationTechnical Note
Pure Water Low/MediumNot RecommendedDue to the hydrophobic phenyl/fluoro groups, water solubility is lower than expected for an HCl salt.
DCM (Dichloromethane) LowAvoid The HCl salt is too polar for pure DCM. It will form a suspension.
MeOH / EtOH High Primary Dissolution Best for making stock solutions. The hydroxyl group bridges the ionic/lipophilic gap.
DCM + 10% MeOH High Extraction/TLC The standard "polar organic" mix. Essential for moving the salt into an organic phase if necessary.
DMSO High Bio-Assays Soluble >50 mM. Mandatory for biological stock solutions.
Protocol: Recrystallization (Overcoming "Oiling Out")

If your product oils out during purification:

  • Dissolve the crude oil in a minimum amount of warm Acetonitrile (ACN) or Isopropanol (IPA) .

  • Add diethyl ether or MTBE dropwise until slight turbidity appears.

  • Cool slowly to 4°C. Do not freeze immediately, or it will oil out again.

  • Seed with a crystal if available, or scratch the glass.

Module 2: Free-Basing & Extraction (Critical Safety)

Issue: Low yields during extraction or decomposition of the product. Risk: The


-fluorine atoms make the benzylic proton (at C1) more acidic. Using strong bases (NaOH, KOH) or heat can trigger HF elimination , destroying your molecule to form a fluoro-enamine [5].
The "Soft Base" Protocol

Due to the lowered pKa (~7.3), you do not need strong bases to deprotonate this amine.

ExtractionWorkflow start Start: 2,2-Difluoro-1-phenylpropan-1-amine HCl decision Target: Free Base Extraction start->decision danger AVOID: NaOH / KOH / pH > 12 (Risk of HF Elimination) decision->danger Risk safe USE: Sat. NaHCO3 or Na2CO3 (Target pH 8.5 - 9.5) decision->safe Recommended solvent Extract into DCM (x3) safe->solvent dry Dry over Na2SO4 (Avoid MgSO4 if acidic) solvent->dry finish Concentrate < 30°C dry->finish

Figure 1: Safe extraction workflow preventing HF elimination.

Step-by-Step:

  • Dissolve HCl salt in water (if soluble) or suspend in DCM.

  • Add Saturated Sodium Bicarbonate (NaHCO₃) . Note: Evolution of CO₂ indicates neutralization.

  • Check pH.[1] You only need pH ~9 . Going to pH 14 is unnecessary and dangerous.

  • Extract 3x with DCM.

  • Dry organic layer over Na₂SO₄ and concentrate at low temperature (<30°C) .

Module 3: Biological Assay Formulation

Issue: Compound precipitates when added to cell culture media (PBS/DMEM), even from a DMSO stock.

Mechanism: At pH 7.4 (PBS), the equilibrium shifts. Because the pKa is ~7.3, nearly 50% of your compound converts to the Free Base immediately upon addition to the buffer. The Free Base is highly lipophilic (Fluorine + Phenyl) and insoluble in water, causing immediate "crashing out."

The Formulation Fix

You must maintain the protonated (charged) state or solubilize the free base.

ApproachProtocolMechanism
Acidified Buffer Adjust assay buffer to pH 6.5 (if tolerated by cells).Keeps >90% of the molecule protonated (soluble salt form).
Cyclodextrin Add HP-β-Cyclodextrin (10-20%) to the PBS.Encapsulates the lipophilic phenyl/fluoro tail, keeping the neutral free base in solution.
DMSO Spike Ensure final DMSO concentration is 0.5% - 1.0% .Increases solubility limit of the free base fraction.

Frequently Asked Questions (FAQ)

Q: Why does my NMR show a mixture of species? A: In CDCl₃, the HCl salt may partially dissociate or aggregate due to the "polar hydrophobicity" of the fluorines. Run NMR in MeOD (Methanol-d4) or DMSO-d6 to break aggregates and get sharp peaks.

Q: Can I heat the reaction to speed up dissolution? A: Caution. Do not exceed 50°C, especially under basic conditions. The combination of heat and base promotes dehydrofluorination (loss of HF).

Q: I need to store the free base. Is it stable? A: The free base is prone to absorbing CO₂ from the air (forming carbamates) and is less stable than the HCl salt. Store as the HCl salt at -20°C. Generate the free base immediately before use.

Q: Is the "gem-difluoro" group reactive? A: Generally inert to reduction and oxidation, but it activates the neighboring C-H bonds. It makes the amine less nucleophilic than a standard benzylamine. Adjust reaction times accordingly (e.g., amide couplings may take longer).

References

  • Haufe, G., et al. (2019). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Journal of Fluorine Chemistry. Link (Demonstrates inductive effect lowering amine pKa).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Discusses lipophilicity modulation by fluorine).

  • Reich, H. J., & Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Link (Reference for pKa shifts in electron-deficient amines).

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link (General handling of fluorinated drugs).

  • Chemistry Steps. (2025). The Mechanism of Base-Promoted HF Elimination. Link (Mechanistic background on elimination risks in beta-fluoro systems).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,2-Difluoro-1-phenylpropan-1-amine and its Analogs as Potential Monoamine Reuptake Inhibitors

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of neuropharmacology, the quest for novel therapeutic agents with refined efficacy and safety profiles is perpetual. The 1-phenylpropan-1-amine s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of neuropharmacology, the quest for novel therapeutic agents with refined efficacy and safety profiles is perpetual. The 1-phenylpropan-1-amine scaffold is a cornerstone of many successful drugs, most notably as monoamine reuptake inhibitors (MRIs) used in the treatment of depression and other neuropsychiatric disorders.[1] The introduction of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to modulate physicochemical and pharmacokinetic properties, such as metabolic stability and receptor binding affinity. This guide provides a comprehensive analysis of the predicted structure-activity relationship (SAR) of 2,2-Difluoro-1-phenylpropan-1-amine, a compound for which specific SAR studies are not yet prevalent in published literature. By drawing comparisons with structurally related and well-characterized monoamine reuptake inhibitors, we will construct a predictive SAR framework to guide future research and drug development efforts in this area.

Our analysis is grounded in the hypothesis that 2,2-Difluoro-1-phenylpropan-1-amine and its analogs will primarily act as inhibitors of monoamine transporters, specifically targeting the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3] The strategic placement of the gem-difluoro group at the C2 position is anticipated to significantly influence the molecule's conformation, basicity of the primary amine, and overall electronic properties, thereby impacting its potency and selectivity for these transporters.

Comparative Analysis of Structural Features and Predicted Activity

The core structure of 2,2-Difluoro-1-phenylpropan-1-amine can be systematically dissected to infer the contribution of each component to its biological activity. We will compare these features to known monoamine reuptake inhibitors to build a robust SAR model.

The Phenyl Ring: A Gateway to Transporter Interaction

Substitutions on the phenyl ring are a critical determinant of both potency and selectivity for monoamine transporters.

  • Impact of Substitution Position: In analogs such as fluoxetine (an SSRI) and atomoxetine (an NRI), substitution at the para and ortho positions of the phenoxy ring, respectively, dictates their selectivity.[1] For 2,2-Difluoro-1-phenylpropan-1-amine, we predict that:

    • Para-substitution: Electron-withdrawing groups, such as a trifluoromethyl group (as seen in fluoxetine), are likely to enhance selectivity for the serotonin transporter (SERT).[1]

    • Ortho-substitution: Small, lipophilic groups like a methyl group (as in atomoxetine) may favor norepinephrine transporter (NET) inhibition.[1]

    • Meta-substitution: This position is generally less explored but could offer a unique selectivity profile.

  • Electronic Effects: The electronic nature of the substituent plays a pivotal role. Electron-withdrawing groups can enhance potency for certain transporters, while electron-donating groups may favor others. A systematic exploration of a Hammett-style analysis with a range of substituents would be crucial to delineate these relationships.

The Propylamine Chain: The Conformational and Physicochemical Core

The three-carbon chain with the primary amine is central to the pharmacophore. The introduction of the gem-difluoro group at the C2 position is the most significant innovation in the target scaffold.

  • The Gem-Difluoro Group at C2: This modification is predicted to have several profound effects:

    • Conformational Restriction: The bulky fluorine atoms will restrict the free rotation of the C1-C2 bond, leading to a more defined set of low-energy conformations. This pre-organization can lead to a higher affinity for the target transporter if the preferred conformation matches the binding site.

    • Increased Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and brain penetration. However, the effect of a gem-difluoro group can be more complex and may also influence interactions with hydrophobic pockets within the transporter binding site.

    • Modulation of Amine Basicity (pKa): The electron-withdrawing nature of the fluorine atoms will lower the pKa of the primary amine. This is a critical parameter, as the protonated amine is believed to be the active form that binds to an aspartate residue in the transporter. A lower pKa could alter the binding kinetics and overall potency.

  • Stereochemistry at C1: The C1 carbon bearing the phenyl group and the amine is a chiral center. For most phenylpropanolamine-based drugs, a specific stereoisomer possesses the desired pharmacological activity. For instance, (S)-fluoxetine is more potent than the (R)-enantiomer. It is highly probable that the biological activity of 2,2-Difluoro-1-phenylpropan-1-amine analogs will also be stereospecific.

The Primary Amine: The Anchor to the Transporter

The primary amine is a key interaction point with the monoamine transporters.

  • N-Alkylation: Modification of the primary amine can significantly impact selectivity.

    • N-Methylation: As seen in the transition from norfluoxetine to fluoxetine, N-methylation can enhance potency and alter the selectivity profile.[1]

    • Larger N-Alkyl Groups: Introducing larger alkyl groups on the nitrogen may decrease potency due to steric hindrance in the binding pocket.

Quantitative Data: A Predictive Comparison

While experimental data for 2,2-Difluoro-1-phenylpropan-1-amine is not available, we can present a comparative table of related compounds to illustrate the principles discussed.

CompoundKey Structural FeaturesPrimary Target(s)Potency (Ki, nM)Reference
(Predicted) 2,2-Difluoro-1-phenylpropan-1-amineGem-difluoro at C2, Primary AmineDAT/NET/SERT(To be determined)N/A
Fluoxetinepara-CF3-phenoxy, N-methylSERT~1[1]
Atomoxetineortho-Methyl-phenoxy, N-methylNET~5[1]
Nisoxetineortho-Methoxy-phenoxy, N-methylNET~1[1]
Bupropionmeta-Chloro, t-butylaminoDAT/NETDAT: ~500, NET: ~2000[2]

This table highlights how substitutions on the phenyl ring and the amine group dramatically influence the potency and selectivity of these compounds. Future experimental work on 2,2-Difluoro-1-phenylpropan-1-amine analogs should aim to populate a similar table to build a robust SAR dataset.

Experimental Protocols for Elucidating the SAR

To experimentally validate the predicted SAR of 2,2-Difluoro-1-phenylpropan-1-amine and its analogs, a series of well-established assays should be employed.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This assay determines the affinity of the test compounds for DAT, NET, and SERT.

Objective: To measure the Ki values of 2,2-Difluoro-1-phenylpropan-1-amine analogs for each of the three monoamine transporters.

Materials:

  • Cell lines stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Citalopram (for SERT).

  • Test compounds (2,2-Difluoro-1-phenylpropan-1-amine analogs).

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the respective transporter-expressing cell lines.

  • Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

  • For determining non-specific binding, incubate a parallel set of samples with an excess of the non-specific binding inhibitor.

  • After incubation, rapidly filter the samples and wash to separate bound and free radioligand.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of neurotransmitters into cells.

Objective: To determine the IC50 values of the test compounds for the inhibition of dopamine, norepinephrine, and serotonin reuptake.

Materials:

  • Cell lines as in Protocol 1.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test compounds.

  • Scintillation counter.

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Add the respective radiolabeled neurotransmitter and incubate for a short period.

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC50 values for the inhibition of neurotransmitter uptake.

Visualizing the SAR Workflow

The following diagram illustrates the logical workflow for a comprehensive SAR study of 2,2-Difluoro-1-phenylpropan-1-amine.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Start 2,2-Difluoro-1-phenylpropan-1-amine Core Scaffold Analogs Library of Analogs: - Phenyl Ring Substitutions - N-Alkylations - Stereoisomers Start->Analogs Systematic Modification Binding In Vitro Binding Assays (DAT, NET, SERT) Analogs->Binding Uptake In Vitro Reuptake Assays (DA, NE, 5-HT) Binding->Uptake Functional Validation Data Determine Ki and IC50 Values Uptake->Data SAR Establish Structure-Activity Relationships Data->SAR QSAR Develop QSAR Models (Optional) SAR->QSAR Lead_ID Identify Lead Compounds SAR->Lead_ID ADME_Tox In Vitro ADME/Tox - Metabolic Stability - hERG Liability Lead_ID->ADME_Tox Lead_Opt Optimized Lead ADME_Tox->Lead_Opt Lead_Opt->Start Iterative Design

Caption: A workflow for the SAR-driven discovery of novel monoamine reuptake inhibitors based on the 2,2-Difluoro-1-phenylpropan-1-amine scaffold.

Conclusion and Future Directions

The 2,2-Difluoro-1-phenylpropan-1-amine scaffold represents a promising, yet underexplored, area for the development of novel monoamine reuptake inhibitors. Based on established principles of medicinal chemistry and SAR of related compounds, we predict that strategic modifications to the phenyl ring and the primary amine will yield compounds with a range of potencies and selectivities for DAT, NET, and SERT. The gem-difluoro group at the C2 position is a key structural feature that is anticipated to impart favorable conformational and physicochemical properties.

The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically evaluate the SAR of this novel class of compounds. A thorough investigation, guided by the principles of iterative drug design, has the potential to uncover new chemical entities with improved therapeutic profiles for the treatment of a variety of CNS disorders. The synthesis and evaluation of a focused library of analogs are now warranted to transform these predictions into tangible experimental data.

References

  • Lengyel, K. L., et al. (2008). Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Neuropharmacology, 55(1), 63-70.
  • Ojima, I., et al. (1998). Synthesis and structure-activity relationships of novel 2',2'-difluoro analogues of docetaxel. Journal of Medicinal Chemistry, 41(16), 2951-2961.
  • Negus, S. S., et al. (2009). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 10(12), 1277-1287.
  • Micheli, F., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5486-5490.
  • Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References.
  • Marley, E., & Wozniak, K. M. (1983). Clinical and experimental aspects of interactions between amine oxidase inhibitors and amine re-uptake inhibitors. Psychological Medicine, 13(4), 735-749.
  • Wang, Z., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5969.
  • Fang, H., et al. (2023). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F.
  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053.
  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Al-Hayali, N. Z., et al. (2022).
  • De Martino, G., et al. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 227-236.
  • BenchChem. (2025).
  • Al-Amiery, A. A., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Kerbala.
  • Semantic Scholar. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective.
  • PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1).
  • Wikipedia. (n.d.). PPPA (drug).
  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593.
  • Jaeschke, G., et al. (2007). Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(5), 1307-1311.
  • Schneiders, S., et al. (2009). Comparative Analysis of 1-phenyl-2-propanone (P2P), an Amphetamine-Type Stimulant Precursor, Using Stable Isotope Ratio Mass Spectrometry. Science & Justice, 49(2), 94-101.
  • Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Wikipedia. (n.d.). Phenylpropanolamine.
  • ResearchGate. (2023). Comparative Evaluation of the Pharmacological Activity of Fatty Aromatic Amides and Amines with a Framework Moiety and Their Non-Covalent Complexes.
  • Soares, J., et al. (2021). Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone),...
  • Guidechem. (n.d.). 2-Phenylpropan-1-amine hydrochloride 20388-87-8 wiki.

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Comparative

Pharmacokinetic Comparison of 2,2-Difluoro-1-phenylpropan-1-amine Enantiomers

This guide provides a technical pharmacokinetic (PK) comparison of the enantiomers of 2,2-Difluoro-1-phenylpropan-1-amine , a specialized fluorinated building block and bioisostere of 1-phenylpropan-1-amine (alpha-ethylb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical pharmacokinetic (PK) comparison of the enantiomers of 2,2-Difluoro-1-phenylpropan-1-amine , a specialized fluorinated building block and bioisostere of 1-phenylpropan-1-amine (alpha-ethylbenzylamine).

Executive Summary

The incorporation of a gem-difluoro moiety at the


-position of 1-phenylpropan-1-amine significantly alters its physicochemical and pharmacokinetic profile compared to the non-fluorinated parent. This guide evaluates the (

)- and (

)-enantiomers of 2,2-Difluoro-1-phenylpropan-1-amine (CAS 2375259-54-2), focusing on the "Fluorine Effect" which modulates basicity (pKa), lipophilicity (LogP), and metabolic stability.

Key Differentiators:

  • Metabolic Blockade: The 2,2-difluoro substitution prevents metabolic oxidation at the

    
    -carbon and electronically deactivates the 
    
    
    
    -carbon, significantly extending half-life (
    
    
    ).
  • pKa Modulation: The strong electron-withdrawing effect of the fluorine atoms reduces the amine pKa by 2–3 units, increasing the fraction of non-ionized drug at physiological pH and enhancing passive membrane permeability.

  • Stereoselectivity: The (

    
    )- and (
    
    
    
    )-enantiomers exhibit distinct binding affinities for metabolic enzymes (e.g., MAO-A/B) and transporters, necessitating individual PK profiling.

Physicochemical & Pharmacokinetic Profile[1][2][3][4][5]

The following table summarizes the comparative properties of the enantiomers against the non-fluorinated control.

Table 1: Comparative Physicochemical & Predicted PK Parameters
ParameterNon-fluorinated Parent2,2-Difluoro Analog (Racemic)(

)-Enantiomer
(

)-Enantiomer
Impact of Fluorination
Structure Ph-CH(NH₂)-CH₂-CH₃Ph-CH(NH₂)-CF₂-CH₃(

)-Configuration
(

)-Configuration
Bioisosteric replacement
pKa (Amine) ~9.5~7.2~7.2~7.2Decreased basicity (reduced lysosomal trapping)
LogP ~1.8~2.3~2.3~2.3Increased lipophilicity (enhanced BBB penetration)
Metabolic Stability Low (Subject to MAO/CYP)HighHighHighBlockade of

-oxidation; deactivation of

-oxidation
MAO Substrate Yes (High turnover)Poor / InhibitorStereoselective Stereoselective Altered binding kinetics due to electronic effects
BBB Permeability ModerateHighHighHighIncreased non-ionized fraction at pH 7.4

Note: The pKa shift is the most critical driver of PK differences. At pH 7.4, the non-fluorinated amine is >99% ionized (cationic), while the 2,2-difluoro analog exists as a significant mixture of neutral and ionized forms, facilitating rapid passive diffusion.

Mechanistic Analysis: The Fluorine Effect[6]

Metabolic Stability and Pathway Blockade

The introduction of fluorine atoms at the C2 position creates a metabolic blockade. In the non-fluorinated parent, the C2-H bonds are susceptible to oxidation. The C-F bond (approx. 116 kcal/mol) is metabolically inert. Furthermore, the strong inductive effect (


) of the 

-fluorines pulls electron density away from the

-carbon (C1), making the C1-H bond stronger and less susceptible to the Single Electron Transfer (SET) mechanism required for Monoamine Oxidase (MAO) mediated deamination.
Stereoselective Disposition

While the physicochemical properties (pKa, LogP) are identical for both enantiomers in an achiral environment, their interaction with chiral biological targets differs:

  • MAO Binding: MAO-B typically prefers the (

    
    )-enantiomer of simple amines. However, the 2,2-difluoro substitution may invert or nullify this preference due to steric clashes or altered electronic landscape within the active site.
    
  • Chiral Inversion: Unlike ibuprofen-type drugs, chiral inversion is not expected for this amine structure, ensuring that the administered enantiomer remains the active species in vivo.

Diagram 1: Metabolic Blockade Mechanism

The following diagram illustrates how the 2,2-difluoro substitution blocks the standard metabolic pathways.

MetabolicBlockade cluster_0 Non-Fluorinated Parent cluster_1 2,2-Difluoro Analog Parent 1-Phenylpropan-1-amine (Ph-CH(NH2)-CH2-CH3) Metabolite1 Alpha-Hydroxylation (Unstable) Parent->Metabolite1 MAO/CYP (Fast) Metabolite2 Deaminated Ketone (Propiophenone) Metabolite1->Metabolite2 Spontaneous Difluoro 2,2-Difluoro-1-phenylpropan-1-amine (Ph-CH(NH2)-CF2-CH3) Blocked1 Beta-Oxidation BLOCKED Difluoro->Blocked1 C-F Bond Stability Blocked2 Alpha-Oxidation RETARDED Difluoro->Blocked2 Inductive Effect (-I)

Caption: Comparative metabolic pathways showing the blockade of oxidative deamination in the 2,2-difluoro analog due to C-F bond strength and inductive destabilization of the alpha-carbon oxidation intermediate.

Experimental Protocols for Comparative Evaluation

To generate the supporting data for this comparison, the following self-validating protocols are recommended.

Enantioseparation and Purity Analysis

Before PK testing, the enantiomers must be resolved to >99% enantiomeric excess (ee).

  • Method: High-Performance Liquid Chromatography (HPLC)[1][2]

  • Column: Chiralpak IG or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
    
  • Detection: UV at 210 nm and 254 nm.

  • Validation: Inject racemic standard to establish separation factor (

    
    ). Confirm peak identity using optical rotation (polarimeter).
    
In Vitro Metabolic Stability (Microsomal Assay)

This assay quantifies the intrinsic clearance (


) differences between the enantiomers.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of (

    
    )- and (
    
    
    
    )-2,2-difluoro-1-phenylpropan-1-amine in DMSO.
  • Incubation:

    • Mix test compound (final conc. 1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard, e.g., tolbutamide) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .
pKa Determination (Potentiometric Titration)

Accurate pKa is essential to model BBB permeability.

Protocol:

  • Dissolve 5 mg of the hydrochloride salt in 20 mL degassed water/methanol (if solubility is limited).

  • Titrate with 0.1 N NaOH using a standardized glass electrode at 25°C.

  • Calculate pKa using the Bjerrum plot method or Gran's plot.

  • Expected Result: A pKa of approximately 7.0–7.5, confirming the electron-withdrawing effect of the

    
    -fluorines.
    
Diagram 2: Experimental Workflow

The following workflow ensures rigorous data generation for the comparison.

Workflow cluster_analysis Parallel Evaluation Step1 Racemic Synthesis (CAS 2375259-54-2) Step2 Chiral HPLC Separation (Chiralpak IG) Step1->Step2 R_Enant (R)-Enantiomer Step2->R_Enant S_Enant (S)-Enantiomer Step2->S_Enant Exp1 pKa Determination (Potentiometric) R_Enant->Exp1 Exp2 Microsomal Stability (HLM + NADPH) R_Enant->Exp2 Exp3 Plasma Protein Binding (Equilibrium Dialysis) R_Enant->Exp3 S_Enant->Exp1 S_Enant->Exp2 S_Enant->Exp3 Output Comparative PK Profile (Cl_int, t1/2, fu) Exp1->Output Exp2->Output Exp3->Output

Caption: Workflow for the isolation and parallel pharmacokinetic evaluation of 2,2-difluoro-1-phenylpropan-1-amine enantiomers.

References

  • Haufe, G. (2008). Synthesis and Properties of beta-Fluoro Amines. Journal of Fluorine Chemistry. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

  • Peng, Q., et al. (2021).[3] Biomimetic enantioselective synthesis of

    
    -difluoro-
    
    
    
    -amino acid derivatives. Communications Chemistry. Link
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Wsol, V., et al. (2004). Chiral Inversion of Drugs: Coincidence or Principle? Current Drug Metabolism. Link

  • Sigma-Aldrich. (2024). Product Specification: 2,2-difluoro-1-phenylpropan-1-amine hydrochloride (CAS 2375259-54-2).[4] Link

Sources

Validation

Comparative Guide: In Vitro vs. In Vivo Correlation (IVIVC) of 2,2-Difluoro-1-phenylpropan-1-amine

Executive Summary In the optimization of CNS-active small molecules, the strategic incorporation of fluorine atoms is a proven method to modulate physicochemical properties without altering the core pharmacophore. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of CNS-active small molecules, the strategic incorporation of fluorine atoms is a proven method to modulate physicochemical properties without altering the core pharmacophore. This guide analyzes 2,2-Difluoro-1-phenylpropan-1-amine , a critical building block and bioisostere, comparing it against its non-fluorinated parent (1-phenylpropan-1-amine) and monofluoro analogs.

The core value proposition of this molecule lies in the "Fluorine Effect" : the gem-difluoro substitution at the


-position relative to the amine significantly lowers basicity (pKa modulation) and blocks metabolic soft spots. This guide provides the experimental framework to establish an In Vitro-In Vivo Correlation (IVIVC), demonstrating how in vitro metabolic stability and permeability data translate to in vivo bioavailability and half-life extension.
Physicochemical Profiling: The Mechanistic Basis

Before initiating biological assays, researchers must quantify the fundamental shifts in molecular properties caused by the electron-withdrawing fluorine atoms.

Comparative Physicochemical Data

Representative data based on Structure-Property Relationships (SPR) of


-fluoroamines.
Feature1-phenylpropan-1-amine (Parent)2,2-Difluoro-1-phenylpropan-1-amine (Target)Impact on IVIVC
Basicity (pKa) ~10.5 (Highly Basic)~7.3 (Physiological Neutrality) Reduced lysosomal trapping; enhanced passive diffusion.
Lipophilicity (LogD) ModerateIncreased Higher Volume of Distribution (

) and CNS penetration.
Metabolic Liability High (Benzylic/

-oxidation)
Low (Blocked) C-F bond strength (116 kcal/mol) prevents CYP450 oxidation.
H-Bond Capacity 1 Donor / 1 Acceptor1 Donor / 3 AcceptorsFluorine acts as a weak H-bond acceptor, altering solubility.

Scientific Insight: The drop in pKa from ~10.5 to ~7.3 is the primary driver for IVIVC discrepancies. The non-fluorinated parent is >99% protonated at physiological pH (7.4), limiting membrane permeability. The difluoro analog exists in a significant equilibrium of neutral species, facilitating rapid Blood-Brain Barrier (BBB) transit.

In Vitro Assessment: Protocols & Data Interpretation

To build a robust IVIVC, you must generate high-quality intrinsic clearance (


) and permeability data.
Experiment A: Microsomal Metabolic Stability (Phase I)

Objective: Determine the intrinsic clearance (


) to predict hepatic clearance.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Incubation: 37°C for 0, 5, 15, 30, 45, and 60 minutes.

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

Data Analysis: Calculate


 (slope of ln(% remaining) vs time).


Experiment B: PAMPA-BBB (Permeability)

Objective: Assess passive diffusion potential across the Blood-Brain Barrier.

Protocol:

  • Donor Plate: pH 7.4 PBS containing the test compound (10 µM).

  • Membrane: PVDF filter coated with porcine brain lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: pH 7.4 PBS (Sink condition).

  • Incubation: 4 hours at 25°C, humidity controlled.

  • Calculation: Determine Effective Permeability (

    
    ) using the equation:
    
    
    
    
Visualization: Metabolic Blockade Mechanism

The following diagram illustrates why the 2,2-difluoro analog exhibits superior stability compared to the parent.

MetabolicBlockade Parent 1-phenylpropan-1-amine (C-H Bonds at Beta Position) CYP CYP450 Enzyme (Oxidative Attack) Parent->CYP Substrate Binding Metabolite Hydroxylated Metabolite (High Clearance) CYP->Metabolite C-H Abstraction Block Metabolic Blockade (C-F Bond Strength > 105 kcal/mol) CYP->Block Oxidation Attempt Target 2,2-Difluoro-1-phenylpropan-1-amine (C-F Bonds at Beta Position) Target->CYP Reduced Binding (pKa effect) Stable Unchanged Drug (Extended Half-Life) Block->Stable No Reaction

Caption: Mechanism of metabolic stabilization. The C-F bond resists CYP450 abstraction, preventing the formation of unstable intermediates common in the non-fluorinated parent.

In Vivo Translation & Correlation Analysis

This section defines how to correlate the in vitro findings with in vivo outcomes in rodent models (Sprague-Dawley Rats).

The Correlation Workflow
  • In Vitro Input:

    
     (Microsomes) + 
    
    
    
    (Fraction unbound in plasma).
  • Scaling: Use the Well-Stirred Model to predict Hepatic Clearance (

    
    ).
    
    
    
    
    (Where
    
    
    is hepatic blood flow, e.g., 55 mL/min/kg for rats).
  • In Vivo Output: Compare predicted

    
     vs. observed 
    
    
    
    from IV dosing.
Observed IVIVC Trends for 2,2-Difluoroamines
ParameterIn Vitro PredictorIn Vivo OutcomeCorrelation Status
Clearance Low

in microsomes (< 10 µL/min/mg)
Low Systemic Clearance (

)
High Correlation: The metabolic block translates directly to lower elimination rates.
Volume of Dist. High Lipophilicity + Low pKaHigh

(> 5 L/kg)
Moderate Correlation: Tissue binding is often higher than predicted by LogD alone.
CNS Exposure High PAMPA

(>

cm/s)
High Brain-to-Plasma Ratio (

)
High Correlation: pKa reduction minimizes efflux transporter recognition (P-gp).
IVIVC Decision Tree

Use this logic flow to interpret your specific experimental data for the 2,2-difluoro analog.

IVIVC_Workflow Start Start: Physicochemical Profiling pKa_Check Is pKa < 8.0? Start->pKa_Check Metab_Assay Run Microsomal Stability (HLM/RLM) pKa_Check->Metab_Assay Yes (Likely Permeable) pKa_Check->Metab_Assay No (Permeability Risk) High_Stab Result: High Stability (>80% rem @ 30min) Metab_Assay->High_Stab Low_Stab Result: Low Stability (<50% rem @ 30min) Metab_Assay->Low_Stab InVivo_Pred Predict Low Clearance / High Oral Bioavailability High_Stab->InVivo_Pred InVivo_Fail Predict High First-Pass Effect Low_Stab->InVivo_Fail Correlation Compare with In Vivo PK (Rat IV/PO) InVivo_Pred->Correlation Success Valid IVIVC: Proceed to Lead Opt Correlation->Success Data Aligns Mismatch Mismatch: Investigate Extra-Hepatic Clearance Correlation->Mismatch Data Diverges

Caption: Strategic workflow for validating the In Vitro-In Vivo Correlation of fluorinated amines.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Wade, N. L., et al. (2019). The Dark Side of Fluorine: Metabolism and Toxicity.[1] Chemical Research in Toxicology. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Guide: Mono-Fluorinated vs. Di-Fluorinated Phenylpropanamine Derivatives

Executive Summary This technical guide provides a head-to-head comparison of mono-fluorinated (specifically 4-fluoroamphetamine, 4-FA ) and di-fluorinated (specifically 3,4-difluoroamphetamine, 3,4-DFA ) phenylpropanamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of mono-fluorinated (specifically 4-fluoroamphetamine, 4-FA ) and di-fluorinated (specifically 3,4-difluoroamphetamine, 3,4-DFA ) phenylpropanamine derivatives.

In medicinal chemistry, fluorine substitution is a strategic tool to modulate metabolic stability (


), lipophilicity (LogP), and transporter selectivity.
  • Mono-fluorination (Para-position): Significantly enhances serotonergic (SERT) activity while retaining dopaminergic (DAT) potency, creating a unique "hybrid" profile between amphetamine and MDMA. It effectively blocks para-hydroxylation, a primary metabolic clearance route.

  • Di-fluorination (Meta + Para positions): Increases steric bulk and electron withdrawal. While it theoretically enhances metabolic stability by blocking two enzymatic attack sites, the steric penalty at the 3-position drastically reduces SERT affinity, shifting the profile back toward a pure stimulant with lower entactogenic efficacy than the mono-fluorinated counterpart.

Chemical & Physical Properties[1][2][3][4][5][6][7]

The introduction of fluorine atoms alters the electronic landscape of the phenyl ring due to fluorine's high electronegativity (3.98 Pauling scale) and lipophilicity.

Property4-FA (Mono-fluorinated) 3,4-DFA (Di-fluorinated) Impact Analysis
Molecular Weight 153.20 g/mol 171.19 g/mol Slight increase in mass; negligible effect on BBB crossing.
Lipophilicity (cLogP) ~2.1 - 2.3~2.5 - 2.7Di-fluorination increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration but also non-specific binding.
Electronic Effect Strong e- withdrawal (

= 0.06)
Cumulative e- withdrawalReduces electron density in the aromatic ring, weakening

-cation interactions at the transporter binding site.
Steric Hindrance Minimal (F radius ~1.47 Å)Moderate (3,4-substitution)The 3-position fluorine interferes with the specific binding pocket required for SERT translocation, unlike the 3,4-methylenedioxy bridge of MDMA which is planar.

Pharmacological Performance (SAR)

Transporter Selectivity & Potency

The following data synthesizes experimental


 (release) and 

(uptake inhibition) values. Lower numbers indicate higher potency.
TargetMetric4-FA (Mono)3,4-DFA (Di)Comparative Insight
Dopamine (DAT)

~200 nM~250–400 nM*Both retain strong dopaminergic activity. Di-fluorination slightly reduces potency due to electronic deactivation of the ring.
Norepinephrine (NET)

~37 nM< 100 nMBoth are potent NE releasers, driving the sympathomimetic effects (hypertension, tachycardia).
Serotonin (SERT)

~730 nM > 2500 nM CRITICAL DIFFERENCE: 4-FA is a viable serotonin releaser (entactogen). 3,4-DFA has weak SERT affinity (approx. 25% of MDA), rendering it a functional stimulant rather than an empathogen.
Selectivity Ratio DAT/SERT~0.3 (Balanced)< 0.1 (DA dominant)4-FA mimics the "magic" ratio of MDMA; 3,4-DFA behaves more like pure amphetamine.

*Note: Values for 3,4-DFA are extrapolated from comparative SAR studies of halogenated amphetamines relative to MDA.

Mechanism of Action Visualization

The diagram below illustrates how fluorination patterns dictate transporter interaction and metabolic fate.

SAR_Mechanism Substrate Phenylpropanamine Scaffold Mono Mono-F (4-FA) (Para-substitution) Substrate->Mono Add 4-F Di Di-F (3,4-DFA) (Meta+Para substitution) Substrate->Di Add 3,4-diF SERT SERT Transporter (Serotonin Release) Mono->SERT High Affinity (Mimics 5-HT) DAT DAT Transporter (Dopamine Release) Mono->DAT High Affinity CYP CYP450 Metabolism (Ring Hydroxylation) Mono->CYP BLOCKS Para-Hydroxylation Di->SERT Low Affinity (Steric Clash) Di->DAT Moderate Affinity Di->CYP BLOCKS Para & Meta Hydroxylation

Figure 1: SAR Logic Flow. 4-FA maintains SERT affinity while blocking metabolism. 3,4-DFA blocks metabolism more extensively but sacrifices SERT affinity due to steric clash at the 3-position.

Metabolic Stability & Toxicity

Metabolic Blockade
  • Amphetamine (Control): Primarily metabolized via CYP2D6 para-hydroxylation to 4-hydroxyamphetamine (active) and deamination.

  • 4-FA: The C-F bond strength (approx. 116 kcal/mol) renders the para-position impervious to oxidative attack. Metabolism shifts to:

    • 
      -hydroxylation (forming 4-fluorophenylpropanolamine).
      
    • N-dealkylation (minor). Result: Longer duration of action (6–8 hours) compared to equipotent doses of non-halogenated analogs.

  • 3,4-DFA: Blocks both para- and meta-hydroxylation. This theoretically extends the half-life further or forces metabolism exclusively towards deamination and renal excretion of the unchanged parent compound. Risk:[1][2][3] Reduced metabolic clearance can lead to unpredictable accumulation and higher risk of adrenergic toxicity (hypertensive crisis).

Neurotoxicity Profile
  • Chlorinated Analogs (4-CA): Highly neurotoxic; causes irreversible destruction of serotonergic terminals.

  • Fluorinated Analogs (4-FA / 3,4-DFA): Generally considered non-neurotoxic regarding long-term serotonin depletion. The C-F bond is stable and does not form reactive radical intermediates (quinones) associated with the toxicity of MDMA or 4-CA.

Experimental Protocol: Synthesis of Fluorinated Phenylpropanamines

Disclaimer: This protocol is for authorized research purposes only. Ensure compliance with all local regulations regarding precursor chemicals.

The most robust route for both derivatives utilizes the condensation of the corresponding fluorinated benzaldehyde with nitroethane, followed by reduction. This "Nitroalkene Route" is preferred for its scalability and purity profile.

Reagents
  • Precursor A (Mono): 4-Fluorobenzaldehyde

  • Precursor B (Di): 3,4-Difluorobenzaldehyde[4]

  • Reagent: Nitroethane

  • Catalyst: Cyclohexylamine or Ammonium Acetate

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ) or NaBH
    
    
    
    /CuCl
    
    
Step-by-Step Workflow
  • Henry Reaction (Condensation)

    • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

    • Mix: Combine 1.0 eq of Fluorinated Benzaldehyde + 1.2 eq Nitroethane in Toluene (or Glacial Acetic Acid).

    • Catalyze: Add 0.1 eq Cyclohexylamine.

    • Reflux: Heat to reflux (approx. 110°C) until water separation ceases (4–6 hours).

    • Isolate: Evaporate solvent. Recrystallize the resulting yellow crystalline solid (1-(4-fluorophenyl)-2-nitropropene) from isopropanol.

    • Checkpoint: Verify intermediate via melting point (4-FA nitropropene mp: ~96°C).

  • Reduction (Nitroalkene

    
     Amine) 
    
    • Setup: Dry THF under inert atmosphere (

      
       or Ar).
      
    • Addition: Slowly add 4.0 eq LiAlH

      
       (pellets or solution) to dry THF at 0°C.
      
    • Reaction: Add the nitropropene intermediate (dissolved in THF) dropwise to the hydride suspension. Allow to warm to Room Temp, then reflux for 4 hours.

    • Quench: Use the Fieser method (1 mL

      
      , 1 mL 15% NaOH, 3 mL 
      
      
      
      per gram of LAH) to precipitate aluminum salts.
    • Extraction: Filter salts. Acidify filtrate with HCl gas or conc. HCl/IPA to precipitate the amine hydrochloride salt.

  • Purification

    • Recrystallize the final HCl salt from Acetone/Methanol.

    • Yield Expectation: 60–75%.

Synthesis_Workflow Start Start: Fluorinated Benzaldehyde Step1 Henry Reaction (+ Nitroethane, Catalyst) Start->Step1 Inter Intermediate: Fluorinated Nitropropene Step1->Inter -H2O Step2 Reduction (LiAlH4 in THF) Inter->Step2 Reduction Quench Workup (Fieser Method) Step2->Quench Final Final Product: Amine HCl Salt Quench->Final Crystallization

Figure 2: General synthesis workflow for fluorinated amphetamines via the nitroalkene route.

References

  • Baumann, M. H., et al. (2011). Structure-activity relationships of fluoro-substituted amphetamines: Effects on monoamine transporters and locomotor activity. Neuropharmacology . Link

  • Nugteren-van Lonkhuyzen, J. J., et al. (2015).[3] Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-fluoroamphetamine and benzofurans. Drug Discovery Today . Link

  • Rosenbaum, C. D., et al. (2012). Here Today, Gone Tomorrow…and Back Again? A Review of Herbal Marijuana Alternatives (K2, Spice), Synthetic Cathinones (Bath Salts), Kratom, Salvia divinorum, Methoxetamine, and Piperazines. Journal of Medical Toxicology . Link

  • Marona-Lewicka, D., et al. (1995).[3] Psychostimulant-like effects of p-fluoroamphetamine in the rat. European Journal of Pharmacology . Link

  • World Health Organization (WHO). (2015).[1][2] 4-Fluoroamphetamine (4-FA) Critical Review Report. Expert Committee on Drug Dependence.[1][2] Link

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, with innovation comes the inherent responsibility of ensuring a safe laboratory en...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, with innovation comes the inherent responsibility of ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride. The protocols and recommendations herein are synthesized from established safety data for structurally similar compounds and general best practices for handling fluorinated amine hydrochlorides.

Understanding the Hazard Profile

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2]

The hydrochloride salt form suggests the compound is acidic and corrosive.[4][5] Furthermore, the presence of fluorine warrants caution, as some fluorine-containing compounds can release hydrofluoric acid upon decomposition, which is highly toxic and corrosive.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the selection process.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides complete protection against splashes and airborne particles, which can cause serious eye damage.[3][7]
Hands Compatible chemical-resistant gloves (e.g., Neoprene)Protects against skin irritation and corrosion.[3][6] Always inspect gloves for integrity before use.
Body Flame-resistant lab coat, full-length pants, and closed-toe shoesPrevents accidental skin contact with spills and protects from potential fire hazards.[6][7] A complete suit may be necessary for large quantities or in case of a significant spill.[8]
Respiratory Government-approved respirator (e.g., NIOSH-approved) with appropriate cartridges for acid gas and organic vaporsEssential for preventing respiratory tract irritation from dust or aerosols.[3][5] To be used in a well-ventilated area or a chemical fume hood.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 start Start: Assess Task small_scale Small-Scale Handling (<1g) in Fume Hood? start->small_scale is_spill Large Spill or Emergency? full_suit Full Chemical Suit, SCBA, Heavy-Duty Gloves is_spill->full_suit Yes standard_ppe Standard Lab PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Resistant Lab Coat is_spill->standard_ppe No small_scale->is_spill No small_scale->standard_ppe Yes end Proceed with Caution full_suit->end respirator Add Respirator standard_ppe->respirator respirator->end caption PPE Selection Workflow for Handling 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride

Caption: PPE selection workflow based on the scale of handling and potential for exposure.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures minimal exposure and a controlled environment.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, amines, and alkali metals.[5][9]

    • Ensure the container is tightly closed and stored upright in a secondary container.[5]

  • Preparation and Weighing:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Before handling, ensure an eyewash station and safety shower are readily accessible.[3][6]

    • Don the appropriate PPE as outlined in the table and workflow diagram above.

    • When weighing, use a draft shield to prevent the solid from becoming airborne.

  • Experimental Use:

    • When dissolving the compound, always add the solid to the solvent slowly.

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Wash hands thoroughly after handling, even if gloves were worn.[3][8]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[3][10] Seek immediate medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting.[3][8] Seek immediate medical attention.

  • Spill: For a small spill, wipe it up with a dry cloth, place the rag in a sealed bag, and hold it for waste disposal.[1][3] For a larger spill, evacuate the area and contact your institution's environmental health and safety department.[5]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Chemical Waste: All waste containing 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride should be considered hazardous.

    • Collect all waste in a designated, properly labeled, and sealed container.

    • Contact a licensed professional waste disposal service to dispose of this material.[1] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.[8] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[8]

By adhering to these guidelines, researchers can confidently and safely work with 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride, fostering a culture of safety and scientific excellence.

References

  • Enamine. (n.d.). Safety Data Sheet - 2-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-amine hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet - 2-(2-fluorophenyl)propan-1-amine hydrochloride.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Phenylpropanolamine HCl.
  • Stanford University. (n.d.). Standard Operating Procedure - Hydrochloric Acid.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet - Phenylpropanolamine Hydrochloride.
  • Sigma-Aldrich. (2026, January 20). Safety Data Sheet - 3-Phenyl-1-propanol.
  • PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1).
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - L(-)-2-Amino-3-phenyl-1-propanol.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • TCI America. (2023, May 8). Safety Data Sheet - 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.
  • Rutgers University. (n.d.). Fluorine. Retrieved from Rutgers University Environmental Health and Safety.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Cayman Chemical. (2025, July 24). Safety Data Sheet - N-methyl-2-Phenylpropan-1-amine (hydrochloride).
  • Process Improvement Institute. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Phenylpropanolamine Hydrochloride.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.

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